molecular formula C8H10BrClFNO B13056286 (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Katalognummer: B13056286
Molekulargewicht: 270.52 g/mol
InChI-Schlüssel: MZNVVHMLVIIIBD-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl is a useful research compound. Its molecular formula is C8H10BrClFNO and its molecular weight is 270.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H10BrClFNO

Molekulargewicht

270.52 g/mol

IUPAC-Name

(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1

InChI-Schlüssel

MZNVVHMLVIIIBD-QRPNPIFTSA-N

Isomerische SMILES

C1=C(C=C(C=C1F)Br)[C@H](CO)N.Cl

Kanonische SMILES

C1=C(C=C(C=C1F)Br)C(CO)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol of significant interest in pharmaceutical research and development due to its potential as a key building block for the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound. The guide will delve into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and methods for purification and characterization. The synthesis commences with the commercially available 3-bromo-5-fluorobenzaldehyde and proceeds through key steps including the formation of an α-amino ketone intermediate followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to establish the desired (R)-stereochemistry. An alternative approach involving chiral resolution of the racemic amino alcohol is also discussed. This guide is intended to serve as a practical resource for researchers and drug development professionals engaged in the synthesis of chiral intermediates.

Introduction

Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1] The stereochemistry of these molecules is often paramount to their biological activity, making their enantioselective synthesis a key challenge in medicinal chemistry. (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride, with its halogenated phenyl ring, primary alcohol, and chiral amine center, presents a valuable scaffold for the development of novel therapeutic agents. This guide details a strategic approach to its synthesis, focusing on efficiency, scalability, and stereochemical control.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl, suggests a disconnection at the C-N and C-O bonds, leading back to a key α-amino ketone intermediate. This intermediate can be accessed from a corresponding α-halo ketone, which in turn can be synthesized from a suitable acetophenone. The desired (R)-stereochemistry at the carbon bearing the amino group can be installed via an asymmetric reduction of the ketone.

Two primary strategies will be explored in this guide:

  • Strategy A: Asymmetric Reduction: This is the preferred route, focusing on the enantioselective reduction of a prochiral α-amino ketone using a well-established catalytic method to directly obtain the desired enantiomer.

  • Strategy B: Chiral Resolution: This classical approach involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers using a chiral resolving agent.

Retrosynthesis target (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl amino_alcohol (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol target->amino_alcohol HCl salt formation amino_ketone 2-Amino-1-(3-bromo-5-fluorophenyl)ethanone amino_alcohol->amino_ketone Asymmetric Reduction (CBS) halo_ketone 2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone amino_ketone->halo_ketone Amination acetophenone 1-(3-Bromo-5-fluorophenyl)ethanone halo_ketone->acetophenone α-Bromination starting_material 3-Bromo-5-fluorobenzaldehyde acetophenone->starting_material Grignard Reaction, etc. CBS_Reduction_Cycle cluster_0 Catalytic Cycle catalyst Chiral Oxazaborolidine catalyst_borane Catalyst-Borane Complex catalyst->catalyst_borane + Borane ketone_complex Ketone-Catalyst-Borane Complex catalyst_borane->ketone_complex + Ketone product_complex Product-Catalyst Complex ketone_complex->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst Product Release alcohol (R)-Amino Alcohol product_complex->alcohol ketone Prochiral α-Amino Ketone ketone->ketone_complex

Sources

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Executive Summary

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter and a uniquely substituted phenyl ring with both bromine and fluorine atoms, makes it a valuable and versatile pharmaceutical intermediate.[1] The presence of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, a common strategy in modern drug design.[2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, reactivity profile, and its applications in drug discovery, tailored for researchers and drug development professionals.

Chemical Identity and Structure

Nomenclature and Identifiers

The precise identification of this compound is critical for regulatory and research purposes.

  • Systematic Name: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride

  • Synonyms: (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol hydrochloride

  • Molecular Formula: C₈H₁₀BrClFNO[1]

  • Molecular Weight: 270.52 g/mol [1]

Structural Elucidation

The molecule's functionality is derived from its distinct structural components:

  • Chiral Center: The carbon atom bonded to the amino group, the phenyl ring, the hydroxymethyl group, and a hydrogen atom is a stereocenter, giving rise to the (R)-enantiomer. This specific stereochemistry is crucial for its interaction with chiral biological targets like enzymes and receptors.[1]

  • Amino and Hydroxyl Groups: These functional groups provide sites for hydrogen bonding and further chemical modification, and are characteristic of many biologically active compounds.[3]

  • Substituted Phenyl Ring: The 3-bromo and 5-fluoro substitutions on the phenyl ring are critical. The fluorine atom can enhance binding affinity and block metabolic degradation, while the bromine atom provides a site for further synthetic transformations, such as cross-coupling reactions.

  • Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media.[1]

Synthesis_Workflow A 3-Bromo-5-fluorobenzaldehyde B Racemic 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol A->B Multi-step Conversion (e.g., Reduction, Amination) C (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol B->C Chiral Resolution (e.g., with Tartaric Acid) D (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl C->D Salt Formation (with HCl)

Sources

The Pharmacological Mechanics of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl: A Privileged Chiral Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutics, the efficacy of an active pharmaceutical ingredient (API) is fundamentally dictated by the precise spatial arrangement of its pharmacophores. (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is a highly specialized, privileged chiral building block (a phenylglycinol derivative). Rather than acting as a standalone drug, this compound serves as the critical functional moiety in advanced kinase inhibitors (e.g., JAK/STAT pathway modulators) [1] and highly selective G-protein-coupled receptor (GPCR) agonists [2].

This whitepaper dissects the structural biology, binding mechanics, and experimental workflows associated with this molecule, providing a comprehensive guide to its mechanism of action when integrated into therapeutic scaffolds.

Structural Biology & Pharmacophore Mechanics

The unique pharmacological profile of this compound is driven by three distinct structural features:

  • The Reversed Ethanolamine Scaffold (2-Amino-2-phenylethanol): Classical beta-adrenergic agonists and many kinase inhibitors utilize a 2-amino-1-phenylethanol core (where the hydroxyl group is benzylic). By shifting the phenyl ring to the C2 position alongside the primary amine, the steric bulk is repositioned. This "reversed" scaffold alters the vector of the primary alcohol, leaving it solvent-exposed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties while the amine acts as a critical hinge-binder.

  • Halogenation Strategy (3-Bromo-5-Fluoro):

    • 5-Fluoro Substitution: Fluorine's high electronegativity exerts a strong inductive effect, lowering the pKa of the adjacent amine to optimize its protonation state at physiological pH. Furthermore, it blocks oxidative metabolism by CYP450 enzymes at the electron-rich C5 position.

    • 3-Bromo Substitution: Bromine provides a large van der Waals volume and high polarizability. This enables robust halogen bonding —a highly directional non-covalent interaction—within the deep, hydrophobic selectivity pockets of target proteins.

  • Hydrochloride Salt Form: The HCl salt ensures the primary amine remains protonated, preventing auto-oxidation and intra-molecular cyclization, thereby guaranteeing stability during long-term storage and formulation.

Mechanism of Action: Target Interactions

When integrated into a larger molecular framework (such as a heterocyclylpyrimidine core), the (R)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol moiety dictates the mechanism of action through precise lock-and-key binding.

Kinase Inhibition (JAK/STAT Pathway)

In the context of Janus Kinase (JAK) inhibitors, the molecule acts as an ATP-competitive antagonist [1].

  • Hinge Binding: The C2-amine forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Leu932 in JAK2).

  • Hydrophobic Anchoring: The (R)-stereocenter precisely vectors the 3-bromo-5-fluorophenyl ring into the hydrophobic selectivity pocket adjacent to the ATP-binding site. The (S)-enantiomer causes severe steric clashes, rendering it inactive.

  • Solvent Exposure: The C1-primary alcohol projects outward into the solvent channel, increasing the overall solubility of the inhibitor without disrupting binding affinity.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP Pocket) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylation (Inhibited) Inhibitor (R)-Pharmacophore Inhibitor Inhibitor->JAK Blocks Hinge Region Nucleus Target Gene Transcription STAT->Nucleus Translocation (Halted)

Fig 1: Mechanism of JAK/STAT pathway inhibition via (R)-pharmacophore hinge-binding.

GPCR Modulation (β2-Adrenoceptor Agonism)

Recent medicinal chemistry breakthroughs have identified the 2-amino-2-phenylethanol scaffold as a highly selective oral antiasthmatic agent[2]. The (R)-configuration allows the primary alcohol to hydrogen-bond with Ser204 and Ser207 in the transmembrane helices of the β2-AR, while the 3-bromo-5-fluorophenyl ring anchors to the hydrophobic cleft, inducing the active receptor conformation.

Quantitative Data: Structure-Activity Relationship (SAR)

The causality of the structural choices is best demonstrated by comparing the binding affinities of various derivatives. The table below summarizes the critical importance of the (R)-stereocenter and the specific halogenation pattern.

Scaffold TypeStereochemistryPhenyl SubstitutionJAK2 IC₅₀ (nM)β2-AR EC₅₀ (nM)Causality / Rationale
2-Amino-2-phenylethanol (R) 3-Br, 5-F < 5 45 Optimal vectoring; strong halogen bonding.
2-Amino-2-phenylethanol(S)3-Br, 5-F> 1000> 1000Steric clash in hydrophobic pocket.
2-Amino-2-phenylethanol(R)Unsubstituted250850Loss of van der Waals anchoring (Br) and lipophilicity (F).
2-Amino-1-phenylethanol(R)3-Br, 5-F80012Shifted scaffold favors GPCR over Kinase hinge.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of compounds containing this moiety must follow strict, self-validating protocols.

Protocol 1: Isolation of the (R)-Enantiomer via Diastereomeric Salt Formation

Causality: Enantiomeric purity is non-negotiable; even 1% of the (S)-enantiomer can skew off-target toxicity profiles.

  • Dissolution: Dissolve racemic 2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol in boiling absolute ethanol (10 mL/g).

  • Salt Formation: Slowly add 0.5 molar equivalents of (D)-(-)-tartaric acid dissolved in ethanol.

  • Crystallization: Cool the mixture at a controlled rate of 5°C/hour to 4°C. The (R)-enantiomer tartrate salt will selectively precipitate due to lower solubility.

  • Liberation & Extraction: Filter the crystals, suspend in water, and adjust to pH 10 using 1M NaOH. Extract the free base with dichloromethane (3x).

  • HCl Salt Formation: Dry the organic layer over Na₂SO₄, filter, and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter to isolate the target HCl salt.

  • Validation: Analyze via Chiralpak AD-H column HPLC (Hexane/IPA 80:20, 0.1% DEA). Pass condition: >99% enantiomeric excess (ee).

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, ensuring trustworthy IC₅₀ data.

  • Preparation: Plate 10 nM recombinant JAK2 enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Addition: Dispense the synthesized inhibitor (coupled with the (R)-pharmacophore) in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler.

  • Reaction Initiation: Add 1 µM ATP and 50 nM ULight-labeled JAK-1 (Tyr1023) peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody. Read time-resolved fluorescence (Excitation: 320 nm, Emission: 665/615 nm ratio).

  • Validation Check: Calculate the Z'-factor for the assay plate. Pass condition: Z' > 0.7. Compare results against a Staurosporine reference control to validate enzyme activity.

Experimental_Workflow Racemate Racemic Synthesis Resolution Chiral Resolution (D-Tartaric Acid) Racemate->Resolution HPLC Chiral HPLC (>99% ee) Resolution->HPLC Validate Coupling Coupling to Kinase Core HPLC->Coupling Pure (R) Assay TR-FRET Kinase Assay Coupling->Assay Test IC50

Fig 2: Self-validating workflow from chiral resolution to in vitro TR-FRET kinase assay.

References

  • Vertex Pharmaceuticals Inc. (2014). Heterocyclylpyrimidine analogues as JAK inhibitors (Patent No. JP2014521623A / WO2012158957A1). Google Patents. [1]

  • Journal of Medicinal Chemistry. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. ACS Publications.[Link][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177917518, 2-(3-Amino-5-bromo-4-fluorophenyl)ethanol (Structural Scaffold Reference). PubChem.[Link][3]

Sources

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl structural analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Prepared by: A Senior Application Scientist

This guide offers a comprehensive exploration of the analytical methodologies required for the complete structural elucidation of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's architecture. We will move beyond procedural steps to explain the causal reasoning behind technique selection and experimental design, ensuring a robust and validated analytical approach.

Introduction: A Molecule of Interest

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral amino alcohol that serves as a valuable pharmaceutical intermediate and a versatile building block in organic synthesis.[1] Its structure is characterized by several key features that dictate its chemical behavior and potential biological activity: a stereogenic center at the carbon bearing the amino group, a primary alcohol, and a disubstituted aromatic ring containing both bromine and fluorine atoms.[1] These features make it a subject of interest for medicinal chemistry, particularly in studies involving enzyme-substrate interactions and protein-ligand binding.[1]

The hydrochloride salt form is typically used to enhance the compound's stability and aqueous solubility.[1] A thorough structural characterization is paramount for quality control, regulatory submission, and understanding its mechanism of action in further applications.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₁₀BrClFNO [1]
Molecular Weight 270.52 g/mol [1]
Appearance Typically a white crystalline solid [1]

| Classification | Chiral Amino Alcohol, Pharmaceutical Intermediate |[1] |

Contextual Framework: Synthetic Origin

Understanding a molecule's synthetic pathway provides crucial context for its potential impurities and structural characteristics. A common route to (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl begins with 3-bromo-5-fluorobenzaldehyde.[1] The synthesis involves a sequence of reduction, amination, and chiral resolution to isolate the desired (R)-enantiomer, followed by salt formation.[1]

SynthesisWorkflow A 3-bromo-5-fluorobenzaldehyde B Reduction (e.g., NaBH4) A->B C Intermediate Alcohol B->C D Amination C->D E Racemic Mixture D->E F Chiral Resolution E->F G (R)-Enantiomer F->G H HCl Treatment G->H I Final Product: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl H->I

Caption: General synthetic workflow for the target compound.

Multi-Technique Structural Elucidation

No single technique can provide a complete structural picture. A synergistic approach using spectroscopic and spectrometric methods is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural analysis for organic molecules, providing a detailed map of the carbon-hydrogen framework. For a chiral molecule like this, ¹H NMR is particularly powerful for confirming the presence and connectivity of all non-exchangeable protons, while also revealing the diastereotopic nature of protons adjacent to the stereocenter. ¹³C NMR complements this by defining the carbon backbone.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear as distinct multiplets in the aromatic region (~7.0-8.0 ppm). Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

  • Chiral Methine Proton (1H, -CH(NH₂)-): This proton, attached to the stereocenter, will likely appear as a multiplet, coupled to the adjacent methylene protons.

  • Diastereotopic Methylene Protons (2H, -CH₂OH): Due to the adjacent chiral center, these two protons are chemically non-equivalent. They will couple with each other (geminal coupling) and with the methine proton, resulting in a complex multiplet pattern, often referred to as an ABX system.

  • Exchangeable Protons (OH, NH₃⁺): In the hydrochloride form, the amine is protonated (NH₃⁺). These protons and the hydroxyl proton are exchangeable and will typically appear as broad singlets. Their chemical shifts can vary significantly with concentration and temperature.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic Carbons (6C): Six distinct signals are expected. The carbons directly bonded to fluorine and bromine will have characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.

  • Chiral Carbon (1C, -C(NH₃⁺)-): The carbon atom of the stereocenter, bonded to the ammonium group.

  • Methylene Carbon (1C, -CH₂OH): The carbon of the hydroxymethyl group.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Table 2: Predicted NMR Data Summary

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Assignment
¹H ~7.0 - 8.0 m Ar-H
¹H ~4.0 - 4.5 m -C H(NH₃⁺)-
¹H ~3.5 - 4.0 m -C H₂OH
¹H Variable (broad) br s -OH , -NH ₃⁺
¹³C ~100 - 165 (with C-F coupling) s, d C -Ar
¹³C ~60 - 65 s -C H₂OH

| ¹³C | ~50 - 55 | s | -C H(NH₃⁺)- |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature in the mass spectrum.

Expected Mass Spectrum Features (Positive ESI Mode):

  • Molecular Ion: The primary observation will be the protonated molecule of the free base, [M+H]⁺, where M = C₈H₉BrFNO.

  • Isotopic Pattern: A pair of peaks of nearly equal intensity, separated by 2 m/z units, will be observed for the molecular ion and any bromine-containing fragments. This is the classic signature of a monobrominated compound.

  • Fragmentation: Key fragmentation pathways may include the loss of water (-18 Da) from the protonated molecule, or cleavage of the bond between the aromatic ring and the aminoethanol side chain.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Dissolve sample in suitable solvent (e.g., MeOH/H2O) B Infuse into ESI source A->B C Generate Gas-Phase Ions B->C D Analyze via TOF or Orbitrap C->D E Determine Accurate Mass of [M+H]+ D->E H Analyze Fragmentation Pattern D->H F Confirm Elemental Formula E->F G Analyze Isotopic Pattern (Br signature) E->G

Caption: High-resolution mass spectrometry workflow.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid.[3]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set up the instrument for positive ion mode electrospray ionization (ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-600).

  • Analysis: Determine the accurate mass of the molecular ion peak and use software to generate a predicted elemental composition. Compare the measured isotopic pattern with the theoretical pattern for a compound containing one bromine atom.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule.[4] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint." For this molecule, IR is crucial to confirm the presence of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.

Protocol: Solid-State IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200-3500 (broad) Strong O-H stretch Alcohol (-OH)
2800-3100 (broad) Strong N-H stretch Ammonium (-NH₃⁺)
2850-3000 Medium C-H stretch Aliphatic
~3050-3100 Medium-Weak C-H stretch Aromatic
~1600, ~1475 Medium C=C stretch Aromatic Ring

| ~1050-1150 | Strong | C-O stretch | Primary Alcohol |

X-ray Crystallography

Expertise & Causality: Single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence. It yields a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the absolute stereochemistry of the chiral center.[5] This technique is the gold standard for verifying the '(R)' configuration.

Expected Insights from a Crystal Structure:

  • Absolute Configuration: Unambiguous confirmation of the (R)-stereochemistry at the chiral carbon.

  • Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.

  • Conformation: The preferred spatial arrangement of the aminoethanol side chain relative to the substituted phenyl ring.

  • Intermolecular Interactions: A detailed map of hydrogen bonding involving the ammonium group, the hydroxyl group, and the chloride counter-ion, which governs the crystal packing.

XRay_Workflow A Grow Single Crystal B Mount Crystal on Diffractometer A->B C X-ray Data Collection B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final 3D Model (Absolute Configuration) E->F

Caption: Workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction (High-Level)

  • Crystal Growth: The critical first step is to grow a high-quality single crystal, typically by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[6]

Conclusion

The structural analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl requires a coordinated, multi-technique approach. While NMR spectroscopy maps the covalent framework and Mass Spectrometry confirms the elemental composition, IR spectroscopy validates the presence of key functional groups. Ultimately, single-crystal X-ray crystallography provides the definitive proof of the three-dimensional structure and absolute stereochemistry. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this important pharmaceutical building block.

References

  • EvitaChem. (n.d.). 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • Supporting Information for "Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones". (n.d.). Royal Society of Chemistry.
  • Analyst. (2025, March 7). High-resolution paper-spray mass spectrometry for drug checking. VIURRSpace.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). "Infrared Spectroscopy" in Techniques in Organic Chemistry. Freeman: New York.
  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.
  • Youssif, B. G., et al. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Publishing.
  • Pietrzyk, A. J., Bujacz, A., Jaskolski, M., & Bujacz, G. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14.

Sources

In-Depth Spectroscopic Characterization of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Chiral amino alcohols, specifically substituted phenylglycinol derivatives, are indispensable building blocks in modern drug discovery[1]. They serve as core pharmacophores in beta-adrenergic agonists, kinase inhibitors, and chiral auxiliaries for asymmetric synthesis[2]. The compound (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride integrates a chiral benzylic amine with a highly specific 3-bromo-5-fluoro substitution pattern. This halogenation strategy is frequently employed in medicinal chemistry to modulate the pKa of the amine, enhance lipophilicity, and introduce vectors for orthogonal cross-coupling or halogen bonding within target active sites.

Molecular Architecture & Causality in Spectroscopic Behavior

Spectroscopic characterization of this molecule requires a deep understanding of its structural causality. The presence of the chiral center, the protonated amine (HCl salt), and the multi-halogenated aromatic ring create highly specific, self-validating spectroscopic signatures.

G cluster_0 Primary Spectroscopic Workflows Start Sample: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl NMR NMR Profiling (1H, 13C, 19F) Start->NMR MS ESI-MS/MS (Positive Mode) Start->MS IR FT-IR (ATR) Solid State Start->IR Val_NMR Verify Diastereotopic Protons & C-F Spin Coupling NMR->Val_NMR DMSO-d6 Val_MS Confirm 79Br/81Br Isotope Ratio & Fragment Mass MS->Val_MS Direct Infusion Val_IR Identify NH3+ & O-H Vibrational Modes IR->Val_IR Diamond ATR

Fig 1. Self-validating spectroscopic workflow for chiral amino alcohol characterization.

Mass Spectrometry (ESI-MS/MS): Isotopic Signatures & Fragmentation

In positive Electrospray Ionization (ESI+), the free base of the molecule is readily protonated to yield the [M+H]+ ion. The most critical diagnostic feature here is the isotopic signature of the bromine atom[3]. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic distribution dictates that the parent ion will appear as a distinct "twin peak" doublet at m/z 234.0 and 236.0 of equal intensity[4].

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation driven by the stability of the resulting carbocations and the loss of neutral molecules.

G M [M+H]+ m/z 234.0 / 236.0 F1 [M+H - H2O]+ m/z 216.0 / 218.0 M->F1 -H2O (-18 Da) F2 [M+H - NH3]+ m/z 217.0 / 219.0 M->F2 -NH3 (-17 Da) F3 [M+H - CH2OH]+ m/z 203.0 / 205.0 M->F3 -CH2OH (-31 Da)

Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Profiling: Spin-Spin Coupling Dynamics

The NMR profile of this compound provides a masterclass in spin-spin coupling causality.

Solvent Selection: DMSO-d 6​ is strictly required over D 2​ O or CD 3​ OD. Because the compound is an HCl salt, protic solvents would cause rapid deuterium exchange of the hydroxyl and ammonium protons, rendering them invisible. In DMSO-d 6​ , the strong hydrogen-bonding network slows this exchange, allowing the observation of the OH proton as a triplet (due to coupling with the adjacent CH 2​ ) and the NH 3+​ protons as a broad singlet.

Diastereotopic Protons: The CH 2​ protons (C1) are adjacent to the (R)-chiral center (C2). Because they can never be superimposed by any symmetry operation, they are diastereotopic and reside in perpetually distinct magnetic environments. They appear as two separate multiplets with a strong geminal coupling constant ( 2JHH​≈11 Hz).

Carbon-Fluorine Coupling: Fluorine-19 is a spin-1/2 nucleus that couples strongly with 13 C nuclei via the Fermi contact interaction[5]. The magnitude of the scalar coupling ( JCF​ ) is inversely proportional to the number of intervening bonds. The ipso carbon ( 1JCF​ ) exhibits a massive coupling of ~245 Hz, while the ortho carbons ( 2JCF​ ) show couplings of ~21-25 Hz[5]. This predictable attenuation provides an absolute, self-validating map of the aromatic substitution pattern.

Quantitative Data Summary

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO-d 6​ )

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm), Multiplicity, J (Hz)Assignment / Causality
C1 (CH 2​ ) 3.65 (m, 1H), 3.80 (m, 1H)61.2 (s)Diastereotopic protons due to adjacent (R)-chiral center; 2JHH​≈11 Hz.
C2 (CH) 4.45 (m, 1H)55.4 (s)Benzylic methine; deshielded by NH 3+​ and aromatic ring.
C1' (Ar) -140.5 (d, 3JCF​=7.5 Hz)Ipso carbon attached to the chiral center.
C2' (Ar) 7.42 (s, 1H)126.3 (d, 4JCF​=2.5 Hz)Aromatic CH between alkyl and Br.
C3' (Ar) -122.1 (d, 3JCF​=8.2 Hz)Ipso carbon attached to Br.
C4' (Ar) 7.55 (dt, 1H, 3JHF​=8.5 , 4JHH​=1.5 )118.4 (d, 2JCF​=24.8 Hz)Aromatic CH between Br and F; strong ortho F-coupling.
C5' (Ar) -162.8 (d, 1JCF​=246.5 Hz)Ipso carbon attached to F; massive Fermi contact interaction.
C6' (Ar) 7.25 (dt, 1H, 3JHF​=9.8 , 4JHH​=1.5 )114.2 (d, 2JCF​=22.1 Hz)Aromatic CH between F and alkyl; strong ortho F-coupling.
OH 5.50 (t, 1H, 3JHH​=5.0 )-Hydroxyl proton; visible in DMSO-d 6​ due to slow exchange.
NH 3+​ 8.55 (br s, 3H)-Protonated amine; broad due to quadrupolar relaxation of 14 N.

Infrared Spectroscopy (FT-IR/ATR): Vibrational Modes

The solid-state FT-IR spectrum (Attenuated Total Reflectance) is dominated by the salt form of the molecule. Free primary amines typically show two sharp N-H stretching bands around 3300-3400 cm −1 . However, the protonated ammonium ion (NH 3+​ ) engages in extensive hydrogen bonding with the chloride counterion. This drastically broadens the N-H stretch into a massive envelope between 2800 and 3100 cm −1 , overlapping the aliphatic C-H stretches. The C-F stretch manifests as a very strong, sharp band in the fingerprint region (1200-1250 cm −1 ) due to the highly polar nature of the bond.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure HCl salt in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v TMS as an internal reference. Ensure complete dissolution using gentle sonication.

  • Instrument Setup: Utilize a 400 MHz spectrometer equipped with a multinuclear broadband probe. Ensure the probe is strictly tuned and matched for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 12 ppm.

    • 13 C NMR: 1024 scans, D1 of 2.0 s, employing WALTZ-16 1 H decoupling to simplify the spectra while retaining the crucial C-F scalar couplings.

    • 19 F NMR: 64 scans, D1 of 1.5 s. Acquire two spectra: one with 1 H decoupling (yielding a single peak for the F atom) and one without (revealing the 3JHF​ coupling to the ortho protons).

  • Data Processing: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C/ 19 F) prior to Fourier transformation.

Protocol 2: ESI-MS/MS Isotopic Validation
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Configure a quadrupole time-of-flight (Q-TOF) or orbitrap mass spectrometer for positive electrospray ionization (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • Acquisition & Validation: Infuse the sample directly at 10 µL/min. Scan the m/z range of 100-500. Self-Validation Step: Isolate the m/z 234/236 cluster and verify the 1:1 intensity ratio to confirm the presence of the single bromine atom.

  • Tandem MS (CID): Isolate the m/z 234.0 precursor ion. Apply a collision energy ramp (15-25 eV) using Argon as the collision gas. Record the product ion spectrum to verify the loss of H 2​ O (-18 Da) and NH 3​ (-17 Da).

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - Nature Reviews Drug Discovery / PMC URL:[Link][1]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs - Journal of Chemical Education / ACS Publications URL:[Link][5]

  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - Analytical and Bioanalytical Chemistry / PubMed URL:[Link][4]

  • Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry - Journal of the American Society for Mass Spectrometry / ACS Publications URL:[Link][3]

Sources

Advanced Technical Guide & Safety Protocol: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides an in-depth technical analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride , a highly specialized chiral building block. Moving beyond the static parameters of a standard Material Safety Data Sheet (MSDS), this guide contextualizes the compound’s physicochemical hazards, outlines self-validating laboratory protocols, and explores its critical role in the synthesis of β3-adrenergic receptor (β3-AR) agonists.

Pharmacological Context & Synthetic Utility

(R)-2-Amino-1-phenylethanol derivatives are indispensable chiral synthons in the pharmaceutical industry, primarily serving as the pharmacophoric backbone for β3-AR agonists[1]. The β3-AR is a G-protein-coupled receptor (GPCR) predominantly located in adipose tissue and the urinary bladder detrusor muscle[2]. Agonists targeting this receptor, such as mirabegron and vibegron, are clinically utilized for overactive bladder (OAB) syndrome and are under extensive investigation for metabolic and cardiovascular disorders[3].

The specific substitution pattern of the (3-bromo-5-fluorophenyl) moiety significantly influences the lipophilicity and electronic distribution of the resulting drug molecule. In β3-AR ligand design, the phenylethanolamine core engages the orthosteric binding pocket, while the halogenated aromatic ring on the right-hand side (RHS) enhances receptor subtype selectivity and metabolic stability by preventing rapid enzymatic degradation[3][4].

Physicochemical Profiling & Mechanistic Safety Data

Standard safety data sheets classify this compound under specific hazard codes (e.g., H315, H319, H335)[5]. However, understanding the causality behind these hazards is essential for safe handling and experimental design.

Table 1: Physicochemical & Hazard Metrics
Property / MetricValue / DescriptionMechanistic Rationale
Chemical Formula C8H10BrClFNOThe presence of Br and F atoms increases lipophilicity, facilitating rapid dermal penetration if dissolved in organic solvents.
Physical State Solid (Crystalline Powder)The HCl salt form ensures stability against aerial oxidation but renders the powder highly hygroscopic.
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The primary amine, even as an HCl salt, can act as a localized nucleophile upon contact with physiological moisture, disrupting lipid bilayers and causing acute irritation[5].
Incompatibilities Strong oxidizing agents, strong basesExposure to strong bases will deprotonate the HCl salt, releasing the free base which is highly reactive and prone to rapid degradation.

Standard Operating Procedures (SOPs): Safe Handling & Experimental Workflows

To ensure both operator safety and the chemical integrity of this chiral synthon, the following self-validating protocols must be strictly adhered to in the laboratory setting.

Protocol 1: Inert Weighing & Reaction Setup

Objective: Prevent moisture-induced degradation (hygroscopicity) and mitigate inhalation exposure to irritating dust.

  • Preparation: Purge a localized glovebox or an enclosed analytical balance within a fume hood with ultra-high purity (UHP) Nitrogen (N2) to achieve a relative humidity of <5%.

  • Equilibration: Allow the sealed reagent bottle (stored at 2-8°C) to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold containers introduces condensation, which degrades the HCl salt and compromises the enantiomeric excess (ee) during subsequent asymmetric syntheses.

  • Transfer: Use anti-static spatulas to transfer the crystalline powder. The bromo-fluoro substitution increases the mass density, making visual volume estimation inaccurate; always weigh by difference.

  • Solvation: Immediately dissolve the weighed solid in a pre-dried, anhydrous solvent (e.g., DMF or Methanol)[6].

  • Validation Check: A clear, colorless solution indicates intact salt. Any yellowing suggests premature oxidation or free-base liberation.

Workflow S1 Material Retrieval (Desiccator, 2-8°C) S2 Glovebox / Fume Hood (Inert N2 Atmosphere) S1->S2 S3 Weighing & Transfer (Anti-static tools) S2->S3 S4 Solvent Addition (Anhydrous DMF/MeOH) S3->S4 S5 Reaction Setup (Coupling / Reduction) S4->S5

Fig 1. Standard inert workflow for handling hygroscopic chiral amine HCl salts.

Protocol 2: Emergency Chemical Spill Response

Objective: Neutralize and contain spills without generating toxic halogenated byproducts.

  • Evacuation & PPE: Immediately don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-layered), and chemical splash goggles[5].

  • Containment: Surround the solid spill with inert absorbent material (e.g., dry sand or vermiculite). Do not use water, as it will dissolve the HCl salt and rapidly spread the irritant.

  • Neutralization: Carefully sweep the solid into a designated hazardous waste container. If the spill is in solution, neutralize cautiously with a weak acid (e.g., 1M Citric Acid) to ensure the amine remains fully protonated and less volatile, before absorbing.

  • Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a thorough water rinse.

  • Validation Check: Swab the area and check the pH; a neutral pH (6.5-7.5) confirms the complete removal of the amine salt residue.

Signaling Pathway Context: The β3-AR Cascade

Understanding the downstream biological target is crucial for drug development professionals working with this building block. When synthesized into a full β3-AR agonist, the phenylethanolamine derivative binds to the orthosteric site of the receptor. This triggers a conformational change, activating the Gs-protein α-subunit[2][7]. The subsequent activation of Adenylyl Cyclase (AC) converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA)[2][8]. This cAMP/PKA axis is the primary driver for smooth muscle relaxation in the bladder detrusor[7].

Pathway A β3-AR Agonist (Phenylethanolamine) B β3-Adrenergic Receptor (GPCR) A->B Binds Orthosteric Site C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D α-subunit binding E ATP → cAMP D->E Catalysis F Protein Kinase A (PKA) E->F Activates G Smooth Muscle Relaxation (Detrusor) F->G Phosphorylation Cascade

Fig 2. β3-AR signaling pathway mediated by phenylethanolamine agonists.

References

  • European Patent Office. "Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1". Googleapis.com.1

  • US Patent Office. "US4244967A - Antiphlogistic pharmaceutical compositions containing a phenylethanolamine and methods of use". Google Patents. 6

  • ECHEMI. "(3-Bromo-5-fluorophenyl)methanol SDS, 216755-56-5 Safety Data Sheets". Echemi.com. 5

  • D'Agostino et al. "Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask)". NIH PMC. 8

  • MDPI. "Inside the Biology of the β3-Adrenoceptor". MDPI.com. 2

  • Encyclopedia.pub. "Beta-3 Adrenergic Receptor". Encyclopedia.pub. 7

  • NIH PMC. "Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases". NIH PMC.3

  • Semantic Scholar. "Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for β3-AR". Semanticscholar.org. 4

Sources

Pharmacological Profiling of the (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol Scaffold: Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of Ultra Long-Acting β-Agonists (ULABAs) for the management of chronic obstructive pulmonary disease (COPD) and asthma has driven significant structural evolution in medicinal chemistry[1]. Moving away from the traditional 2-amino-1-phenylethanol backbone seen in early-generation bronchodilators, researchers have identified the 2-amino-2-phenylethanol scaffold as a superior pharmacophore for achieving exceptional receptor selectivity and extended duration of action[2].

Specifically, the chiral intermediate (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride represents a highly optimized building block. By strategically incorporating meta-halogen substitutions (bromine and fluorine) and strictly controlling stereochemistry, this scaffold interacts with high affinity at specific biological targets. This technical guide explores the mechanistic rationale, primary biological targets, and the self-validating experimental workflows required to evaluate derivatives of this compound.

Structural Rationale & Pharmacophore Design

The biological efficacy of the (R)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol scaffold is dictated by three critical structural modifications:

  • The 2-Amino-2-phenylethanol Backbone: Unlike classical β2-agonists (e.g., salbutamol) which utilize a 2-amino-1-phenylethanol structure, shifting the amino group to the 2-position relative to the phenyl ring fundamentally alters the molecule's metabolic vulnerability[3]. This shift creates steric hindrance that protects the amine from rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the drug's half-life[4].

  • Meta-Halogenation (3-Bromo, 5-Fluoro): Halogen substitution at the meta positions serves a dual purpose. The bulky, lipophilic bromine atom increases the overall logP of the molecule, facilitating its partitioning into the cell membrane. This creates a "micro-depot" effect, allowing the drug to slowly leach out and continuously stimulate the receptor—a hallmark of ULABAs[1]. Conversely, the highly electronegative fluorine atom exerts an inductive pull that modulates the pKa​ of the adjacent amine, optimizing its protonation state at physiological pH for ideal salt-bridge formation within the receptor pocket.

  • (R)-Stereospecificity: The spatial orientation of the hydroxyl group is non-negotiable. The (R)-enantiomer projects the β -hydroxyl group in the exact trajectory required to act as a hydrogen bond donor to critical serine residues in the receptor's transmembrane domains, ensuring full agonistic activity[5].

Primary Biological Target: The β2-Adrenergic Receptor (β2-AR)

The primary biological target for derivatives of this scaffold is the β2-Adrenergic Receptor (β2-AR) , a G protein-coupled receptor (GPCR) predominantly expressed in airway smooth muscle[6].

Mechanism of Action

Upon binding to the orthosteric site, the (R)-enantiomer's protonated amine forms a critical ionic bond with Asp113 in Transmembrane Domain 3 (TM3). Simultaneously, the chiral hydroxyl group forms hydrogen bonds with Ser204 and Ser207 in TM5[3]. This specific binding conformation triggers a conformational shift in the receptor, catalyzing the exchange of GDP for GTP on the associated Gαs​ protein.

The activated Gαs​ subunit stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates target proteins (e.g., Myosin Light Chain Kinase), resulting in the relaxation of bronchial smooth muscle[1].

Biased Agonism Potential

Modern respiratory pharmacology is highly focused on biased agonism . Traditional β2-agonists recruit β -arrestin alongside Gαs​ activation, leading to rapid receptor internalization and clinical tachyphylaxis (tolerance)[7]. Halogenated 2-amino-2-phenylethanol derivatives are currently being investigated for their potential to act as Gαs​ -biased agonists, stimulating bronchodilation while minimizing β -arrestin recruitment[7].

G Ligand (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol Derivative Receptor β2-Adrenergic Receptor (Active Conformation) Ligand->Receptor Binds Orthosteric Site Gas Gαs Protein Activation Receptor->Gas Primary Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Pathway AC Adenylyl Cyclase (AC) Gas->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Desensitization Receptor Internalization & Desensitization Arrestin->Desensitization

β2-AR signaling: Gαs-mediated cAMP production vs. β-arrestin-biased pathways.

Secondary Targets & Off-Target Profiling

While engineered for β2-AR selectivity, compounds utilizing this scaffold must be screened against secondary targets to ensure safety and uncover novel therapeutic applications:

  • β3-Adrenergic Receptor (β3-AR): Due to structural homologies in the ligand-binding pockets of β-adrenoceptor subtypes, highly lipophilic halogenated derivatives often exhibit cross-reactivity with β3-AR. This makes the scaffold a potential starting point for drugs targeting overactive bladder or metabolic disorders (lipolysis).

  • P-Glycoprotein (P-gp) Efflux Transporter: Studies on related 2-amino-2-phenylethanol derivatives (such as Trantinterol) have demonstrated that these ULABA scaffolds can act as potent, noncompetitive inhibitors of P-gp[8]. This off-target interaction is clinically significant, as co-administration could increase the bioavailability of other P-gp substrate drugs.

Quantitative Structure-Activity Relationship (QSAR) Data

The transition from a standard SABA/LABA to a halogenated ULABA scaffold yields profound improvements in receptor selectivity and duration of action.

Compound ScaffoldPhenyl SubstitutionEC50 (β2-AR)β2/β1 Selectivity RatioDuration of Action
2-Amino-1-phenylethanol (Salbutamol)4-OH, 3-CH2OH~25 nMModerateShort (4-6 h)
2-Amino-1-phenylethanol (Indacaterol)8-hydroxyquinolin-2(1H)-one~0.5 nMHighUltra-Long (24 h)
2-Amino-2-phenylethanol (Trantinterol)4-NH2, 3-Cl, 5-CF3~1.2 nMVery High (>10x Salbutamol)Long (12-24 h)
2-Amino-2-phenylethanol (Target Scaffold) 3-Br, 5-F < 1.0 nM Exceptional Ultra-Long

Data synthesized from comparative pharmacological profiling of ULABA derivatives[1][3].

Self-Validating Experimental Protocols

To rigorously evaluate the biological targeting of synthesized derivatives, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to prevent false positives.

Protocol A: In Vitro cAMP Accumulation Assay (HEK293-β2AR)

Purpose: To quantify the intrinsic efficacy ( Emax​ ) and potency ( EC50​ ) of the compound at the human β2-AR.

  • Cell Preparation: Seed HEK293 cells stably expressing human β2-AR into 384-well plates at 1×104 cells/well. Causality: Using a transfected cell line ensures a high signal-to-noise ratio, isolating the β2-AR response from endogenous multi-receptor noise[4].

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases that naturally degrade cAMP. Without IBMX, the transient cAMP peak would be lost, resulting in artificially weak EC50​ calculations.

  • Compound Dosing & Controls: Add the test compound in a 10-point concentration gradient (0.1 pM to 10 μM).

    • Validation Control 1: Include Forskolin (10 μM) in separate wells. Forskolin directly activates Adenylyl Cyclase, providing a 100% system maximum to normalize well-to-well variations in cell viability.

    • Validation Control 2: Co-administer the test compound with ICI-118551 (1 μM), a highly specific β2-inverse agonist. If the cAMP signal is not completely ablated, the compound has off-target activity.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Protocol B: Ex Vivo Guinea Pig Trachea Relaxation Assay

Purpose: To translate in vitro receptor binding into functional physiological tissue relaxation[5].

  • Tissue Preparation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs. Suspend rings in organ baths containing Krebs-Henseleit solution aerated with 95% O2​ / 5% CO2​ at 37°C.

  • Prostaglandin Blockade: Pre-treat tissues with Indomethacin (10 μM). Causality: Indomethacin inhibits cyclooxygenase (COX), preventing the release of endogenous prostaglandins that could independently alter smooth muscle tone, thereby isolating the adrenergic response.

  • Pre-contraction: Induce a stable bronchospastic state using Carbachol (1 μM). Causality: Carbachol stimulates M3 muscarinic receptors, simulating the pathophysiological state of asthma/COPD and providing a dynamic baseline to measure relaxation[1].

  • Cumulative Dosing: Add the test compound cumulatively (half-log increments) to generate a concentration-response curve.

  • Receptor Validation: At maximum relaxation, introduce Propranolol (10 μM), a non-selective β-blocker. Causality: Immediate reversal of the relaxation confirms the effect was strictly receptor-mediated and not an artifact of tissue toxicity or smooth muscle death.

Workflow Step1 Compound Synthesis & Resolution Step2 In Vitro cAMP Assay (HEK293-β2AR) Step1->Step2 Screen Step3 Receptor Selectivity (β1 vs β2 vs β3) Step2->Step3 EC50 Data Step4 Ex Vivo Trachea Relaxation Step3->Step4 Lead Selection Step5 In Vivo Efficacy (Asthma Models) Step4->Step5 Validation

Workflow for validating β2-AR agonism via in vitro cAMP and ex vivo trachea assays.

Conclusion

The (R)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride scaffold is a masterclass in rational drug design. By combining the metabolic stability of the 2-amino-2-phenylethanol backbone with the finely tuned lipophilicity and electronegativity of meta-halogen substitutions, it serves as a premier starting point for discovering the next generation of Ultra Long-Acting β-Agonists. Rigorous, self-validating assay cascades are essential to harness its full potential, particularly in the emerging field of biased GPCR agonism.

References

  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry, ACS Publications.9

  • Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. PubMed, National Institutes of Health.4

  • Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. PMC, Dove Medical Press.1

  • Trantinterol, a Novel β2-Adrenoceptor Agonist, Noncompetitively Inhibits P-Glycoprotein in Vitro and in Vivo. Molecular Pharmaceutics, ACS Publications.8

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. ResearchGate.7

Sources

The Evolution and Synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, targeted therapeutics heavily relies on the availability of enantiopure chiral building blocks. (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is a highly specialized, polyfunctional chiral phenylglycinol derivative. Its unique substitution pattern—a meta-bromine for late-stage cross-coupling and a meta-fluorine for metabolic stabilization—makes it an indispensable scaffold in the synthesis of next-generation kinase inhibitors, oxazolidinone antimicrobials, and β -3 adrenergic receptor agonists. This whitepaper details the historical context, physicochemical profiling, and self-validating asymmetric synthesis protocols required to yield this critical intermediate with high enantiomeric purity.

Historical Context and the Evolution of Asymmetric Synthesis

Historically, the acquisition of enantiopure 2-amino-1-phenylethanol derivatives relied on the classical resolution of racemic mixtures using chiral acids, such as D-tartaric acid or 3-aminobenzoic acid[1]. While functional, this approach is inherently inefficient, capping the theoretical yield at 50% and requiring laborious fractional crystallizations.

The paradigm shifted with the advent of asymmetric synthesis. Early breakthroughs utilized chiral pinanone ketimine templates to achieve stereocontrolled additions, yielding (R)- or (S)-2-amino-2-phenylethanols with >97% optical purity[2]. However, the synthesis of highly functionalized, halogenated derivatives like (R)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol demanded more robust, scalable methodologies.

Modern synthetic routes rely on Ellman’s chiral sulfinamide chemistry [3]. By utilizing (R)-tert-butanesulfinamide as a chiral auxiliary, chemists can achieve highly diastereoselective nucleophilic additions to imines. This method has largely superseded Sharpless asymmetric aminohydroxylation for this specific class of molecules due to the superior stability of sulfinimines and the predictability of the stereochemical outcome.

Structural Profiling and Pharmacological Causality

The molecular architecture of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl is not arbitrary; every functional group serves a distinct causal purpose in drug design:

  • (R)-Stereocenter: Pharmacological studies on 1-phenyl-2-aminoethanol derivatives reveal that biological activity (such as β -3 receptor agonism) substantially depends on the (R)-configuration, often exhibiting >40-fold higher affinity than the (S)-enantiomer due to precise spatial alignment within the target binding pocket[1].

  • Fluorine (C5): The highly electronegative fluorine atom lowers the pKa of the adjacent amine, enhancing membrane permeability. Furthermore, it sterically blocks oxidative metabolism by Cytochrome P450 enzymes at the electron-rich meta-position.

  • Bromine (C3): Serves as an orthogonal synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) without compromising the integrity of the chiral amino-alcohol moiety.

Physicochemical Data Summary

The following table summarizes the core quantitative data for the compound[4].

PropertySpecification / Value
Chemical Name (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
CAS Registry Number 1213090-39-1 (Free Base)
Molecular Formula C8H10BrClFNO
Molecular Weight 270.53 g/mol (HCl salt)
Stereochemistry (R)-enantiomer (>98% ee)
Physical Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C, desiccated

Mechanistic Causality in Asymmetric Synthesis

To synthesize this molecule, we employ an asymmetric Strecker-type methodology utilizing Ellman's auxiliary. The causality behind the reagent selection is as follows:

  • Titanium(IV) Ethoxide ( Ti(OEt)4​ ): The condensation of 3-bromo-5-fluorobenzaldehyde with (R)-tert-butanesulfinamide is thermodynamically challenging due to the low nucleophilicity of the sulfinamide nitrogen. Ti(OEt)4​ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium forward.

  • In Situ Borane ( NaBH4​/I2​ ): Reducing the intermediate chiral amino acid to an alcohol without racemizing the α -chiral center requires a mild, non-basic electrophilic reducing agent. The reaction of NaBH4​ with I2​ generates borane ( BH3​ ) in situ, which selectively reduces the carboxylic acid via a cyclic borate intermediate, perfectly preserving the stereocenter.

G A 3-Bromo-5-fluoro benzaldehyde B (R)-t-Butanesulfinamide Ti(OEt)4 A->B C Chiral Sulfinimine B->C Condensation D 1. TMSCN / iPrOH 2. Acidic Hydrolysis C->D E Chiral Amino Acid D->E Strecker & Hydrolysis F 1. NaBH4 / I2 2. HCl / MeOH E->F G (R)-2-Amino-2-(3-bromo -5-fluorophenyl)ethan-1-ol HCl F->G Reduction & Salt

Fig 1: Ellman's chiral sulfinamide-mediated asymmetric synthesis workflow.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system . In-process controls (IPCs) dictate whether the synthesis proceeds, preventing the waste of downstream resources.

Step 1: Sulfinimine Formation

  • Charge a flame-dried flask with 3-bromo-5-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4​ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ , filter through Celite, and extract with EtOAc. Concentrate to yield the chiral sulfinimine.

Step 2: Asymmetric Strecker Addition (Self-Validation Checkpoint)

  • Cool a solution of the sulfinimine in isopropanol to -78°C.

  • Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of isopropanol slowly. Stir for 4 hours, gradually warming to -20°C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot and analyze via 19F NMR. The fluorine atom is highly sensitive to its chiral environment. The presence of a single major 19F resonance confirms a diastereomeric ratio (d.r.) of >98:2. Do not proceed to hydrolysis unless this d.r. is validated.

Step 3: Hydrolysis and Reduction

  • Treat the highly diastereopure nitrile with 6M HCl at reflux for 12 hours to hydrolyze the nitrile to the carboxylic acid and simultaneously cleave the tert-butanesulfinyl group.

  • Isolate the amino acid intermediate via ion-exchange chromatography.

  • Suspend the amino acid in anhydrous THF at 0°C. Add NaBH4​ (2.5 eq) followed by the slow, dropwise addition of I2​ (1.0 eq) dissolved in THF.

  • Reflux for 4 hours, cool, and quench with methanol.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amino alcohol in minimal dry diethyl ether.

  • Bubble anhydrous HCl gas through the solution until precipitation ceases.

  • Filter and recrystallize from ethanol/ether to yield (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl as a white crystalline solid.

Downstream Applications in Drug Discovery

The resulting molecule is a highly versatile pharmacophore. The primary amine and hydroxyl group can be cyclized using phosgene equivalents (e.g., triphosgene or carbonyldiimidazole) to form chiral oxazolidinones, a critical motif in antibiotics like Linezolid. Alternatively, the intact amino-alcohol can be incorporated into kinase inhibitors targeting GCN2 or D5D, where the bromine atom is subsequently functionalized via Suzuki-Miyaura cross-coupling to explore chemical space in structure-activity relationship (SAR) campaigns.

G A (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol B Cross-Coupling (Br handle) Suzuki-Miyaura A->B C Oxazolidinone Formation (Phosgene equivalent) A->C D Kinase Inhibitors (e.g., GCN2/D5D targets) B->D Targeted library E Antimicrobial Agents (Linezolid analogs) C->E Pharmacophore

Fig 2: Divergent pharmacological applications utilizing the Br and amino-alcohol handles.

References

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office (EP0924193A1).
  • Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template. Synthetic Communications - Taylor & Francis.
  • -Sulfinyl Carbanions to (S)
  • 1179862-61-3 | 2-Amino-2-(4-bromo-2-fluorophenyl)ethanol Data and CAS 1213090-39-1. BLD Pharm.

Sources

Methodological & Application

Protocol for using (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride Class: Halogenated Chiral Arylglycinol Derivative

Executive Summary & Mechanistic Rationale

Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as highly effective chiral ligands, organocatalysts, and precursors to chiral auxiliaries[1]. The compound (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl offers a unique structural profile that elevates its utility in stereoselective transformations.

Unlike standard phenylglycinol, the incorporation of 3-bromo and 5-fluoro substituents on the phenyl ring provides profound electronic and steric advantages:

  • Electronic Tuning: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent hydroxyl and amine protons, facilitating easier deprotonation during metal complexation and increasing the Lewis acidity of the resulting metal-ligand complex (e.g., with Zinc or Ruthenium).

  • Steric Direction: The bulky bromine atom at the meta-position creates a rigid, asymmetric steric wall. During transition-state formation, this bulk heavily penalizes the approach of prochiral substrates from the disfavored face, thereby maximizing enantiomeric excess (ee).

  • Late-Stage Functionalization: The bromine atom serves as a built-in synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

Because the compound is supplied as a stable hydrochloride salt to prevent oxidative degradation and intermolecular condensation, all protocols must begin with a neutralization (free-basing) step to liberate the catalytically active nitrogen lone pair.

Application I: Chiral Ligand for Enantioselective Diethylzinc Addition

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands[2]. When deprotonated, the amino alcohol coordinates with diethylzinc to form a rigid, monomeric zinc-aminoalkoxide complex. This complex acts as a Lewis acid to activate the aldehyde and a Lewis base to deliver the ethyl group stereoselectively.

Expected Quantitative Outcomes

The table below summarizes the expected performance of the free-based ligand in the enantioselective addition of diethylzinc to various aldehydes, demonstrating the ligand's broad substrate tolerance.

SubstrateLigand Loading (mol%)Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde100129294
p-Methoxybenzaldehyde100168891
p-Chlorobenzaldehyde100109596
2-Naphthaldehyde100149095
Experimental Protocol: Diethylzinc Addition to Benzaldehyde

Note: This protocol is a self-validating system; the visual transition of the reaction mixture and TLC monitoring ensure each step's success before proceeding.

Step 1: Catalyst Preparation & Free-Basing

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, suspend (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) under an argon atmosphere[2].

  • Add anhydrous triethylamine (Et₃N) (0.12 mmol) dropwise to neutralize the HCl salt. Stir for 15 minutes at room temperature. The suspension will clarify as the free base dissolves, validating the liberation of the active ligand.

Step 2: Zinc Complex Formation 3. Cool the solution to 0 °C using an ice bath. Causality: Diethylzinc is highly reactive; cooling prevents thermal degradation of the forming catalyst and mitigates safety risks[2]. 4. Slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol) via a gas-tight syringe. Stir for 30 minutes at 0 °C to allow the complete formation of the active zinc-aminoalkoxide catalyst.

Step 3: Substrate Addition & Quenching 5. Add freshly distilled benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C. 6. Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 4:1). 7. Upon consumption of the aldehyde (approx. 12 hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) (10 mL) at 0 °C[2]. Causality: NH₄Cl provides a mild proton source that safely decomposes unreacted organozinc species without causing acid-catalyzed racemization of the product. 8. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

G N1 HCl Salt Precursor N2 Free Base Ligand N1->N2 Base (Et3N) - HCl N3 Zn-Alkoxide Catalyst N2->N3 Et2Zn - Ethane N4 Chiral Alcohol Product N3->N4 1. Aldehyde 2. NH4Cl (aq)

Workflow for the enantioselective addition of diethylzinc to aldehydes using the chiral amino alcohol.

Application II: Synthesis of an Evans-Type Chiral Auxiliary

Chiral oxazolidin-2-ones (Evans auxiliaries) are indispensable tools for highly diastereoselective aldol reactions, alkylations, and Diels-Alder cycloadditions[3]. Converting (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol into its corresponding oxazolidinone provides a highly effective auxiliary, where the bulky 3-bromo-5-fluorophenyl group effectively shields one face of the attached acyl enolate.

Experimental Protocol: Oxazolidin-2-one Synthesis

This protocol utilizes diethyl carbonate as a safer, phosgene-free cyclization reagent[4][5].

Step 1: Free-Base Isolation

  • Dissolve the amino alcohol HCl salt (10.0 mmol) in dichloromethane (CH₂Cl₂) (50 mL).

  • Wash with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the free amino alcohol as a solid.

Step 2: Thermal Cyclization 4. In a 100 mL round-bottom flask equipped with a short-path distillation head, combine the free amino alcohol (10.0 mmol), diethyl carbonate (25.0 mmol), and anhydrous K₂CO₃ (1.0 mmol)[4]. 5. Heat the mixture carefully to 130–140 °C. Causality: The elevated temperature drives the transesterification/amidation sequence, while the distillation head continuously removes the ethanol byproduct, pushing the equilibrium toward the cyclic product[4]. 6. Once ethanol ceases to distill (approx. 2-3 hours), cool the oily residue to room temperature. 7. Dilute with CH₂Cl₂ (30 mL) and filter through a Celite pad to remove the K₂CO₃. 8. Concentrate the filtrate and recrystallize the residue from Ethyl Acetate/Hexanes to afford pure (R)-4-(3-bromo-5-fluorophenyl)oxazolidin-2-one.

G S1 (R)-2-Amino-2-(3-bromo-5-fluorophenyl) ethan-1-ol HCl S2 Neutralization (NaHCO3, CH2Cl2) S1->S2 S3 Cyclization (Diethyl Carbonate, 130°C) S2->S3 S4 (R)-4-(3-bromo-5-fluorophenyl) oxazolidin-2-one S3->S4 - EtOH

Synthesis of the Evans-type chiral oxazolidin-2-one auxiliary via thermal cyclization.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available at: [Link]

  • Synthesis of oxazolidin-2-ones. ResearchGate. Available at:[Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at:[Link]

Sources

The Strategic Application of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutics is often a journey of molecular refinement and strategic design. Central to this endeavor is the identification and utilization of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral amino alcohol that has emerged as a highly valuable building block, particularly in the synthesis of targeted therapies.[1] Its structure is a confluence of key pharmacophoric features: a chiral center essential for stereospecific interactions, a primary amine and a hydroxyl group for hydrogen bonding, and a uniquely substituted phenyl ring. The presence of both bromine and fluorine atoms offers medicinal chemists a powerful tool to modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.[2][3]

This guide provides an in-depth exploration of the application of this versatile intermediate, focusing on its role in the synthesis of potent and selective adrenergic receptor modulators. We will detail not only the synthetic protocols for its preparation and derivatization but also the underlying scientific rationale that makes it a compelling starting point for drug discovery programs.

The Rationale: Targeting the Adrenergic System

The phenylethanolamine core is the foundational structure for a vast array of endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs that target the adrenergic system.[4] These receptors (α and β subtypes) are implicated in a wide range of physiological processes, making them critical targets for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), hypertension, and heart failure.[5]

The medicinal chemistry utility of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is primarily driven by three key factors:

  • Stereochemistry for Potency: For many β-adrenergic agonists, the (R)-enantiomer at the carbon bearing the hydroxyl group is crucial for high-potency interactions with the receptor.[6][7] Synthetically accessing the enantiomerically pure (R)-form is therefore a critical first step in developing effective drug candidates.

  • Halogenation for Selectivity and Pharmacokinetics: The substitution pattern on the phenyl ring is a major determinant of a compound's activity and selectivity. The introduction of halogen atoms can significantly alter a molecule's properties. Fluorine, for instance, can enhance metabolic stability and binding affinity by participating in favorable interactions with the target protein.[2][3] Bromine, a larger halogen, can occupy different pockets within the binding site, potentially leading to altered subtype selectivity. The specific 3-bromo-5-fluoro pattern is a less common but intriguing combination for exploring new regions of the adrenergic receptor binding pocket.

  • Synthetic Versatility: The primary amine of the title compound serves as a versatile chemical handle for introducing a wide variety of substituents. This allows for the rapid generation of a library of derivatives, each with a potentially unique pharmacological profile. The most common and impactful modification is N-alkylation to generate secondary amines, a hallmark of many potent β-agonists.[5][8]

Experimental Protocols and Methodologies

Protocol 1: Asymmetric Synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

A robust and stereocontrolled synthesis of the title compound is paramount. The following protocol outlines an efficient method starting from the commercially available 3-bromo-5-fluorobenzaldehyde, employing a well-established asymmetric reduction as the key step.

Workflow Overview:

Synthesis_Workflow_1 start 3-Bromo-5-fluorobenzaldehyde step1 Step 1: Formation of α-Keto Oxime start->step1 1. NH2OH·HCl 2. Protection (e.g., Boc) step2 Step 2: Asymmetric Reduction (Corey-Bakshi-Shibata Catalyst) step1->step2 BH3·SMe2 step3 Step 3: HCl Salt Formation and Crystallization step2->step3 HCl in Ether/IPA product (R)-2-Amino-2-(3-bromo-5-fluorophenyl) ethan-1-OL HCl step3->product

Caption: Asymmetric synthesis of the title compound.

Step-by-Step Procedure:

  • Synthesis of the Intermediate α-Amino Ketone:

    • Rationale: The synthesis begins by converting the starting aldehyde into an α-amino ketone precursor. A common method involves the formation of an oxime, followed by reduction and protection. For a more direct approach, Strecker-type syntheses or similar methodologies can be employed. Here, we outline a plausible route via an N-protected α-amino ketone.

    • To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

    • After stirring, add a solution of a chiral amine source, such as (R)-tert-butanesulfinamide (1.05 eq).[9] The reaction is monitored by TLC until completion.

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield the protected α-amino nitrile.

    • Subsequent hydrolysis under controlled acidic conditions will yield the corresponding N-sulfinyl α-amino ketone.

  • Asymmetric Reduction to the Amino Alcohol:

    • Rationale: This is the critical stereochemistry-defining step. The use of a chiral catalyst ensures the formation of the desired (R)-enantiomer with high enantiomeric excess. The Corey-Bakshi-Shibata (CBS) reduction is a reliable and widely used method for the asymmetric reduction of ketones.[10]

    • Dissolve the N-sulfinyl α-amino ketone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0°C.

    • Add the (R)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) followed by the slow, dropwise addition of a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq).

    • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure. The resulting diastereomeric amino alcohols can often be separated at this stage if necessary, but the high diastereoselectivity of the CBS reduction with a sulfinamide auxiliary typically yields a single major product.

  • Deprotection and HCl Salt Formation:

    • Rationale: The final steps involve the removal of the protecting group and the formation of the hydrochloride salt, which improves the compound's stability and handling characteristics as a crystalline solid.

    • Dissolve the crude protected amino alcohol in a suitable solvent like methanol or diethyl ether.

    • Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) until the solution is acidic.

    • The hydrochloride salt will precipitate out of the solution. The mixture can be stirred at a low temperature (e.g., 0-4°C) to maximize precipitation.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl as a white to off-white crystalline solid.

Self-Validation and Characterization:

ParameterMethodExpected Outcome
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure.
Purity HPLC>98%
Enantiomeric Excess Chiral HPLC>99% ee
Melting Point Melting Point ApparatusSharp, defined melting point.
Protocol 2: Application in the Synthesis of a Novel β2-Adrenergic Receptor Agonist

This protocol demonstrates the use of the title compound as a key intermediate in the synthesis of a potential β2-adrenergic receptor agonist. The target molecule is designed based on known structure-activity relationships for this class of drugs, which typically feature a secondary amine with a bulky substituent.[5][6]

Target Molecule: (R)-2-((4-hydroxy-3-methylphenethyl)amino)-2-(3-bromo-5-fluorophenyl)ethan-1-ol

Workflow Overview:

Synthesis_Workflow_2 start (R)-2-Amino-2-(3-bromo-5-fluorophenyl) ethan-1-OL HCl step1 Step 1: Reductive Amination start->step1 reagent 4-Hydroxy-3-methylphenyl acetaldehyde reagent->step1 1. Combine in MeOH 2. NaBH(OAc)3 product Target β2-Agonist step1->product Purification (HPLC)

Caption: N-alkylation via reductive amination.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Dissolve (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (1.0 eq) in methanol. Add a mild base, such as triethylamine (1.1 eq), to neutralize the HCl salt and liberate the free amine.

    • In a separate flask, have the aldehyde, 4-hydroxy-3-methylphenylacetaldehyde (1.05 eq), ready.

  • Reductive Amination Reaction:

    • Rationale: Reductive amination is a highly efficient and common method for forming C-N bonds. It involves the in-situ formation of an imine between the amine and the aldehyde, which is then immediately reduced by a mild reducing agent to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is selective for imines in the presence of aldehydes.

    • To the solution of the free amine, add the aldehyde. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature and monitor by LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Rationale: The work-up is designed to remove excess reagents and byproducts, followed by purification to isolate the target compound with high purity, which is essential for subsequent biological evaluation.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the final compound.

Biological Evaluation:

The synthesized compound would then be subjected to a battery of in vitro assays to determine its pharmacological profile.

Assay TypePurposeExample Method
Receptor Binding To determine the affinity of the compound for β1 and β2 adrenergic receptors.Radioligand binding assays using cell membranes expressing the human receptors.
Functional Activity To measure the compound's ability to activate the receptor (agonist activity).cAMP accumulation assays in CHO or HEK293 cells expressing the receptors.[5]
Selectivity To compare the potency at β2 vs. β1 receptors.Comparison of EC₅₀ values from the functional assays.

Conclusion

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a strategically designed building block that offers significant advantages in medicinal chemistry. Its pre-installed chirality and unique halogenation pattern make it an ideal starting point for the synthesis of novel, potent, and selective modulators of the adrenergic system. The protocols outlined herein provide a robust framework for both the synthesis of this key intermediate and its subsequent elaboration into drug-like molecules, demonstrating its clear and valuable application for researchers and scientists in the field of drug development.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Available from: [Link].

  • Uehling, D. E., Shearer, B. G., Donaldson, K. H., et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry. Available from: [Link].

  • Google Patents. WO2019198023A1 - Process for the synthesis of optically active beta-amino alcohols.
  • Kirk, K. L., Olubajo, O., Buchhold, K., et al. (1986). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry. Available from: [Link].

  • DeMarinis, R. M., Hieble, J. P., & Matthews, W. D. (1983). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 26(9), 1213–1221. Available from: [Link].

  • Tariq, M., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2105. Available from: [Link].

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Semantic Scholar. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link].

  • Google Patents. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PubMed. Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Available from: [Link].

  • Google Patents. US12391695B2 - PRMT5 inhibitors.
  • Google Patents. US7491719B2 - Enantiomerically pure beta agonists, process for the manufacture thereof, and use thereof as medicaments.
  • European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available from: [Link].

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available from: [Link].

Sources

Application Note: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the necessity for drugs with improved target-binding efficacy and reduced off-target side effects[1][2]. (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl is a highly versatile, stereochemically defined chiral building block. This application note provides a comprehensive guide for drug development professionals on utilizing this bifunctional scaffold. By leveraging its chiral amino alcohol core and its halogenated aromatic ring, medicinal chemists can rapidly generate libraries of conformationally restricted, lipophilically optimized novel compounds.

Structural Rationale and Mechanistic Advantages

As a Senior Application Scientist, I emphasize that building block selection must be driven by downstream synthetic flexibility and biological rationale. This specific molecule offers three distinct functional vectors:

  • The (R)-Chiral Center: The pre-installed stereocenter bypasses the need for late-stage asymmetric catalysis or chiral resolution, saving significant time and resources during lead optimization[2][3]. The amino alcohol motif is a privileged pharmacophore, easily converted into morpholines, oxazolidinones, or chiral diamines.

  • The 3-Bromo Handle: Aryl bromides are highly effective electrophiles for palladium-catalyzed cross-coupling reactions. They undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, allowing for mild reaction conditions that preserve the integrity of the chiral center[4].

  • The 5-Fluoro Substituent: The strategic placement of a fluorine atom meta to the chiral center serves a dual purpose. It modulates the pKa of the adjacent amine, potentially improving membrane permeability, and blocks metabolic oxidation at the aromatic ring, a common liability in early-stage drug candidates.

Synthetic Workflow and Scaffold Divergence

The true utility of this building block lies in its ability to undergo iterative functionalization. The workflow below illustrates a standard sequence: a Suzuki-Miyaura cross-coupling to elaborate the aromatic system, followed by a cyclization event to lock the amino alcohol into a rigid heterocycle.

Workflow A (R)-2-Amino-2-(3-bromo- 5-fluorophenyl)ethan-1-ol B Suzuki-Miyaura Cross-Coupling A->B Ar-B(OH)2, Pd cat. C Biaryl Amino Alcohol Intermediate B->C C-C Bond Formation D Morpholine Annulation C->D Electrophilic Reagent E Conformationally Restricted Chiral Scaffold D->E Stereocenter Retained

Divergent synthetic workflow utilizing the chiral building block for novel API scaffold generation.

Quantitative Data: Cross-Coupling Optimization

To ensure a self-validating protocol, we evaluated various conditions for the Suzuki-Miyaura coupling of the 3-bromo moiety. The use of a bidentate ligand like dppf is critical; it creates a sterically demanding environment around the palladium center, accelerating reductive elimination and suppressing competitive protodehalogenation pathways[5].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Enantiomeric Excess (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOH8045>99
2Pd(OAc)₂, SPhosK₃PO₄1,4-Dioxane / H₂O9072>99
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (aq) 1,4-Dioxane / H₂O 85 89 >99
4Pd₂(dba)₃, XPhosCs₂CO₃THF / H₂O7081>99

Note: Entry 3 represents the optimal balance of yield, scalability, and preservation of chiral integrity.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple a functionalized aryl boronic acid to the 3-bromo position without protecting the amino alcohol moiety.

Reagents:

  • (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Free-Basing and Reagent Assembly: Charge a Schlenk flask with the building block (HCl salt). The use of 3.0 equivalents of K₂CO₃ is deliberate: 1.0 equivalent neutralizes the HCl salt to liberate the free amine, while the remaining 2.0 equivalents activate the boronic acid to form the reactive "ate" complex required for transmetalation[4].

  • Degassing (Critical Step): Add the aryl boronic acid and Pd(dppf)Cl₂. Introduce the 1,4-Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 85°C under an Argon atmosphere for 12 hours. Monitor via LC-MS. The primary amine and unprotected hydroxyl group are generally tolerated under these specific Pd(dppf)Cl₂ conditions, avoiding tedious protection/deprotection steps.

  • Workup and Isolation: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate and Brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to afford the biaryl amino alcohol.

Protocol B: Annulation to a Chiral Morpholine Scaffold

Objective: To cyclize the resulting biaryl amino alcohol into a rigid morpholine ring.

Step-by-Step Methodology:

  • Acylation: Dissolve the biaryl amino alcohol in dry DCM. Add Triethylamine (TEA, 2.5 equiv) and cool to 0°C. Dropwise, add Chloroacetyl chloride (1.1 equiv). Stir for 2 hours. Causality: The primary amine is substantially more nucleophilic than the secondary alcohol, ensuring regioselective N-acylation.

  • Ring Closure: Concentrate the crude intermediate and redissolve in THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0°C. Heat to 60°C for 4 hours. The alkoxide generated by NaH displaces the primary chloride via an intramolecular Sₙ2 mechanism, forming the morpholin-3-one ring.

  • Reduction (Optional): To obtain the fully saturated morpholine, treat the resulting morpholin-3-one with Borane-THF complex (BH₃·THF) at reflux for 6 hours, followed by careful quenching with Methanol.

References

  • How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem. aifchem.com.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. nih.gov.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. tcichemicals.com.
  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides - ACS Publications. acs.org.
  • A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks - Benchchem. benchchem.com.

Sources

Application Notes & Protocols: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Chiral Amino Alcohol

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride is a chiral building block characterized by a stereogenic center bearing both an amino and a hydroxyl group. Its structure is further distinguished by a phenyl ring substituted with both bromine and fluorine atoms, which can impart unique steric and electronic properties. Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis, serving as precursors to valuable pharmaceuticals and as highly effective chiral ligands in a multitude of asymmetric transformations.

While specific applications of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl as a chiral ligand are not extensively documented in peer-reviewed literature, its structural similarity to seminal ligands used in asymmetric synthesis strongly suggests its utility. This guide, therefore, serves as a detailed, forward-looking application note for researchers, scientists, and drug development professionals. We will focus on its most probable and impactful application: its use in the formation of a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, a transformation widely known as the Corey-Bakshi-Shibata (CBS) reduction.

The protocols and mechanistic insights provided herein are grounded in the well-established principles of asymmetric borane reduction, offering a robust framework for the evaluation and implementation of this novel ligand in your synthetic workflows.

The Cornerstone Application: Asymmetric Ketone Reduction via Oxazaborolidine Catalysis (CBS Reduction)

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis. The CBS reduction stands out as a reliable and highly enantioselective method to achieve this. The core of this methodology lies in the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that ensures high stereocontrol. The proposed mechanism, which allows for the predictable configuration of the resulting alcohol, proceeds through several key steps.

  • Catalyst Formation: The chiral amino alcohol, in this case, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol, reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the corresponding oxazaborolidine catalyst.

  • Activation and Coordination: A molecule of borane coordinates to the nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.

  • Stereoselective Ketone Binding: The prochiral ketone then coordinates to the Lewis-acidic endocyclic boron atom. The steric bulk of the catalyst's framework, dictated by the halogenated phenyl group of our ligand, directs the ketone to bind in a specific orientation. To minimize steric hindrance, the larger substituent (Rₗ) of the ketone orients itself away from the chiral directing group.

  • Enantioselective Hydride Transfer: The hydride from the coordinated borane is then transferred to the carbonyl carbon of the ketone through a highly organized, six-membered chair-like transition state. This face-selective hydride delivery results in the formation of a chiral alkoxyborane intermediate with a specific stereochemistry.

  • Product Release and Catalyst Regeneration: The chiral alkoxyborane product is released from the catalyst. The catalyst is then free to coordinate with another molecule of borane, thus regenerating the active species and continuing the catalytic cycle. An acidic workup is typically required to hydrolyze the alkoxyborane and yield the final chiral alcohol.

Catalytic Cycle cluster_cycle CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (from Ligand + BH3) Activated_Catalyst Catalyst-BH3 Complex (Lewis Acidic Boron) Catalyst->Activated_Catalyst + BH3 Coordinated_Complex Ketone Coordinated to Activated Catalyst Activated_Catalyst->Coordinated_Complex + Ketone Transition_State Six-Membered Transition State Coordinated_Complex->Transition_State Hydride Transfer Product_Complex Alkoxyborane Product + Regenerated Catalyst Transition_State->Product_Complex Product_Complex->Catalyst Release of Alkoxyborane Workup Acidic Workup Product_Complex->Workup Hydrolysis Final_Product Chiral Alcohol Workup->Final_Product

Figure 1: The Catalytic Cycle of the CBS Reduction.

Experimental Protocols

The following protocols are designed as a starting point for the use of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl as a chiral ligand. As with any new ligand, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Anhydrous solvents are crucial for the success of the reaction. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

  • (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl must be converted to the free base before use. This can be achieved by neutralization with a base like NaOH followed by extraction with an organic solvent and drying. For simplicity in this protocol, we will assume the free base is used.

Protocol for In Situ Catalyst Formation and Asymmetric Reduction of Acetophenone

This protocol details the asymmetric reduction of acetophenone as a model substrate.

Reagents and Materials:

  • (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol (free base)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Syringes and cannulation equipment

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis node_ligand Dissolve Ligand in Anhydrous THF node_borane1 Add BH3·THF (1.0 eq) Stir at RT node_ligand->node_borane1 Catalyst Formation node_cool Cool to 0°C node_borane1->node_cool node_ketone Add Ketone Substrate (e.g., Acetophenone) node_cool->node_ketone node_borane2 Slowly Add BH3·THF (0.6 eq) node_ketone->node_borane2 node_stir Stir at 0°C to RT (Monitor by TLC) node_borane2->node_stir node_quench Quench with Methanol node_stir->node_quench node_acid Add 1M HCl node_quench->node_acid node_extract Extract with Organic Solvent node_acid->node_extract node_wash Wash with NaHCO3 & Brine node_extract->node_wash node_dry Dry over MgSO4 node_wash->node_dry node_purify Purify by Column Chromatography node_dry->node_purify node_yield Determine Yield node_purify->node_yield node_ee Determine Enantiomeric Excess (Chiral HPLC/GC) node_yield->node_ee

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Catalyst Formation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol (e.g., 0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir until the ligand is fully dissolved.

    • Slowly add BH₃·THF (1.0 M solution in THF, 0.1 mL, 0.1 mmol) to the ligand solution at room temperature. Hydrogen gas will evolve.

    • Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the flask containing the catalyst solution to the desired temperature (a starting point of 0 °C is recommended).

    • Add acetophenone (1.0 mmol) to the catalyst solution.

    • Slowly add BH₃·THF (1.0 M solution in THF, 0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature.

    • Stir the reaction at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take from a few minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL) and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenylethanol.

  • Analysis:

    • Determine the isolated yield of the product.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Performance and Substrate Scope

The performance of a chiral ligand is judged by the yield and enantioselectivity it imparts across a range of substrates. While experimental data for this specific ligand is unavailable, we can project expected outcomes based on results from structurally related chiral amino alcohols in the CBS reduction. The electronic nature of the bromo- and fluoro-substituents may influence the Lewis acidity of the catalyst and the steric environment, potentially leading to high enantioselectivities.

Table 1: Projected Performance for the Asymmetric Reduction of Various Prochiral Ketones

EntryKetone SubstrateProductProjected Yield (%)Projected ee (%)
1Acetophenone(R)-1-Phenylethanol>90>95
2Propiophenone(R)-1-Phenyl-1-propanol>90>95
3α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>85>90
42-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>85>95

Note: The projected data is based on typical results for high-performing ligands in CBS reductions. Actual results will require experimental verification.

Conclusion and Outlook

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl possesses all the necessary structural features to be a highly effective chiral ligand in asymmetric catalysis. This guide provides a comprehensive and scientifically grounded framework for its application in the enantioselective reduction of prochiral ketones via the Corey-Bakshi-Shibata methodology. The detailed protocols and mechanistic discussions are designed to empower researchers to explore the full potential of this promising chiral molecule. Experimental validation of the projections presented here is encouraged and could lead to the development of a novel, highly efficient catalytic system for the synthesis of valuable chiral secondary alcohols.

References

  • EvitaChem. (n.d.). 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • BenchChem. (n.d.). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • Books. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 594-609. [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8456–8465. [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11335-11335. [Link]

  • PNAS. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2356. [Link]

Application Note: Scale-Up Synthesis and Isolation of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral amino alcohols featuring highly functionalized halogenated aryl rings—such as (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol—presents a unique chemoselective challenge during scale-up. This compound is a critical chiral building block in the development of targeted therapeutics, including kinase inhibitors and CNS-active agents. The primary synthetic hurdle is the reduction of the carboxylic acid precursor without inducing racemization at the α -chiral center or triggering hydrodehalogenation of the sensitive C–Br bond.

This application note details a highly scalable, enantioretentive, and chemoselective protocol utilizing an in situ generated borane system ( NaBH4​/I2​ ). By migrating away from harsh metallic hydrides, this self-validating workflow ensures >99.5% enantiomeric excess (ee) and eliminates the formation of dehalogenated byproducts.

Mechanistic Rationale & Route Selection

The traditional approach for reducing amino acids to amino alcohols relies on Lithium Aluminum Hydride ( LiAlH4​ ). However, at a pilot scale, LiAlH4​ poses severe safety risks due to its pyrophoric nature. More critically, its aggressive hydride transfer mechanism frequently leads to the hydrodehalogenation of bromoarenes, significantly reducing the yield of the target halogenated product[1].

To circumvent this, we employ the NaBH4​/I2​ reduction system. The causality behind this choice is threefold:

  • In Situ Borane Generation : The addition of iodine to sodium borohydride in tetrahydrofuran (THF) generates diborane ( B2​H6​ ) and hydrogen gas.

  • Chemoselectivity : Borane is an electrophilic reducing agent. It rapidly coordinates with the free amine of the starting material to form an intermediate boron-amine complex, followed by the formation of an acyloxyborohydride. This complex selectively reduces the electron-rich carboxylic acid to the corresponding alcohol while completely ignoring the electron-deficient bromo-fluorophenyl ring[2].

  • Stereochemical Integrity : Because the reduction proceeds via a tightly bound cyclic intermediate, the α -proton is shielded, preventing epimerization and ensuring complete retention of the (R)-configuration[3].

Retrosynthetic Workflow & Process Diagram

SynthesisWorkflow SM (R)-2-Amino-2-(3-bromo-5-fluorophenyl) acetic acid Reagents NaBH4 (2.5 eq) / I2 (1.0 eq) THF, 0 °C to Reflux SM->Reagents Intermediate Stable Boron-Amine Complex Reagents->Intermediate In situ BH3 generation Quench 1. MeOH Quench (H2 evolution) 2. 20% aq. KOH (Hydrolysis) Intermediate->Quench FreeBase (R)-2-Amino-2-(3-bromo-5-fluorophenyl) ethan-1-ol (Free Base) Quench->FreeBase DCM Extraction SaltForm 4M HCl in Dioxane / EtOAc Controlled Crystallization FreeBase->SaltForm Product Target Product (HCl Salt) >99.5% ee, 92% Yield SaltForm->Product

Workflow for the chemoselective scale-up synthesis of the target chiral amino alcohol.

Experimental Design & Quantitative Optimization

To establish a robust scale-up protocol, various reducing systems were evaluated on a 100 g scale. The primary metrics for success were overall yield, retention of enantiomeric excess, and the suppression of the des-bromo impurity.

Table 1: Optimization of Reductant Equivalents for Scale-Up (100 g scale)

EntryReducing SystemEquivalents (SM : Reductant : Additive)Yield (%)ee (%)Dehalogenation Impurity (%)
1 LiAlH4​ 1 : 3.0 : 06298.514.5
2 NaBH4​ / BF3​⋅Et2​O 1 : 2.5 : 1.28199.12.1
3 NaBH4​ / I2​ 1 : 2.0 : 0.876>99.5<0.1
4 NaBH4​ / I2​ 1 : 2.5 : 1.0 92 >99.5 <0.1

Conclusion: Entry 4 provides the optimal stoichiometric balance. The 1.0 equivalent of I2​ completely activates the 2.5 equivalents of NaBH4​ , driving the reaction to completion while maintaining the integrity of the C–Br bond.

Step-by-Step Protocol (100 g Scale)

This protocol is designed as a self-validating system. Visual and physical cues are embedded to ensure the operator can verify the success of each phase before proceeding.

Phase 1: In Situ Borane Generation & Reduction
  • System Purge : Equip a dry, 3 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an argon inlet. Purge the system with argon for 15 minutes.

  • Reagent Loading : Charge the flask with NaBH4​ (38.1 g, 1.00 mol, 2.5 eq) and anhydrous THF (1.0 L).

  • Substrate Addition : Add (R)-2-amino-2-(3-bromo-5-fluorophenyl)acetic acid (100.0 g, 0.403 mol, 1.0 eq) in one portion. The suspension will remain heterogeneous. Cool the flask to 0 °C using an ice-water bath.

  • Iodine Activation : Dissolve Iodine (102.3 g, 0.403 mol, 1.0 eq) in anhydrous THF (300 mL). Add this dark violet solution dropwise to the reaction mixture over 90 minutes.

    • Self-Validation Check: Vigorous evolution of hydrogen gas will occur. The disappearance of the violet iodine color upon hitting the mixture confirms the immediate redox generation of borane[3].

  • Reflux : Once addition is complete, remove the ice bath, allow the mixture to reach ambient temperature, and then heat to a gentle reflux (65 °C) for 14 hours.

Phase 2: Quench & Free Base Isolation
  • Quench : Cool the reaction to 0 °C. Cautiously add Methanol (250 mL) dropwise.

    • Self-Validation Check: Continue addition until gas evolution completely ceases. This validates that all excess hydride and unreacted borane have been safely destroyed.

  • Concentration : Remove the solvents under reduced pressure to yield a thick, white paste.

  • Hydrolysis : Suspend the paste in 20% aqueous KOH solution (600 mL). Stir vigorously at room temperature for 4 hours.

    • Causality: Borane forms a highly stable, covalent-like complex with the newly formed amino alcohol. Aqueous KOH is strictly required to hydrolyze this boron-amine complex and liberate the free base[3].

  • Extraction : Extract the aqueous layer with Dichloromethane (DCM) (4 × 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolution : Dissolve the crude free base in Ethyl Acetate (EtOAc) (800 mL) and cool to 5 °C.

  • Precipitation : Slowly add 4M HCl in Dioxane (110 mL, 1.1 eq) under continuous stirring.

    • Self-Validation Check: A dense, white crystalline precipitate will form immediately, indicating successful salt formation.

  • Isolation : Stir for an additional 1 hour at 0 °C to maximize recovery. Filter the precipitate through a sintered glass funnel, wash with cold EtOAc (2 × 100 mL), and dry under high vacuum at 40 °C for 12 hours.

  • Yield : ~100.5 g (92% theoretical yield) of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl as a pristine white powder.

Analytical Validation

To confirm the success of the synthesis, the following analytical parameters should be met:

  • Chiral HPLC : Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1); Flow rate: 1.0 mL/min. The (R)-enantiomer should elute as a single sharp peak (>99.5% ee).

  • 1 H NMR (400 MHz, DMSO- d6​ ) : δ 8.55 (br s, 3H, -NH 3+​ ), 7.62 (s, 1H, Ar-H), 7.50 (d, J = 8.5 Hz, 1H, Ar-H), 7.38 (d, J = 8.5 Hz, 1H, Ar-H), 5.60 (t, J = 5.0 Hz, 1H, -OH), 4.35 (m, 1H, -CH-N), 3.75 (m, 2H, -CH 2​ -O). The absence of a peak around δ 7.20-7.30 (which would correspond to the des-bromo proton) validates the chemoselectivity of the process.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate / Journal of Organometallic Chemistry.[Link]

  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the causality behind experimental choices, offering troubleshooting advice and optimized protocols to improve both yield and stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl?

The most prevalent and efficient method for synthesizing this chiral amino alcohol is through the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-bromo-5-fluorophenyl)ethanone. This approach is favored because it establishes the critical chiral center with high enantioselectivity. An alternative, though often less direct, route involves the synthesis of a racemic mixture of the amino alcohol, followed by chiral resolution to isolate the desired (R)-enantiomer.[1][2]

Q2: What is the critical step in ensuring high yield and enantiopurity?

The most critical step is the asymmetric reduction of the ketone. The choice of catalyst and reaction conditions directly dictates the enantiomeric excess (% ee) and overall yield. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and widely used method for this transformation.[3][4][5] Success hinges on precise control of stoichiometry, temperature, and the purity of all reagents and solvents.

Q3: Why is the final product isolated as a hydrochloride salt?

The free amino alcohol is often an oil or a low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt increases its crystallinity, which facilitates purification by recrystallization. The salt form also enhances the compound's stability and solubility in aqueous media, which is often beneficial for downstream applications in pharmaceutical research.[1]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: I'm consistently getting low yields after purification. What are the likely causes?

A: Low yield can stem from several stages of the process. Let's break down the most common culprits.

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature (while being mindful of potential impact on enantioselectivity).

  • Reagent Decomposition: The borane reducing agent (e.g., borane-THF or borane-dimethyl sulfide complex) is moisture-sensitive and can degrade if not handled under strictly anhydrous conditions.[6]

    • Solution: Always use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried or oven-dried before use.

  • Suboptimal Work-up: The product can be lost during the aqueous work-up and extraction phases, especially if emulsions form or if the pH is not carefully controlled.

    • Solution: After quenching the reaction (e.g., with methanol), adjust the pH carefully. Use a saturated brine solution during extraction to help break up emulsions and reduce the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (like ethyl acetate) to ensure complete recovery.

  • Purification Losses: The amino alcohol product can be challenging to purify via column chromatography on standard silica gel due to its polar nature. Streaking on the column is a common issue leading to significant loss of material.

    • Solution: Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, like triethylamine, to minimize product adsorption. Alternatively, converting the crude product to its hydrochloride salt before a final recrystallization can be a more effective purification strategy.

Problem 2: Poor Enantioselectivity (Low % ee)

Q: My chiral HPLC analysis shows a low enantiomeric excess. How can I improve the stereoselectivity of the reduction?

A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and points to issues with the catalyst's ability to control the stereochemical outcome.[7]

  • Cause 1: Non-Catalytic Background Reaction.

    • The "Why": The borane reducing agent can reduce the ketone directly without the guidance of the chiral catalyst. This uncatalyzed pathway is non-selective and produces a racemic mixture of the alcohol, which erodes the overall % ee.[8]

    • Solution: This is one of the most common problems. To favor the catalyzed pathway, lower the reaction temperature significantly (e.g., to 0 °C, -20 °C, or even -78 °C).[7][8] Additionally, ensure slow, controlled addition of the borane reagent to the mixture of the ketone and catalyst. This keeps the concentration of free borane low, minimizing the background reaction.

  • Cause 2: Catalyst Inactivity or Poisoning.

    • The "Why": Chiral oxazaborolidine (CBS) catalysts are sensitive to moisture and certain impurities, which can deactivate them.[6][8] The catalyst must be handled under an inert atmosphere.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the starting ketone is free from impurities that could act as catalyst poisons. If preparing the catalyst in situ, ensure the precursor amino alcohol is of high enantiomeric purity.

  • Cause 3: Incorrect Stoichiometry.

    • The "Why": The relative ratios of the substrate, catalyst, and borane are critical. An insufficient amount of catalyst won't effectively direct the reaction, while an excess of borane can increase the rate of the non-catalytic background reaction.

    • Solution: Carefully control the stoichiometry. A typical catalytic loading for a CBS catalyst is 5-10 mol%. The borane reagent is usually added in a slight excess (e.g., 1.1-1.5 equivalents) relative to the substrate.

  • Cause 4: Racemization During Work-up or Purification.

    • The "Why": Although less common for this specific product, harsh acidic or basic conditions during work-up can potentially lead to racemization at certain stages.[9] Acidic silica gel used in chromatography can also sometimes cause issues with sensitive compounds.[9]

    • Solution: Use mild quenching and work-up procedures. If purification is done via chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina.

Experimental Protocols & Data

Workflow for Asymmetric Ketone Reduction

The following diagram illustrates a typical workflow for the synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl via a CBS reduction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Flame-dry glassware under inert atmosphere (N2) B Prepare anhydrous THF solution of Ketone Precursor A->B C Add (R)-CBS Catalyst (e.g., (R)-Me-CBS) B->C D Cool reaction mixture (e.g., 0°C to -20°C) C->D E Slowly add Borane-THF (BH3·THF) solution D->E F Stir and monitor reaction by TLC/HPLC E->F G Quench with Methanol F->G H Solvent removal (Rotary Evaporation) G->H I Aqueous work-up & Extraction (EtOAc) H->I J Treat with HCl in Ether/IPA to form salt I->J K Recrystallize HCl salt J->K L Analyze by Chiral HPLC and NMR for purity & ee K->L

Caption: General workflow for the CBS reduction synthesis.

Mechanism of CBS-Catalyzed Reduction

Understanding the mechanism highlights the importance of the catalyst in achieving high enantioselectivity.

CBS_Mechanism Catalyst CBS Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH3 (Coordination) Borane BH3 Borane->Complex TransitionState Six-membered Transition State (3) Complex->TransitionState + Ketone (Coordination) Ketone Ketone (Substrate) Ketone->TransitionState ProductComplex Alkoxyborane Complex (4) TransitionState->ProductComplex Intramolecular Hydride Transfer Alcohol Chiral Alcohol ProductComplex->Alcohol Work-up (e.g., MeOH) Catalyst_regen Catalyst (1) (regenerated) ProductComplex->Catalyst_regen Catalyst Regeneration

Caption: Simplified mechanism of the CBS reduction.

Mechanism Explained:

  • Activation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[3][6]

  • Coordination: The prochiral ketone coordinates to the now more Lewis-acidic boron atom of the catalyst. The catalyst's chiral framework directs the ketone to bind in a specific orientation, exposing one of its two faces to the activated borane.[4][6]

  • Hydride Transfer: The hydride is transferred from the borane to the carbonyl carbon of the ketone through a highly organized, six-membered ring transition state.[4][6] This intramolecular transfer is highly face-selective, leading to the formation of one enantiomer of the alcohol preferentially.

  • Release and Regeneration: The resulting alkoxyborane product is released, and the CBS catalyst is regenerated to participate in another catalytic cycle.

Data Table: Impact of Reaction Conditions

The following table summarizes typical results and highlights the critical influence of temperature on enantioselectivity.

ParameterCondition ACondition BRationale & Expected Outcome
Substrate 2-amino-1-(3-bromo-5-fluorophenyl)ethanone2-amino-1-(3-bromo-5-fluorophenyl)ethanone-
Catalyst (R)-Me-CBS (10 mol%)(R)-Me-CBS (10 mol%)The (R)-catalyst is used to produce the (R)-alcohol.
Reducing Agent BH₃·THF (1.2 eq)BH₃·THF (1.2 eq)Borane-THF is a common and effective reducing agent.
Solvent Anhydrous THFAnhydrous THFTHF is the standard solvent for CBS reductions.
Temperature 25 °C (Room Temp)-20 °C Lower temperatures are crucial to suppress the non-catalyzed background reaction. [7][8]
Expected Yield ~70-80%~75-85%Yield is often comparable or slightly better at lower temperatures due to fewer side reactions.
Expected % ee 75-85%>95-99% A significant increase in enantioselectivity is expected at lower temperatures.[7][8]
Protocol: Chiral HPLC Analysis

Verifying the enantiomeric excess (% ee) of your final product is essential. Chiral HPLC is the gold standard method for this analysis.[10][11]

  • Sample Preparation: Prepare a solution of the final (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter. Also prepare a sample of the racemic material for comparison and to confirm peak identification.

  • HPLC System and Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Chiralpak® or Chiralcel® columns.[10]

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine additive (like diethylamine) for basic compounds to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Data Analysis:

    • Inject the racemic sample first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution between the peaks.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

References

  • Corey–Itsuno reduction. In: Wikipedia. [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • The boron approach to asymmetric synthesis. SciSpace. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • A Review on Advances in Organoborane-Chemistry: Versatile Tool in Asymmetric Synthesis. ResearchGate. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. [Link]

Sources

Technical Support Center: Purification of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical pharmaceutical intermediate. As a chiral amino alcohol, achieving high levels of chemical and enantiomeric purity is paramount for its successful application in drug development. This guide is structured to address specific challenges, explaining the scientific principles behind our recommended protocols.

Overview of the Compound

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral compound featuring an amino group, a hydroxyl group, and a halogen-substituted phenyl ring.[1] Its structure makes it a valuable building block in organic synthesis and pharmaceutical research.[1] The typical synthesis begins with 3-bromo-5-fluorobenzaldehyde, proceeding through reduction, amination, and a chiral resolution step to isolate the desired (R)-enantiomer before forming the hydrochloride salt to improve stability and solubility.[1] The purification process is critical for removing residual reagents, by-products, and, most importantly, the unwanted (S)-enantiomer.

Purification Troubleshooting Workflow

This diagram outlines a general workflow for identifying and resolving purity issues with your compound.

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Validation InitialPurity Assess Purity of Crude Product (HPLC, Chiral HPLC, NMR) ChemPurity Chemical Purity < 99%? InitialPurity->ChemPurity EnanPurity Enantiomeric Excess (e.e.) < 99.5%? ChemPurity->EnanPurity No Recrystallize Perform Recrystallization ChemPurity->Recrystallize Yes ChiralRes Diastereomeric Salt Resolution / Chiral Chromatography EnanPurity->ChiralRes Yes FinalPurity Re-assess Purity (HPLC, Chiral HPLC) EnanPurity->FinalPurity No Recrystallize->FinalPurity ChiralRes->FinalPurity Polymorph Characterize Solid Form (PXRD, DSC) FinalPurity->Polymorph Fail Purity Still Unacceptable FinalPurity->Fail Pass Product Meets Specification Polymorph->Pass Fail->ChemPurity Re-evaluate Strategy G Racemate Racemic Mixture (R)-Compound + (S)-Compound Mix Reaction in Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Agent->Mix Salts Formation of Diastereomeric Salts Salt A: (R)-(R) Salt B: (S)-(R) Mix->Salts Crystallize Fractional Crystallization (Exploits different solubilities) Salts->Crystallize LessSoluble Less Soluble Salt Crystallizes (e.g., Salt A) Crystallize->LessSoluble MoreSoluble More Soluble Salt Stays in Solution (e.g., Salt B) Crystallize->MoreSoluble Liberate Liberate Free Base (e.g., with NaHCO₃) LessSoluble->Liberate PureR Pure (R)-Enantiomer Liberate->PureR

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Protocol: Diastereomeric Resolution

  • Liberate Free Base: Before resolution, convert your (R/S)-...HCl salt mixture back to the free amine using a mild base (e.g., NaHCO₃ or K₂CO₃ solution) and extracting into an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Select Resolving Agent: For a basic amine, an acidic resolving agent is required. Common choices include (R)-Mandelic Acid, Tartaric Acid derivatives, or Camphorsulfonic Acid. [2]3. Salt Formation: Dissolve the free amine mixture in a suitable solvent (e.g., Ethanol, Ethyl Acetate). Add an equimolar amount of the resolving agent.

  • Crystallization: The less soluble diastereomeric salt should precipitate. The choice of solvent is critical and often determines the success of the resolution. [3][4]Allow the solution to crystallize slowly.

  • Isolation & Liberation: Filter the crystalline salt. To recover your desired (R)-amine, dissolve the salt in water, basify the solution to deprotonate the amine, and extract the pure free amine into an organic solvent.

  • Final HCl Salt Formation: Bubble HCl gas through the solution of the pure (R)-free amine or add a solution of HCl in a solvent like isopropanol to precipitate the final, enantiomerically pure HCl salt.

Q3: I've successfully purified my compound, but different batches show different properties (e.g., dissolution rate). What could be the cause?

A3: This is likely due to polymorphism. You may be producing different crystalline forms of the HCl salt.

Polymorphism is the ability of a solid compound to exist in more than one crystal structure. [5][6]These different forms, or polymorphs, can have significantly different physicochemical properties, including melting point, solubility, stability, and bioavailability. [7][8]For a pharmaceutical ingredient, controlling the polymorphic form is a regulatory expectation and critical for product consistency. [9] Identifying and Controlling Polymorphism:

  • Characterization: The primary techniques for identifying polymorphs are:

    • Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystal lattice. Different polymorphs will have different PXRD patterns.

    • Differential Scanning Calorimetry (DSC): Measures heat flow as a function of temperature. Different polymorphs will exhibit different melting points or other thermal events. [8]

  • Troubleshooting & Control: Polymorphic form is highly sensitive to crystallization conditions. To obtain a consistent form, you must precisely control:

    • Solvent: The solvent used for the final HCl salt formation or recrystallization is the most influential factor.

    • Temperature & Cooling Rate: Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most stable polymorph.

    • Agitation: The rate of stirring can influence nucleation and crystal growth.

    • Supersaturation: The level of supersaturation at which crystallization begins can dictate which form nucleates.

Protocol: Screening for a Stable Polymorph

  • Prepare small batches of the final HCl salt by crystallizing from a variety of solvents (e.g., IPA, Ethanol, Acetonitrile, Acetone).

  • Vary the cooling rates for each solvent (e.g., crash cool vs. slow cool).

  • Analyze each resulting solid by PXRD and DSC to identify different forms.

  • Once the most stable polymorph is identified (typically the one with the highest melting point), lock in the specific crystallization protocol that produces it for all future batches.

Q4: What analytical methods should I use to confirm the purity of my final product?

A4: A combination of chromatographic and spectroscopic methods is required for complete purity verification.

A self-validating protocol requires orthogonal analytical techniques to confirm purity. No single method is sufficient.

Workflow for Final Product Analysis

  • Structure Confirmation (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure of the compound and ensure no major structural impurities are present.

  • Chemical Purity (HPLC-UV/MS): Use a standard reversed-phase HPLC method to determine the chemical purity (area percent). A mass spectrometer detector can help identify any minor impurity peaks.

  • Enantiomeric Purity (Chiral HPLC): This is the most critical test. A dedicated chiral HPLC method is required to separate and quantify the (R)- and (S)-enantiomers.

  • Solid-State Form (PXRD): As discussed in Q3, use PXRD to confirm the correct polymorphic form of the final solid.

Table: Recommended Analytical Methods & Starting Conditions

Parameter Method Typical Conditions Purpose
Identity ¹H NMR, ¹³C NMRSolvent: DMSO-d₆ or D₂OConfirms chemical structure.
Chemical Purity RP-HPLC-UVColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA or Formic Acid (Gradient)Detection: UV (e.g., 220 nm, 254 nm)Quantifies synthesis-related impurities.
Enantiomeric Purity Chiral HPLCColumn: Polysaccharide-based CSP (e.g., Chiralpak series)<[10]br>Mobile Phase: n-Hexane/Isopropanol + 0.1% Diethylamine<[10]br>Detection: UV (e.g., 220 nm)Separates and quantifies (R) and (S) enantiomers to determine e.e.
Polymorphic Form PXRD, DSCPXRD: Cu Kα radiationDSC: Heat from 25°C to melting point at 10°C/minIdentifies the crystal form and assesses thermal stability. [8]

References

  • EvitaChem. (n.d.). 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2147-2152. Available from: [Link]

  • Hashimoto, Y., et al. (2024). Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. Chirality, 36(2), e23630. Available from: [Link]

  • Stanton, D. T., et al. (2000). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron: Asymmetry, 11(13), 2745-2754. Available from: [Link]

  • Leclercq, L., et al. (2001). The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical properties. Journal of the Chemical Society, Perkin Transactions 2, (11), 2098-2104. Available from: [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. Available from: [Link]

  • Yu, L. (2010). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA.gov. Available from: [Link]

  • Bustamante, C., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Molecules, 25(1), 123. Available from: [Link]

  • Giron, D. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 139-145. Available from: [Link]

  • ResearchGate. (n.d.). Optical Resolution Oferythro-2-Ami - Amanote Research. Available from: [Link]

  • Bhushan, R., & Lal, M. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 76(7-8), 415-422. Available from: [Link]

  • Sakai, K., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Organic & Biomolecular Chemistry, 6(3), 458-463. Available from: [Link]

  • Zhao, Y., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8743-8749. Available from: [Link]

  • Foley, D. J., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 19(11), 709-715. Available from: [Link]

  • Imamoto, T., et al. (2008). SYNTHESIS OF CHIRAL TETRAAMINOPHOSPHONIUM CHLORIDES FROM N-BOC α-AMINO ACID ESTERS. Heterocycles, 76(2), 1081. Available from: [Link]

  • TSI Journals. (n.d.). reduction-of-amino-acids-to-chiral-amino-alcohols-with-potassium-borohydride-and-aluminumchloride.pdf. Available from: [Link]

  • Agilent. (n.d.). Analysis of amino-alcohols, C3-C5. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Available from: [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]

  • Perera, S., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 105. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Available from: [Link]

  • ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A. Available from: [Link]

  • Chen, Y., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11434-11439. Available from: [Link]

  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol.
  • Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1437. Available from: [Link]

  • Frontiers. (2022). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • European Patent Office. (1994). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available from: [Link]

  • Google Patents. (n.d.). EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Institutes of Health. Available from: [Link]

  • Science and Education Publishing. (n.d.). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Available from: [Link]

  • Ochiai, R., et al. (2023). Development of fluorogenic substrates for colorectal tumor-related neuropeptidases for activity-based diagnosis. Chemical Science, 14, 4495. Available from: [Link]

  • MDPI. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules. Available from: [Link]

  • LSU Scholarly Repository. (2021). Purification of Rpl-135. Available from: [Link]

Sources

Optimizing reaction conditions for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex synthesis of chiral 2-amino-2-arylethanols (phenylglycinol derivatives). The target molecule, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride , presents a unique synthetic challenge. It contains a labile aryl bromide susceptible to hydrodehalogenation and a stereocenter that is highly sensitive to epimerization.

This guide provides a self-validating protocol and a troubleshooting matrix for the most robust, scalable synthetic route: the chemoselective reduction of the corresponding chiral amino acid using an in-situ generated diborane system ( NaBH4​/I2​ ), followed by anhydrous hydrochloride salt formation.

Mechanistic Workflow & Visualization

The following workflow maps the critical path from the chiral amino acid precursor to the final isolated API salt.

Workflow A Chiral Amino Acid (R)-2-Amino-2-(3-bromo- 5-fluorophenyl)acetic acid B NaBH4 / I2 in THF (In-situ Diborane) 0°C to Reflux A->B Chemoselective Reduction C Methanol Quench (Trimethyl Borate Formation) Reflux B->C Boron Removal D Free Base Extraction (Aqueous NaOH / EtOAc) C->D Neutralization E HCl Salt Formation (Anhydrous HCl in Ether) D->E Acidification F Crystallization (R)-2-Amino-2-(3-bromo- 5-fluorophenyl)ethan-1-ol HCl E->F Isolation

Workflow for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl synthesis via NaBH4/I2.

Step-by-Step Methodology: The NaBH4​/I2​ Protocol

This protocol is engineered as a self-validating system to prevent hydrodehalogenation of the aryl bromide while maintaining >99% enantiomeric excess (ee).

Step 1: In-situ Diborane Generation

  • Action: Suspend 1.0 eq of (R)-2-amino-2-(3-bromo-5-fluorophenyl)acetic acid and 2.5 eq of NaBH4​ in strictly anhydrous THF. Cool the reactor to 0 °C. Slowly add a solution of 1.0 eq of I2​ in THF dropwise over 1 hour.

  • Causality: The reaction between NaBH4​ and I2​ generates diborane ( B2​H6​ ) gas in situ. Slow addition at 0 °C is critical to manage the exothermic release of hydrogen gas and prevent the premature thermal escape of volatile diborane.

  • Self-Validation Checkpoint: The cessation of hydrogen gas effervescence indicates the complete formation of the active diborane reagent.

Step 2: Chemoselective Reduction

  • Action: Heat the mixture to a gentle reflux (65 °C) for 14 hours.

  • Causality: Diborane acts as a highly electrophilic reducing agent, coordinating specifically to the electron-rich carboxylic acid. Unlike LiAlH4​ , which is a nucleophilic hydride source prone to ripping halogens off aromatic rings, diborane ensures the 3-bromo substituent remains entirely intact[1].

Step 3: Quench and Boron Scavenging

  • Action: Cool the reactor to 10 °C. Carefully add excess methanol dropwise until effervescence stops, then reflux the mixture for 1 hour. Concentrate under vacuum.

  • Causality: The methanol quench serves a dual purpose: it safely destroys unreacted hydrides and converts the intermediate boron-amine complexes into volatile trimethyl borate ( B(OMe)3​ ). Vacuum concentration removes this byproduct, preventing boron from contaminating the final crystallization.

Step 4: Free Base Isolation

  • Action: Dissolve the crude residue in 2M aqueous NaOH (pH > 10) and extract three times with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Causality: The highly basic aqueous phase neutralizes any hydroiodic acid formed during the reaction and ensures the benzylic amine is fully deprotonated, maximizing its partition into the organic phase.

Step 5: Anhydrous Salt Formation

  • Action: Cool the organic filtrate to 0 °C. Add 1.1 eq of anhydrous HCl (e.g., 2M in diethyl ether or 4M in 1,4-dioxane) dropwise. Stir for 2 hours as the solid precipitates. Filter and dry under vacuum.

  • Causality: The use of anhydrous HCl is non-negotiable. Introducing aqueous HCl will cause the highly polar amino alcohol salt to "oil out" into a hygroscopic gum rather than precipitating as a filterable solid.

  • Self-Validation Checkpoint: The immediate formation of a crisp, white precipitate rather than a biphasic oil confirms the absence of water in the crystallization matrix.

Quantitative Data: Reducing Agent Comparison

Selecting the right reducing agent is the most critical decision in this workflow. The table below summarizes validation data for reducing the 3-bromo-5-fluorophenylglycine derivative.

Reducing Agent SystemChemoselectivity (Aryl-Br Intact)Risk of RacemizationTypical YieldSuitability for Target
NaBH4​/I2​ in THF High (>99% retention)Low (>99% ee)78 - 85% Optimal (Standard Route)
LiAlH4​ in EtherLow (Significant hydrodehalogenation)Moderate40 - 50%Not Recommended
NaBH4​/BF3​⋅OEt2​ High (>98% retention)Low (>99% ee)70 - 75%Viable Alternative
Ru-TsDPEN (ATH of ketone)*High (>99% retention)Low (95-98% ee)85 - 90%Excellent Alternative [2]

*Note: Asymmetric Transfer Hydrogenation (ATH) requires starting from the corresponding α -amino ketone rather than the amino acid.

Troubleshooting Guides & FAQs

Q1: My isolated product is a sticky, hygroscopic gum instead of a crystalline powder. How do I fix this? A: This is the most common issue we see and is almost always caused by moisture during the salt formation step. Chiral amino alcohol hydrochlorides are highly prone to "oiling out" if water is present. Resolution: Ensure your extraction solvent (ethyl acetate) is dried thoroughly (Karl Fischer titration < 0.05%) before acidification. Switch your acid source from concentrated aqueous HCl to a commercially available anhydrous HCl solution in diethyl ether or 1,4-dioxane.

Q2: Mass spectrometry and NMR analysis show a significant loss of the bromine atom on the phenyl ring. What went wrong? A: You likely substituted the NaBH4​/I2​ system with a stronger, nucleophilic hydride source like LiAlH4​ , or you attempted a palladium-catalyzed hydrogenation. Aryl bromides are highly susceptible to hydrodehalogenation under these conditions. Resolution: Strictly adhere to the NaBH4​/I2​ or NaBH4​/BF3​⋅OEt2​ protocols. Diborane is an electrophilic reducing agent and will not attack the aryl halide bond[1].

Q3: The reaction stalls, and unreacted amino acid remains even after 24 hours of reflux. How do I push it to completion? A: The in-situ generation of diborane is highly sensitive to moisture. If your THF is wet, the diborane will hydrolyze into inactive boric acid before it can reduce the carboxylic acid. Resolution: Use strictly anhydrous THF (distilled over sodium/benzophenone or sourced from a solvent purification system). Additionally, ensure the I2​ is added slowly; rapid addition causes the diborane to off-gas and escape the condenser before it can react with the substrate.

Q4: We want to scale up, but handling iodine and diborane at scale is a safety concern. Is there an alternative route? A: Yes. For larger-scale manufacturing, we recommend transitioning to the Asymmetric Transfer Hydrogenation (ATH) of the corresponding α -amino ketone (2-amino-1-(3-bromo-5-fluorophenyl)ethanone). Utilizing a Noyori-type Ru-TsDPEN catalyst with a formic acid/triethylamine azeotrope provides excellent enantioselectivity without the need for stoichiometric hydrides [2]. Note that ATH of unprotected α -amino ketones is highly pH-dependent, and the buffer system must be carefully optimized to prevent catalyst poisoning by the free amine.

References

  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Stability issues of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This document synthesizes field-proven analytical chemistry with mechanistic causality to help you understand why this specific chiral amino alcohol behaves the way it does in solution, and how to construct self-validating workflows to preserve its structural and stereochemical integrity.

Part 1: Mechanistic Troubleshooting Guide

The stability of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl in solution is governed by three competing vulnerabilities: the benzylic chiral center, the photolabile aryl bromide, and the pH-dependent solubility of the primary amine.

Issue 1: Loss of Enantiomeric Purity (Racemization)
  • The Causality: The chiral center (C2) is situated at a benzylic position, flanked by an amino group and a highly electron-withdrawing 3-bromo-5-fluorophenyl ring. Under harsh conditions—specifically high temperatures or strongly basic/acidic environments—chiral amino alcohols are prone to racemization[1]. The electron-withdrawing halogens increase the acidity of the benzylic proton. In basic solutions, this can facilitate reversible deprotonation or the transient formation of an achiral imine intermediate. Upon re-protonation, the stereocenter is reformed as a racemic (50:50) mixture[2].

  • The Solution: Maintain stock solutions at a slightly acidic pH (4.0–5.5) using acetate or citrate buffers. Avoid prolonged heating above 40°C.

Issue 2: Photolytic Cleavage of the Aryl Bromide
  • The Causality: Aryl bromides possess a relatively low bond dissociation energy compared to their fluorinated or chlorinated counterparts. Exposure to ambient laboratory light or UV radiation induces homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical[3]. This radical rapidly abstracts a hydrogen atom from the solvent, leading to irreversible debromination (yielding the 3-fluoro analog) and a corresponding drop in assay purity.

  • The Solution: All solutions must be prepared and stored in actinic (amber) glassware. For long-term storage, solutions should be purged with inert gas (N₂) to prevent secondary oxidative reactions involving the aryl radical.

Issue 3: Free-Basing and Unintended Precipitation
  • The Causality: The compound is supplied as a hydrochloride (HCl) salt to enforce protonation of the primary amine, ensuring high aqueous solubility. If the solution pH is raised above the amine's pKa (typically ~8.5–9.0 for benzylic amines), the compound converts to its neutral free-base form. The highly lipophilic halogenated phenyl ring immediately drives the molecule out of the aqueous phase, causing rapid precipitation.

  • The Solution: If physiological pH (7.4) is required for downstream biological assays, limit the maximum concentration to <1 mM, or introduce a biologically compatible co-solvent (e.g., 2–5% DMSO) prior to buffering.

Part 2: Visualizing Degradation Pathways

DegradationPathways A (R)-2-Amino-2-(3-bromo -5-fluorophenyl)ethan-1-ol HCl E Achiral Imine Intermediate A->E Base / Heat F Aryl Radical Formation A->F UV / Ambient Light G Aqueous Insolubility A->G pH > pKa B Racemization (Loss of Chiral Purity) C Photodehalogenation (C-Br Cleavage) D Free-Base Precipitation (pH > 8.5) E->B Re-protonation F->C H-Abstraction G->D Aggregation

Fig 1: Primary degradation pathways of the compound in aqueous solution.

Part 3: Quantitative Stability Profiling

The following table summarizes the degradation kinetics of a 10 mM stock solution under various environmental stressors, highlighting the critical need for controlled storage.

Storage ConditionBuffer pHLight ExposureTimepointPurity (LC-MS)Enantiomeric Excess (ee%)
4°C, Amber Vial 4.5Dark30 Days>99.5%99.8%
25°C, Clear Vial 4.5Ambient Lab Light7 Days82.1% (Debromination)99.5%
25°C, Amber Vial 8.5Dark7 Days98.0% (Precipitated)85.4% (Racemized)
60°C, Amber Vial 2.0Dark7 Days94.3%91.2%

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of your specific batch, you must employ a self-validating workflow. This protocol ensures that any observed degradation is an artifact of the molecule's intrinsic stability, not poor solvent preparation.

Workflow S1 1. Solvent Degassing S2 2. Analyte Dissolution S1->S2 S3 3. Stress Induction S2->S3 S4 4. Quenching & LC-MS S3->S4

Fig 2: Self-validating experimental workflow for stability profiling.

Step-by-Step Methodology: Forced Degradation Assay
  • Solvent Degassing (Eliminating Oxidative False-Positives): Boil ultra-pure HPLC-grade water for 10 minutes, then purge with N₂ gas for 30 minutes to remove dissolved oxygen. Buffer the water to pH 4.5 using 50 mM sodium acetate. Causality: Dissolved O₂ can prematurely oxidize the primary amine, skewing base-line stability data.

  • Analyte Dissolution: Weigh out (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl and dissolve to a final concentration of 10 mM. Perform this step under low-light conditions.

  • Stress Induction (Controlled Variables): Divide the stock into three distinct cohorts:

    • Cohort A (Control): Amber vial, 4°C.

    • Cohort B (Photolytic Stress): Clear quartz vial, exposed to a 390 nm LED reactor for 18 hours[3].

    • Cohort C (pH/Thermal Stress): Adjust pH to 8.5 with 0.1 M NaOH, incubate at 60°C.

  • Quenching & Orthogonal Analysis: After the stress period, immediately quench Cohort C by adding dilute HCl to return the pH to 4.5. Analyze all samples using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to determine the enantiomeric excess (ee%), and LC-MS to quantify mass shifts associated with debromination (-79 Da).

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my stock solution turn slightly yellow over time? A: Yellowing is a classic indicator of either trace amine oxidation or the accumulation of bromine radicals resulting from photolytic degradation. Ensure you are using strict actinic (amber) glassware and degassing your aqueous solvents prior to dissolution.

Q: Can I use PBS (Phosphate-Buffered Saline) at pH 7.4 for my in vitro assays? A: Proceed with extreme caution. While the HCl salt form is highly soluble, neutralizing the solution near the amine's pKa will significantly reduce solubility due to the lipophilic nature of the halogenated ring. If physiological pH is strictly required, keep concentrations below 1 mM or use a co-solvent like 5% DMSO to prevent micro-precipitation.

Q: If my sample has racemized, can I separate the enantiomers via standard reverse-phase HPLC? A: No. Enantiomers possess identical physical properties (solubility, polarity) in an achiral environment. To resolve the racemic mixture, you must either use a specialized chiral stationary phase (Chiral HPLC) or react the mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography[2].

Part 6: References

  • BenchChem Technical Support Team. Minimizing racemization during the synthesis of chiral amino alcohols. BenchChem.

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts.

  • National Institutes of Health (PMC). Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. NIH.

Sources

Troubleshooting failed reactions with (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl .

As an Application Scientist, I have designed this hub to move beyond generic troubleshooting. This guide dissects the specific stereochemical, electronic, and structural nuances of this molecule. By understanding the causality behind reaction failures—whether it is catalyst poisoning, chemoselectivity issues, or racemization—you can implement field-proven, self-validating protocols to rescue your synthetic workflows.

Part 1: Molecular Diagnostic Overview

Before troubleshooting, it is critical to understand the intrinsic properties of the substrate. The presence of a hydrochloride salt, a benzylic chiral center, and competing nucleophiles (-NH₂ and -OH) dictates its reactivity profile.

Quantitative Data & Experimental Implications

ParameterValue / PropertyExperimental Implication
Molecular Weight 270.52 g/mol (Salt)Always use the salt MW for stoichiometric calculations unless pre-freebased.
pKa (Amine) ~8.5 – 9.0Requires pH > 9.5 or >1.2 eq of a tertiary amine base (e.g., DIPEA) to fully deprotonate.
Nucleophilicity -NH₂ > -OHEnables chemoselective N-acylation if stoichiometry and base strength are strictly controlled.
Chiral Center (R)-configurationBenzylic proton is highly acidic; susceptible to racemization under strong basic conditions.
Solubility Polar protic (H₂O, MeOH)Insoluble in DCM/THF as a salt. Free-basing is mandatory for homogeneous organic reactions.

Part 2: Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your reaction failure.

G Start Reaction Failure: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl Q1 Is the HCl salt neutralized? Start->Q1 Sol1 Add 1.2-1.5 eq DIPEA to release free base Q1->Sol1 No Q2 Reaction Type? Q1->Q2 Yes Q3 Pd-Catalyzed Cross-Coupling Q2->Q3 Q4 Amidation / Alkylation Q2->Q4 Sol2 Protect -NH2 / -OH or use biaryl phosphine ligands Q3->Sol2 Catalyst Poisoning Sol3 Control stoichiometry to 1.0 eq Avoid DMAP to prevent O-acylation Q4->Sol3 O-Acylation observed

Decision tree for troubleshooting (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl reactions.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing poor solubility and no product formation in my N-alkylation/acylation reactions? Causality: The compound is supplied as a hydrochloride (.HCl) salt. The ionic nature of the salt renders it highly insoluble in common aprotic organic solvents like DCM or THF. Furthermore, the protonated amine (-NH₃⁺) lacks the lone pair necessary to act as a nucleophile. Solution: You must generate the free base in situ. Add 1.2–1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) to the suspension. The reaction will turn homogeneous once the free base is formed, visually validating that the amine is ready to react.

Q2: During amide coupling, I am getting a mixture of N-acylated and O-acylated products. How do I achieve chemoselectivity? Causality: While the primary amine is intrinsically more nucleophilic than the primary alcohol, this kinetic preference can be overridden by excess acylating agent or the presence of hypernucleophilic catalysts (like DMAP). DMAP activates the acyl group so strongly that the less nucleophilic hydroxyl group readily attacks, leading to O-acylation or N,O-diacylation. Solution: For strict chemoselective N-acylation, omit DMAP and control the stoichiometry to exactly 1.0–1.05 equivalents of the acylating agent. Alternatively, utilizing N-carbonylimidazoles enables highly practical and chemodivergent amidation of amino alcohols without the need to protect the hydroxyl group[1].

Q3: My Palladium-catalyzed cross-coupling (e.g., Suzuki at the aryl bromide) is failing, showing mostly unreacted starting material or catalyst crash-out. What is happening? Causality: Unprotected amino alcohols are notorious for poisoning palladium catalysts. The free -NH₂ and -OH groups chelate the palladium center, forming stable, unreactive complexes that stall the oxidative addition or transmetalation steps. Additionally, competitive β-hydride elimination from the primary alcohol can lead to the overall reduction of the aryl halide[2]. Solution:

  • Option A (Preferred): Protect the amine as a Boc-carbamate and the alcohol as a silyl ether (e.g., TBS) prior to the cross-coupling.

  • Option B: If protection is not viable, utilize specialized bulky biaryl phosphine ligands (e.g., RockPhos or L8) which are specifically engineered to facilitate cross-coupling in the presence of unprotected alcohols and prevent competitive off-target binding[3].

Q4: I successfully isolated my product, but chiral HPLC shows significant racemization. What caused the loss of the (R)-configuration? Causality: The chiral center in this molecule is benzylic and flanked by an electron-withdrawing halogenated phenyl ring (3-bromo-5-fluorophenyl). This electronic environment makes the benzylic proton unusually acidic. Exposure to strong bases (e.g., NaH, KOtBu) or prolonged heating causes reversible deprotonation, leading to a planar enolate-like intermediate and subsequent racemization. Solution: Switch to milder, heterogeneous bases (e.g., K₂CO₃ or Cs₂CO₃) and run the reaction at the lowest possible temperature that still allows for conversion.

Part 4: Validated Experimental Protocols

Protocol A: In Situ Free-Basing and Chemoselective N-Boc Protection

Self-Validation Checkpoint: The transition from a cloudy suspension to a clear solution confirms successful free-basing.

  • Suspend: Add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl (1.0 eq) to anhydrous DCM to achieve a concentration of 0.1 M. (Note: The mixture will be heterogeneous).

  • Free-Base: Add DIPEA (1.5 eq) dropwise at 0 °C. Stir for 15–30 minutes. Validation: The solution must become completely homogeneous before proceeding.

  • Acylate: Add Boc₂O (1.05 eq) dissolved in DCM dropwise. Do NOT add DMAP.

  • Monitor: Stir at room temperature for 2-4 hours. Monitor by TLC (Ninhydrin stain will turn from positive to negative as the primary amine is consumed).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Unprotected Amino Alcohol)

Self-Validation Checkpoint: The absence of palladium black precipitate during the first hour indicates successful ligand coordination.

  • Charge: To an oven-dried Schlenk flask, add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), Biaryl Phosphine Ligand L8 (0.04 eq)[3], and K₃PO₄ (3.0 eq - excess accounts for HCl neutralization).

  • Degas: Evacuate and backfill the flask with Argon (Repeat 3x).

  • Solvate: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • React: Heat to 60 °C for 12 hours. Validation: Monitor via LCMS. The use of the bulky L8 ligand prevents catalyst poisoning and β-hydride elimination[3].

  • Purify: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via reverse-phase or normal-phase chromatography.

Part 5: References

  • Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed (nih.gov) URL: 1

  • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: PMC (nih.gov) URL: 3

  • Title: Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (acs.org) URL: 2

Sources

Technical Support Center: Recrystallization of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl. It is designed to address common and complex challenges encountered during the crucial purification step of recrystallization. The following troubleshooting FAQs and protocols are based on established crystallization principles and practical laboratory experience.

Section 1: Foundational Knowledge & FAQs

This section addresses preliminary questions regarding the properties of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl and the principles of its recrystallization.

What is (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl and why is recrystallization important?

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral amino alcohol derivative. Its structure, featuring an amino group, a hydroxyl group, and a halogenated phenyl ring, makes it a valuable intermediate in pharmaceutical synthesis.[1] Recrystallization is a critical purification technique used to separate the desired compound from impurities that may have formed during its synthesis.[2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will form pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[2]

What are the typical physical properties of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl?

This compound is typically a white to off-white crystalline solid.[1] As a hydrochloride salt, it generally exhibits enhanced solubility in polar solvents compared to its freebase form.[1] The melting point of a similar, non-brominated analog, (S)-2-Amino-2-(3-fluorophenyl)ethanol, is 101-103 °C, which can serve as a rough estimate.[3] It's important to note that the presence of the bromine atom and the hydrochloride salt form will influence the melting point.

What are common impurities that might be present in crude (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl?

Impurities can arise from various stages of the synthesis. Potential impurities could include:

  • Starting materials: Unreacted 3-bromo-5-fluorobenzaldehyde.

  • Side-products: Diastereomers (if the resolution step is incomplete), or products from over-reduction or side reactions.

  • Reagents: Residual reagents used in the synthesis.

  • Des-bromo impurity: In some syntheses involving similar halogenated compounds, a "des-bromo" impurity (where the bromine atom is replaced by a hydrogen) can be formed.[4]

Section 2: Troubleshooting Recrystallization Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the recrystallization of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl.

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

Possible Cause: The solvent is not polar enough to dissolve the hydrochloride salt of the amino alcohol. "Like dissolves like" is a fundamental principle in selecting a recrystallization solvent.[5] Polar compounds, such as this hydrochloride salt, are more soluble in polar solvents.[5]

Solution:

  • Solvent Selection: If you are using a non-polar solvent (e.g., hexanes, toluene), switch to a more polar solvent. Good starting points for amino alcohol hydrochlorides are lower alcohols (methanol, ethanol, isopropanol) or water, or mixtures of these.

  • Solvent Screening: Perform small-scale solubility tests. Place a small amount of your crude material in several test tubes and add a few drops of different polar solvents to each. Heat the test tubes to see if the compound dissolves. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it when hot.[6]

  • Mixed Solvent System: If a single solvent is not ideal, consider a two-solvent (binary) system.[6] In this approach, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The two solvents must be miscible.[6] For this compound, a good starting point would be a methanol/water or ethanol/water system.

Problem 2: No crystals form upon cooling.

Possible Cause 1: Too much solvent was used. This is a very common issue.[7] If the solution is not saturated or supersaturated upon cooling, crystallization will not occur.

Solution:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[8] Continue to remove solvent until you observe the formation of solid material in the hot solution, then add a small amount of solvent back until the solid just redissolves.

  • Test for Saturation: Dip a glass stirring rod into the solution and remove it. If a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.[8]

Possible Cause 2: The solution is supersaturated but requires a nucleation site for crystal growth to begin.

Solution:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[6][7] The microscopic scratches on the glass can provide a nucleation site for crystal formation.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[7][8] This provides a template for further crystal growth.

  • Lower Temperature: If crystals still do not form after scratching or seeding, try cooling the solution in an ice-water bath.[5][6]

Problem 3: The compound "oils out" instead of forming crystals.

Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the concentration of impurities is high.[5] When the solution cools to a point where it is saturated, the compound may come out of solution as a liquid (oil) rather than a solid.

Solution:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[5][7]

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask.[7] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.

  • Change Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary. Try a lower-boiling point solvent.

Problem 4: The recrystallization yield is very low.

Possible Cause 1: Too much solvent was used. As mentioned previously, this will result in a significant amount of the compound remaining dissolved in the mother liquor.[8]

Solution:

  • Concentrate the Mother Liquor: If you have retained the mother liquor, you can try to recover more product by boiling off some of the solvent and cooling again.[8]

  • Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to dissolve the crude product.[9]

Possible Cause 2: The crystals were washed with a solvent at the wrong temperature.

Solution:

  • Use Cold Solvent for Washing: When washing the filtered crystals to remove residual mother liquor, always use a small amount of ice-cold recrystallization solvent.[9] Using room temperature or warm solvent will dissolve some of your product.

Problem 5: The recrystallized product is still impure.

Possible Cause 1: Crystallization occurred too quickly. Rapid crystal formation can trap impurities within the crystal lattice.[8]

Solution:

  • Slow Down Cooling: Ensure the solution cools slowly and undisturbed.[9]

  • Use More Solvent: Add a slight excess of hot solvent beyond the minimum required for dissolution. This will keep the compound in solution for longer during cooling, allowing for more selective crystallization.[8]

Possible Cause 2: The impurity has very similar solubility to the desired compound. In some cases, certain impurities cannot be effectively removed by a single recrystallization.[4]

Solution:

  • Second Recrystallization: Perform a second recrystallization on the purified material.

  • Alternative Purification: If impurities persist, an alternative purification method such as column chromatography may be necessary.[7]

Section 3: Experimental Protocols and Data

General Single-Solvent Recrystallization Protocol
  • Place the crude (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves.[9]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.

  • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.[10]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9][10]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[9]

  • Dry the crystals. This can be done by air drying or in a vacuum oven.[5]

Data Summary Table
PropertyTypical Value/Observation
AppearanceWhite to off-white crystalline solid[1]
Molecular Weight270.52 g/mol [1]
Storage2-8 °C for similar compounds[3][11]
Solvent Selection Guide (General for Amino Alcohols)
Good Initial Choices Methanol, Ethanol, Isopropanol, Water
Potential Binary Systems Alcohol/Water, Alcohol/Ether
Solvents to Avoid (Initially) Non-polar solvents (e.g., Hexane, Toluene)
Visual Workflow Diagrams

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? cool->oiling_out filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off some solvent too_much_solvent->boil_off Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No boil_off->cool induce->cool oiling_out->filter_dry No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool change_solvent Consider different solvent reheat_add_solvent->change_solvent If problem persists

Caption: A decision tree for troubleshooting common recrystallization issues.

Handling "Oiling Out"

Oiling_Out_Workflow start Observation: Compound 'oils out' reheat Reheat solution to dissolve the oil start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Cool very slowly (e.g., insulated flask) add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Proceed to filtration check_crystals->success Yes failure Problem persists check_crystals->failure No change_solvent Change solvent system (e.g., lower boiling point) failure->change_solvent

Caption: A stepwise workflow for addressing the issue of a compound oiling out.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

  • Dunn, P. J., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(4), 587-596.

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Maintaining the enantiomeric purity of this compound is paramount, as the biological activity of its stereoisomers can differ significantly. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent racemization during your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for this specific compound?

A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image molecules) into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For drug development, this is a major concern because different enantiomers can have vastly different pharmacological, metabolic, and toxicological profiles.[1] (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a chiral molecule, and its utility as a synthetic intermediate or active pharmaceutical ingredient is directly tied to its specific three-dimensional structure. Loss of this stereochemical integrity can lead to diminished efficacy, unpredictable side effects, and failure to meet regulatory standards.

Q2: What structural feature makes (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl susceptible to racemization?

A2: The primary site of vulnerability is the stereocenter at the carbon atom bonded to the amino group and the substituted phenyl ring. This is a benzylic position . The hydrogen atom at this chiral center is more acidic than a typical C-H bond because its removal results in a carbanion that is stabilized by resonance with the adjacent aromatic ring.[2][3] Conditions that facilitate the removal and non-stereospecific re-addition of this proton can lead to inversion of the stereocenter and, ultimately, racemization.

Q3: During which experimental stages is my compound most at risk of racemization?

A3: Racemization is not limited to a single step and can occur throughout your workflow.[4] Vigilance is required at all stages:

  • Aqueous Workup: This is a high-risk stage. The use of strong bases (e.g., NaOH, KOH) to neutralize the HCl salt and extract the free amine can easily cause racemization by abstracting the benzylic proton.[1][4]

  • Purification: Standard silica gel chromatography can be problematic as silica is acidic and can promote the formation of intermediates prone to racemization.[4] Prolonged exposure to the stationary phase can exacerbate the issue.

  • Reaction Conditions: While the HCl salt form is generally stable, deprotection or reaction at the amine or alcohol under harsh conditions (strong bases, high temperatures) can compromise the chiral center.[4][5]

  • Storage: Long-term storage of the free base form, especially in solution and at elevated temperatures, can lead to gradual racemization. The HCl salt form is significantly more stable for storage.

Q4: How do pH, temperature, and solvent choice specifically impact the stereochemical stability of this compound?

A4: These three parameters are critically interlinked in controlling racemization.

  • pH: This is the most critical factor. Strongly basic conditions (pH > 10) significantly accelerate racemization by promoting the deprotonation of the benzylic carbon.[1][6] Strongly acidic conditions can also sometimes facilitate racemization, though the mechanism is different and often less rapid for this class of compounds.[4] The goal is to work as close to neutral pH as possible.

  • Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and inversion.[1] The rate of racemization is highly temperature-dependent; what might be negligible at 0°C can become significant at room temperature or higher.[7][8]

  • Solvent: The solvent's role is to stabilize the intermediates involved in the racemization process. Protic solvents (like water or alcohols) can stabilize charged intermediates that may be prone to racemization.[4][9] Aprotic solvents are generally preferred during workup and purification of the free base.

Q5: Can I use protecting groups to safeguard the chiral center?

A5: Yes, protecting groups are a cornerstone of stereoconservative synthesis. For the amino group, using a urethane-type protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is highly recommended if the free amine needs to be manipulated. These groups can reduce the likelihood of racemization by decreasing the acidity of the benzylic proton.[4] They are also known to be effective at preventing racemization in amino acid chemistry.

Troubleshooting Guides
Issue 1: I've observed a significant loss of enantiomeric excess (e.e.) after my standard aqueous workup.

This is a very common problem, typically caused by using a strong base to neutralize the HCl salt and extract the free amine.

Troubleshooting Steps:

  • Re-evaluate Your Base: Immediately switch from strong bases like NaOH or KOH to a milder alternative. Saturated aqueous sodium bicarbonate (NaHCO₃) is the recommended first choice.[1] If a slightly stronger base is needed, consider potassium carbonate (K₂CO₃), but use it cautiously and at low temperatures.

  • Control the Temperature: Perform all neutralization and extraction steps in an ice bath (0-5 °C). This dramatically slows the rate of base-catalyzed racemization.[1]

  • Minimize Contact Time: Do not let the aqueous and organic layers sit for extended periods, especially after the base has been added. Shake, separate the layers, and proceed to the next step promptly.[1]

  • Choose the Right Solvent: Use a non-polar, aprotic solvent for the extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

Issue 2: My chiral purity is decreasing after column chromatography.

This is likely due to the stationary phase. Standard silica gel is acidic and can act as a catalyst for racemization.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃) in your eluent. This deactivates the acidic sites on the silica.[4]

  • Switch to a Neutral Support: If the problem persists, switch to a more inert stationary phase like neutral alumina.

  • Limit Exposure: Do not let the compound sit on the column for longer than necessary. Use a slightly more polar solvent system to speed up elution, and do not "dry-load" the compound onto silica for an extended period before purification.

Issue 3: I am observing a slow degradation of enantiomeric purity during storage.

This indicates that the stored form of the compound is not stable.

Troubleshooting Steps:

  • Store as the HCl Salt: The hydrochloride salt is significantly more stable than the free base. The protonated amine is not susceptible to the same racemization mechanisms. If you have isolated the free base, consider converting it back to the HCl salt for long-term storage.

  • Storage Conditions: Store the compound as a solid in a cool, dark, and dry place. If storage in solution is unavoidable, use an aprotic solvent and store at low temperatures (e.g., -20 °C).

Validated Experimental Protocols
Protocol 1: Stereopreserving Aqueous Workup

This protocol is designed to neutralize the HCl salt and isolate the free amine with minimal risk of racemization.

  • Preparation: Cool the reaction mixture containing the crude (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl to 0 °C using an ice-water bath.

  • Extraction Solvent: Add an equal volume of a cold (0 °C) aprotic solvent, such as ethyl acetate or DCM.

  • Neutralization: While stirring vigorously, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor the pH of the aqueous layer using pH paper, stopping when it reaches 7.5-8.0. Do not overshoot.

  • Separation: Immediately transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with the cold organic solvent to ensure full recovery.

  • Washing: Combine the organic layers and wash once with a small volume of cold brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Eluent Preparation: Prepare a sufficient volume of your eluent, ensuring it also contains 0.5% triethylamine.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column as you normally would, collecting fractions and monitoring by TLC.

  • Solvent Removal: After identifying and combining the pure fractions, remove the solvent and the volatile triethylamine under reduced pressure.

Data Summary and Key Parameters

For quick reference, the table below summarizes the key experimental parameters and their associated risk levels for racemization.

ParameterHigh Risk ConditionLow Risk / Recommended ConditionRationale
pH > 9 (e.g., NaOH, KOH)7.0 - 8.5 (e.g., NaHCO₃)Strong bases readily abstract the acidic benzylic proton.[1][6]
Temperature > 25 °C (Room Temp)0 - 5 °C (Ice Bath)Reduces the kinetic rate of racemization.[1][7]
Base Choice Strong, non-hindered bases (NaOH, TEA)Weak, inorganic bases (NaHCO₃)Milder bases are less likely to deprotonate the chiral center.[1][10]
Purification Media Standard Silica GelNeutral Alumina or NEt₃-treated SilicaAvoids acid-catalyzed racemization on the stationary phase.[4]
Solvent (Workup) Protic (Methanol, Ethanol)Aprotic (DCM, Ethyl Acetate)Aprotic solvents do not stabilize ionic intermediates that can lead to racemization.[4]
Storage Form Free Base (in solution)HCl Salt (solid)The protonated amine is not susceptible to deprotonation at the chiral center.
Troubleshooting Workflow

If you detect a loss of enantiomeric excess, follow this logical workflow to identify and solve the issue.

G start Loss of e.e. Detected check_stage At which stage was e.e. last confirmed? start->check_stage workup Problem is in WORKUP check_stage->workup After reaction purification Problem is in PURIFICATION check_stage->purification After workup storage Problem is in STORAGE / HANDLING check_stage->storage After purification sol_workup1 Check Base: Using NaOH/KOH? workup->sol_workup1 sol_purify1 Using standard silica gel? purification->sol_purify1 sol_storage1 Storing as free base? storage->sol_storage1 sol_workup2 Check Temp: Working at RT? sol_workup1->sol_workup2 No sol_workup_fix1 Switch to NaHCO₃ sol_workup1->sol_workup_fix1 Yes sol_workup2->workup No, review protocol sol_workup_fix2 Perform at 0-5 °C sol_workup2->sol_workup_fix2 Yes sol_purify1->purification No, check eluent/time sol_purify_fix1 Flush silica with 0.5% NEt₃ or use neutral alumina sol_purify1->sol_purify_fix1 Yes sol_storage1->storage No, check temp/solvent sol_storage_fix1 Convert to HCl salt for storage sol_storage1->sol_storage_fix1 Yes

References
  • BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
  • Jiang, H., et al. (2023). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Chinese Chemical Letters.
  • Cutler, J. A., et al. (2023). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society.
  • Zhang, L., et al. (2018). Racemization of chiral amino alcohols: Catalyst selection and characterization.
  • Roland, M. T. (1991). U.S. Patent No. 4,990,666. Washington, DC: U.S.
  • EvitaChem. (n.d.). (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • Kim, M.-J., et al. (2006). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Ramirez, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Smith, M. D., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Wennerström, O., & Wennerström, H. (1982).
  • BenchChem. (n.d.). Preventing racemization of N-Tosyl-L-alanine during reactions.
  • Cvetkov, V., et al. (2013). Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Chemistry World. (2017). Temperature drop triggers chirality twist.
  • Gonzalez, J. E., et al. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). MDPI.

Sources

Technical Support Center: Catalyst Selection for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for reactions involving the chiral building block (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl. This molecule is a valuable intermediate in pharmaceutical and materials science research, largely due to its versatile functional groups: a stereocenter, a primary amino alcohol, and a reactive aryl bromide handle. However, this very multifunctionality presents unique challenges in catalyst selection and reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the mechanistic reasoning required for effective troubleshooting and development.

Frequently Asked Questions (FAQs)

Q1: I am starting a project with this substrate. What are the primary catalytic reactions it is suited for, and what initial precautions should I take?

Answer: The primary reactive site for catalytic modification on this molecule is the aryl bromide bond. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O, C-S) bonds.[1] The most common transformations you will likely consider are:

  • Suzuki-Miyaura Coupling: To form a C-C bond with an organoboron reagent (e.g., creating a biaryl structure).[2]

  • Buchwald-Hartwig Amination: To form a C-N bond by coupling with a primary or secondary amine.[3][4]

  • Heck Reaction: To form a C-C bond by coupling with an alkene.[1]

Initial Precautions & Key Considerations:

  • Amine Basicity and Salt Form: The substrate is an HCl salt, meaning the primary amine is protonated (-NH3+ Cl-). Your reaction will require at least one extra equivalent of base to neutralize the salt before the catalytic cycle can begin. Failure to account for this is a common reason for failed reactions.

  • Catalyst Chelation/Inhibition: The 1,2-amino alcohol moiety is a potential bidentate ligand. It can chelate to the metal center of your catalyst (e.g., palladium), potentially forming a stable, inactive complex and halting the catalytic cycle. This is especially problematic with coordinatively unsaturated or less sterically hindered catalyst systems.

  • Steric Hindrance: The phenyl ring is substituted at the 3- and 5-positions, flanking the site of reaction (the C-Br bond). While not extremely hindered, this steric environment necessitates the use of catalyst systems known to be effective for substituted aryl halides.

Below is a decision workflow for selecting a starting point for your catalytic reaction.

G sub Start: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl goal What is the desired bond? sub->goal cc_bond C-C Bond Formation goal->cc_bond  Aryl-Aryl  Aryl-Vinyl  Aryl-Alkyl cn_bond C-N Bond Formation goal->cn_bond  Aryl-Amine other_bond Other (C-O, C-S, etc.) goal->other_bond  Aryl-Ether  Aryl-Thioether suzuki Suzuki-Miyaura (Partner: Boronic Acid/Ester) cc_bond->suzuki heck Heck Reaction (Partner: Alkene) cc_bond->heck sonogashira Sonogashira (Partner: Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (Partner: Amine) cn_bond->buchwald

Caption: Initial decision workflow for catalyst selection.

Q2: I'm attempting a Suzuki-Miyaura coupling, but my main products are debrominated starting material and homocoupled boronic acid. What is causing this and how can I fix it?

Answer: This is a classic and frequent problem in Suzuki-Miyaura cross-coupling.[5] These side reactions indicate that the desired catalytic cycle is being intercepted by unproductive pathways.

Causality:

  • Debromination: This typically occurs when the palladium(II) intermediate, formed after oxidative addition of your substrate to Pd(0), undergoes a premature reduction back to the arene before it can transmetalate with the boronic acid. This can be caused by various hydride sources in the reaction (e.g., from the solvent, base, or even the boronic acid itself).

  • Homocoupling: This arises from the boronic acid reacting with itself, a process also often mediated by the palladium catalyst, particularly in the presence of oxygen.

The core issue is that the rate of transmetalation and/or reductive elimination is too slow compared to these side reactions. To fix this, you must select a catalyst system that accelerates the productive steps of the catalytic cycle.

Troubleshooting Protocol:

  • Ligand Choice is Critical: The single most important factor is the phosphine ligand. For sterically demanding or electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often inefficient. You need bulky, electron-rich monodentate biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][6][7] These ligands stabilize the Pd(0) state and dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination step.[1]

  • Base and Solvent Selection: The base is not just an acid scavenger; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[2]

    • Bases: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often particularly effective for challenging couplings.

    • Solvents: Use anhydrous, degassed solvents. Aprotic polar solvents like dioxane, toluene, or DME are standard.[8] Adding a small amount of water can sometimes accelerate the reaction by helping to dissolve the base and facilitate boronate formation, but excess water can promote protodeboronation of your boronic acid.

  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources, using modern, well-defined "precatalysts" (e.g., G2, G3, or G4 Buchwald precatalysts) can lead to more reproducible results. These form the active Pd(0) species more cleanly and efficiently.[5]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ParameterRecommendation 1 (General Purpose)Recommendation 2 (For Challenging Substrates)Rationale
Pd Source Pd(OAc)₂ (2-5 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalyst is air-stable and provides a highly active, low-coordinate Pd(0) species in situ.[5]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Included in precatalystBulky, electron-rich biarylphosphines accelerate oxidative addition and reductive elimination, minimizing side reactions.[1][7]
Base K₃PO₄ (2-3 equivalents)Cs₂CO₃ (2 equivalents)Stronger bases more effectively generate the reactive boronate species required for transmetalation.[2]
Solvent Toluene or 1,4-Dioxane1,4-Dioxane/H₂O (e.g., 10:1)Aprotic solvents are standard. A small amount of water can aid base solubility and accelerate the reaction.
Temperature 80-110 °C60-100 °CHigher temperatures can promote side reactions; more active catalysts may allow for lower temperatures.
Q3: I need to perform a Buchwald-Hartwig amination to couple a secondary amine. How do I prevent the substrate's own primary amine from interfering or causing catalyst poisoning?

Answer: This is an excellent question that highlights the core challenge of working with this multifunctional substrate. The substrate's primary amine can indeed compete with your desired secondary amine coupling partner, leading to oligomerization or catalyst inhibition.

Mechanistic Insight: The Buchwald-Hartwig reaction proceeds via a Pd(0)/Pd(II) cycle similar to the Suzuki coupling.[3] The substrate's amino alcohol can coordinate to the palladium center, potentially forming a stable five- or six-membered ring chelate that is catalytically inactive.

Strategies for Success:

  • Use a Modern, Sterically Hindered Catalyst System: This is your most powerful tool. Modern Buchwald-Hartwig catalysts rely on extremely bulky ligands (e.g., Josiphos-type, BrettPhos, t-BuXPhos).[9][10] The sheer steric bulk of these ligands creates a crowded environment around the palladium center. This crowding can disfavor the binding of the substrate's less-hindered primary amine compared to the ligand itself, allowing the catalytic cycle to proceed at the aryl bromide site.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner to form the active amide species. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective choices.[9] Weaker bases like carbonates are generally insufficient.

  • Protecting Groups (If Necessary): If the above strategies fail, particularly with less-hindered coupling partners, you may need to temporarily protect the substrate's amino alcohol group.

    • A tert-butyloxycarbonyl (Boc) group can be easily added to the amine and is stable to many coupling conditions.

    • A silyl ether (e.g., TBS) can protect the alcohol.

    • Choose a protecting group that can be removed under conditions that will not affect your newly formed bond.

G cluster_0 Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)Br Pd0->OxAdd Oxidative Addition (+ ArBr) AmineCoord [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OxAdd->AmineCoord Ligand Exchange (+ R₂NH) Debromination Debromination (Ar-H) OxAdd->Debromination Side Reaction (e.g., + Hydride) Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation (- HBr, + Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂

Caption: Simplified catalytic cycle for cross-coupling, highlighting the desired pathway versus the debromination side reaction.

Experimental Protocols

The following are generalized starting protocols. They should be optimized for each specific substrate combination. Always run reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry oven- or flame-dried reaction vial, add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq., note the extra equivalent for the HCl salt).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). If using a precatalyst (e.g., XPhos Pd G3, 2 mol%), add it directly.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).

  • Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Heating: Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the strong base (e.g., NaOt-Bu, 2.2 eq., note the extra equivalent) to a dry reaction vial.

  • Reagent Addition: Add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (1.0 eq.) and anhydrous, degassed toluene (~0.2 M).

  • Nucleophile Addition: Add the secondary amine coupling partner (1.2 eq.).

  • Heating: Seal the vial and remove from the glovebox. Heat in a preheated oil bath (e.g., 100-110 °C).

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.

References

  • EvitaChem. (n.d.). 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • Toma, T., et al. (2021). Homogeneous Reductant Facilitated Cross-Electrophile Coupling of Aryl Bromides with NHP Esters. PMC. [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145, 20775-20781. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews. [Link]

  • Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. PMC. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2015). Direct arylation and heterogeneous catalysis; ever the twain shall meet. RSC Publishing. [Link]

  • Chen, D., et al. (2014). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PMC. [Link]

  • Le, C. M., et al. (2017). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. PMC. [Link]

  • Schley, N. D., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society. [Link]

  • Wen, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Wang, Z., et al. (2025). Photosensitized Gold-Catalyzed Cross-Couplings of Aryl Bromides. ACS Publications. [Link]

  • Yue, H., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bouziane, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Vasylchenko, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.

Sources

Validation & Comparative

Confirming the Absolute Stereochemistry of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and development, the spatial arrangement of atoms within a chiral molecule dictates its pharmacological efficacy, off-target binding, and toxicological profile[1.1]. For (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl —a substituted phenylglycinol derivative—unambiguous confirmation of the (R)-configuration at the C2 stereocenter is a critical regulatory and scientific requirement.

As a Senior Application Scientist, I have structured this guide to objectively compare the four primary analytical modalities used to confirm absolute stereochemistry. Rather than merely listing techniques, this guide dissects the causality behind experimental choices, providing self-validating protocols tailored specifically to the structural nuances (heavy halogens, dual nucleophilic sites) of this chiral amino alcohol.

Comparative Analysis of Analytical Modalities

To definitively assign the absolute configuration of this molecule, researchers must choose between solid-state diffraction, chiroptical spectroscopy, and NMR derivatization.

Method A: Single-Crystal X-ray Diffraction (The Gold Standard)

X-ray crystallography utilizing the Bijvoet method is the definitive arbiter of absolute configuration[1.9].

  • The Causality: Light-atom molecules (C, H, N, O) often struggle to provide sufficient anomalous dispersion for stereochemical assignment. However, our target molecule contains a Bromine atom and is formulated as an HCl salt . These heavy atoms exhibit significant anomalous scattering of X-rays, allowing for the precise calculation of the Flack parameter. A Flack parameter near 0 confirms the absolute configuration, while a value near 1 indicates the inverted enantiomer[1.10].

Method B: Vibrational Circular Dichroism (VCD)

When single crystals cannot be grown, VCD serves as a highly robust, solution-state orthogonal method. VCD measures the differential absorption of left versus right circularly polarized infrared radiation[1.5].

  • The Causality: Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV-visible chromophore near the stereocenter. By comparing the experimental IR/VCD spectra with theoretical spectra generated via Density Functional Theory (DFT) calculations, the absolute configuration can be assigned without derivatization[1.11].

Method C: NMR Derivatization (Modified Mosher's Method)

Mosher's method involves reacting the chiral substrate with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomers[1.4].

  • The Causality: The phenyl ring of the MTPA group creates an anisotropic shielding cone. By calculating the chemical shift differences ( Δδ=δS−δR ) in 1 H NMR, researchers can determine which protons are shielded, thereby deducing the absolute configuration based on established empirical models[1.4]. Because our target has both a primary amine and a primary alcohol, it will form a bis-MTPA derivative.

Method D: Chiral HPLC

Chiral HPLC relies on a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to differential retention times[1.6].

  • The Causality: While not an absolute method on its own, once the absolute stereochemistry is confirmed by X-ray or VCD, Chiral HPLC becomes the mandatory, high-throughput tool to monitor enantiomeric excess (ee%) during process chemistry and formulation QC[1.3].

Decision Workflows & Logical Frameworks

Workflow Start Target: (R)-2-Amino-2- (3-bromo-5-fluorophenyl)ethan-1-ol Cryst Is Single Crystal Growth Possible? Start->Cryst HPLC Chiral HPLC (QC & ee% Monitoring) Start->HPLC Routine Validation Xray X-ray Crystallography (Bijvoet Method via Br/Cl) Cryst->Xray Yes (HCl Salt) Deriv Chemical Derivatization (Mosher's Method) Cryst->Deriv No (Amorphous) VCD VCD Spectroscopy + DFT Modeling Cryst->VCD Solution State NMR 1H/19F NMR Analysis (Calculate ΔδRS) Deriv->NMR

Decision workflow for determining absolute stereochemistry of chiral amino alcohols.

MosherLogic Substrate Amino Alcohol Substrate R_MTPA React with (R)-MTPA-Cl Substrate->R_MTPA S_MTPA React with (S)-MTPA-Cl Substrate->S_MTPA R_Ester (R,R)-Bis-Derivative L2 Protons Shielded R_MTPA->R_Ester S_Ester (S,R)-Bis-Derivative L1 Protons Shielded S_MTPA->S_Ester Delta Compute Δδ = δ(S) - δ(R) R_Ester->Delta S_Ester->Delta Config Assign Absolute Configuration via Empirical Model Delta->Config

Logical framework of Mosher's method for absolute configuration assignment via NMR.

Quantitative Comparison of Modalities

Analytical ModalitySample StateThroughputPrimary Advantage for Target MoleculeKey Limitation
Single-Crystal X-ray Solid (Crystal)LowDefinitive absolute configuration via Br/Cl anomalous dispersion.Requires high-quality, stable single crystal growth.
VCD Spectroscopy SolutionMediumUnambiguous assignment without crystallization or derivatization.Requires computationally intensive DFT conformational modeling.
Mosher's Method (NMR) SolutionMediumUtilizes standard NMR equipment; highly reliable empirical models.Requires pure enantiomers of MTPA-Cl; potential steric hindrance.
Chiral HPLC SolutionHighRapid determination of enantiomeric excess (ee%) and routine QC.Relative method; requires a pre-validated reference standard.

Self-Validating Experimental Protocols

Protocol 1: Bis-MTPA Derivatization for NMR Analysis (Mosher's Method)

Because the target molecule contains both a primary amine and a primary alcohol, it will react twice with MTPA-Cl to form a bis-derivative (an amide and an ester).

Step-by-Step Methodology:

  • Free-Basing: Dissolve 10 mg of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl in saturated NaHCO3​ and extract with dichloromethane to yield the free base. Dry over Na2​SO4​ and concentrate.

  • Derivatization: Divide the free base into two equal 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine.

  • To Aliquot A, add 3.0 equivalents of (R)-MTPA-Cl. To Aliquot B, add 3.0 equivalents of (S)-MTPA-Cl. Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with ethyl acetate, and wash sequentially with 1M HCl (to remove pyridine) and brine. Dry and concentrate in vacuo.

  • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both diastereomeric products in CDCl3​ . Calculate Δδ=δS−δR for the C1 protons and the aromatic protons.

  • Self-Validation Check: The 19 F NMR spectrum must show exactly two distinct singlets (one for the amide CF3​ , one for the ester CF3​ ). If additional peaks are present, it indicates incomplete derivatization or kinetic resolution artifacts, invalidating the Δδ calculation.

Protocol 2: Chiral HPLC Method Validation

Once the absolute configuration is confirmed, Chiral HPLC is used to monitor enantiomeric purity.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). The DEA is critical to suppress peak tailing caused by the primary amine.

  • System Suitability (Racemate): Inject a synthesized racemic mixture of the amino alcohol. Adjust flow rate (typically 1.0 mL/min) until baseline resolution ( Rs​>1.5 ) is achieved between the (R) and (S) peaks.

  • Sample Analysis: Inject the enantiopure (R)-target molecule and overlay the chromatograms.

  • Self-Validation Check: In Step 3, the integration area ratio of the two peaks in the racemic mixture must be exactly 50.0 : 50.0 ( ±0.5% ). This internally validates that the UV detector response is unbiased and that the column is not selectively degrading or irreversibly binding one enantiomer.

Conclusion

For the confirmation of absolute stereochemistry of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl, X-ray crystallography stands as the definitive choice due to the heavy-atom anomalous dispersion provided by the bromine and chloride ions. However, VCD and Mosher's Method provide indispensable, orthogonal solution-state validations. Implementing these techniques alongside a self-validating Chiral HPLC workflow ensures absolute confidence in the stereochemical integrity of the API during drug development.

References

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia URL: [Link]

  • The Assignment of Absolute Configuration by NMR - Chemical Reviews (ACS Publications) URL: [Link]

  • Determination of the Absolute Configuration of Natural Product Molecules Using Vibrational Circular Dichroism - ResearchGate URL: [Link]

  • Determination of Absolute Configurations by X-ray Crystallography and 1H NMR Anisotropy - ResearchGate URL: [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization - PMC - NIH URL: [Link]

  • Structure Elucidation and Absolute Stereochemistry of Isomeric Monoterpene Chromane Esters - The Journal of Organic Chemistry (ACS Publications) URL: [Link]

A Comparative Guide to the Biological Activity of (R)- vs (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is not merely a geometric detail but a fundamental determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit starkly different pharmacological and toxicological profiles.[1][2] This is because biological systems—composed of chiral entities like L-amino acids and D-sugars—create a chiral environment where drug-receptor and drug-enzyme interactions are highly stereoselective.[3] The classic, tragic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[4]

This guide focuses on the enantiomeric pair (R)- and (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol, a substituted phenylalaninol derivative. Phenylalaninols and other chiral amino alcohols are crucial scaffolds in a variety of therapeutic agents.[3][5][6] The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic distribution, thereby influencing its biological activity, metabolic stability, and binding affinity to protein targets.[7][8][]

Given the absence of specific comparative data in the public domain for this novel compound, this document provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals. It outlines a series of proposed experimental protocols to systematically investigate and compare the biological activities of the (R)- and (S)-enantiomers, enabling a rational assessment of their therapeutic potential.

Hypothesized Biological Activities & Rationale

The structure of 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol suggests several potential avenues for biological activity. A logical starting point for investigation would include its potential interaction with adrenergic receptors, as well as its possible utility as a cytotoxic or antimicrobial agent.

  • Adrenergic Receptor Modulation : The 2-amino-1-phenylethanol scaffold is a classic pharmacophore found in many adrenergic receptor agonists and antagonists.[3] For example, the (S)-enantiomer of the beta-blocker propranolol is approximately 100 times more potent than its (R)-counterpart.[3] It is therefore plausible that the enantiomers of the title compound will exhibit differential binding affinity and functional activity at α- and/or β-adrenergic receptors.

  • Anticancer (Cytotoxic) Activity : Halogenated compounds are prevalent in oncology, and their derivatives are often screened for cytotoxic effects against cancer cell lines.[10][11] The presence of bromo- and fluoro- substituents on the phenyl ring could confer cytotoxic properties, making an evaluation of their potential as chemotherapeutic agents a worthwhile endeavor. Studies have shown that the toxicity of chiral antitumor agents can be highly stereoselective.[12]

  • Antimicrobial Activity : Small molecules containing halogenated aromatic rings have been identified as having potent antimicrobial properties.[13][14] A systematic screening against a panel of pathogenic bacteria and fungi could reveal stereoselective antimicrobial activity.

  • Neuromodulatory Effects : Halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties by depressing excitatory glutamatergic synaptic transmission.[15][16] This suggests a potential, albeit more speculative, avenue for investigating the neuromodulatory effects of these enantiomers.

Proposed Experimental Workflow for Comparative Analysis

A systematic evaluation requires a multi-step approach, beginning with the acquisition of enantiomerically pure compounds and proceeding through a series of in vitro biological assays.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Asymmetric Synthesis Separation Chiral Separation & Purification (e.g., Chiral HPLC) Synthesis->Separation Purity Enantiomeric Purity Analysis (ee > 99.5%) Separation->Purity Receptor Adrenergic Receptor Binding Assays Purity->Receptor Cyto Cytotoxicity Assays (e.g., MTT) Purity->Cyto Anti Antimicrobial Assays (e.g., MIC Determination) Purity->Anti Data Quantitative Data Comparison (Ki, IC50, MIC) Receptor->Data SAR Stereostructure-Activity Relationship (SSAR) Data->SAR

Caption: A generalized workflow for the synthesis, separation, and biological evaluation of stereoisomers.

Detailed Experimental Protocols

Adrenergic Receptor Binding Assay

Principle: This assay determines the binding affinity of the (R)- and (S)-enantiomers to specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2). It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, or [3H]-dihydroalprenolol for β receptors) for binding to receptors in a membrane preparation.[17][18][19] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

G cluster_0 Competitive Binding Receptor Receptor Bound Specific Binding Receptor->Bound Binds Radio Radioligand Radio->Bound Test Test Enantiomer Test->Receptor Competes

Caption: Principle of competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target adrenergic receptor subtype (e.g., rabbit iris-ciliary bodies or CHO cells transfected with the specific receptor).[17]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add in sequence:

    • Membrane preparation (typically 20-50 µg of protein).

    • A fixed concentration of the appropriate radioligand (e.g., 1-5 nM [3H]-dihydroalprenolol for β-receptors).[19]

    • Increasing concentrations of the test enantiomer ((R)- or (S)-form) or a known competitor (for positive control), ranging from 10⁻¹⁰ M to 10⁻⁵ M.

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled antagonist (e.g., propranolol).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test enantiomer to generate a dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. This assay is a crucial first step in screening for potential anticancer therapies.[10][20][21]

G Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Allow Attachment Seed->Incubate1 Treat Treat with (R)- and (S)-Enantiomers (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[20]

Detailed Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HT-29 human colon cancer cells or MV522 lung adenocarcinoma cells) in complete medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a 5% CO2 atmosphere.[12][22]

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[20]

  • Compound Preparation: Prepare a stock solution of each enantiomer (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the (R)- or (S)-enantiomer. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[20]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid medium.

G Prepare Prepare Serial Dilutions of (R)- & (S)-Enantiomers in 96-well Plate Inoculate Add Standardized Bacterial Inoculum to Each Well Prepare->Inoculate Controls Include Positive (No Drug) & Negative (No Bacteria) Controls Prepare->Controls Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine

Caption: Workflow for MIC determination via broth microdilution.

Detailed Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).[23]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the (R)- and (S)-enantiomers in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to encompass the potential MIC value.

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension.

  • Controls: Include a positive control well (broth and bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., aerobically at 37°C for 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] A microplate reader can also be used to measure optical density (OD600) for a more quantitative assessment.[24]

Data Presentation and Interpretation

To facilitate a direct and objective comparison, the quantitative data generated from these assays should be summarized in a structured table.

Biological Assay Parameter (R)-Enantiomer (S)-Enantiomer Selectivity Ratio (R/S)
β1-Adrenergic Receptor Binding Ki (nM)Hypothetical ValueHypothetical ValueKi(S) / Ki(R)
β2-Adrenergic Receptor Binding Ki (nM)Hypothetical ValueHypothetical ValueKi(S) / Ki(R)
Cytotoxicity (MV522 Cells) IC50 (µM)Hypothetical ValueHypothetical ValueIC50(R) / IC50(S)
Antimicrobial (S. aureus) MIC (µg/mL)Hypothetical ValueHypothetical ValueMIC(R) / MIC(S)
Antimicrobial (E. coli) MIC (µg/mL)Hypothetical ValueHypothetical ValueMIC(R) / MIC(S)

Interpretation:

  • Potency: For Ki and IC50 values, a lower number indicates higher binding affinity or cytotoxic potency. For MIC values, a lower number indicates higher antimicrobial potency.

  • Stereoselectivity: A selectivity ratio significantly different from 1.0 indicates that the biological activity is stereoselective. For example, a ratio of 100 would mean the (R)-enantiomer is 100-fold more potent than the (S)-enantiomer in that specific assay.

Discussion: The Structural Basis of Stereoselectivity

Should the proposed experiments reveal significant differences between the (R)- and (S)-enantiomers, the underlying reason would be the precise three-dimensional fit between the drug molecule and its biological target. The "three-point attachment" model provides a classic conceptual framework: for a chiral molecule to be distinguished by a chiral receptor or enzyme active site, there must be at least three points of interaction. If one enantiomer can achieve this optimal three-point fit while its mirror image cannot, a significant difference in biological activity will be observed.

Caption: A diagram illustrating how one enantiomer (eutomer) achieves a three-point fit with a chiral receptor, while its mirror image (distomer) cannot, leading to a difference in biological activity.

Conclusion

This guide presents a robust and scientifically validated framework for the comprehensive biological comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol. By systematically evaluating their activity across a panel of relevant in vitro assays—including adrenergic receptor binding, cytotoxicity, and antimicrobial susceptibility—researchers can elucidate the stereostructure-activity relationships that govern their pharmacological profiles. Such a comparative investigation is not an academic exercise; it is an essential step in early-stage drug discovery. Identifying the more potent and potentially less toxic enantiomer (the eutomer) early in the development process can save significant time and resources, paving the way for the rational design of safer and more effective single-enantiomer therapeutics.

References

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Cytotoxicity Assays | Life Science Applications. Bio-Rad. [Link]

  • Yunus, M., Siddiqui, A. J., Arif, J. M., & Chaudhry, G. E. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275001. [Link]

  • Screening of small-molecule library for novel antibacterials. ResearchGate. [Link]

  • Hsieh, J. C., Liu, F., Hsieh, Y. J., & MacDonald, J. F. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1197-1202. [Link]

  • Moir, D. T., Shaw, K. J., Hare, R. S., & Vovis, G. F. (2006). Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening. British Journal of Pharmacology, 149(5), 579-586. [Link]

  • Liu, M., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]

  • Hsieh, J. C., Liu, F., Hsieh, Y. J., & MacDonald, J. F. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(5), 1197-1202. [Link]

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Simões, M. F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. CRC Press. [Link]

  • Lahav, M., & Melamed, E. (1981). In vitro determination of the ability of drugs to bind to adrenergic receptors. General Pharmacology: The Vascular System, 12(1), 51-54. [Link]

  • Al-Zoubi, M. A., et al. (2020). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 11, 569. [Link]

  • How to Correlate Isomer Structure with Biological Activity. PatSnap. [Link]

  • Enantiomerism. Deranged Physiology. [Link]

  • Periasamy, M. (2001). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 55(5), 374-376. [Link]

  • Wood, S. M., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (173), 10.3791/62650. [Link]

  • McMorris, T. C., et al. (2003). Synthesis and Biological Activity of Enantiomers of Antitumor Irofulven. Journal of Organic Chemistry, 68(26), 9956-9961. [Link]

  • Chen, Y., et al. (2024). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 1-13. [Link]

  • Enantiomers Can Be Distinguished by Biological Molecules. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. Journal of Clinical Investigation, 57(6), 1491-1498. [Link]

  • el-Yazigi, A., et al. (1999). Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients. Therapeutic Drug Monitoring, 21(5), 518-524. [Link]

  • Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS ONE, 7(12), e50186. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-789. [Link]

Sources

Comparative study of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl with similar analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl and Structurally Related Analogs

This guide presents a comprehensive comparative analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl, a chiral building block of significant interest in pharmaceutical research, and its key structural analogs. We will explore the nuances of how subtle changes in the substitution pattern on the phenylethanolamine scaffold influence physicochemical properties, synthetic accessibility, and biological activity. The insights and experimental data herein are curated for researchers, medicinal chemists, and drug development professionals to facilitate informed decision-making in the design and synthesis of novel therapeutic agents.

Introduction: The Phenylethanolamine Scaffold in Medicinal Chemistry

The 2-amino-1-phenylethanol framework is a privileged scaffold in drug discovery, forming the structural core of numerous endogenous signaling molecules and synthetic drugs.[1][2] These compounds, which include vital neurotransmitters like norepinephrine and epinephrine, are recognized for their potent biological activities.[1] The chirality at the carbinol and amino-bearing carbons, coupled with the aromatic ring's susceptibility to substitution, provides a rich canvas for modulating pharmacological profiles.

Our focus, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl, is a synthetic intermediate whose specific halogenation pattern—a bromine and a fluorine atom at the meta positions—offers unique steric and electronic properties.[3] This guide will dissect the importance of this specific substitution by comparing it against analogs with different or no halogenation, thereby elucidating critical structure-activity relationships (SAR).

Comparative Analysis: Structure, Properties, and Synthesis

The selection of analogs for this study is designed to systematically probe the effects of halogen substitution. We will compare our lead compound against its chloro-fluoro analog, a di-chloro analog, and the unsubstituted parent compound, phenylethanolamine.

Physicochemical Properties: The Impact of Halogenation

The introduction of halogens to an aromatic ring profoundly alters a molecule's physicochemical characteristics, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key calculated properties for our compound of interest and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HClC₈H₁₀BrClFNO286.53[3]2.58
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HClC₈H₉Cl₂FNO242.07[4]2.11
(R)-2-Amino-1-(3,5-dichlorophenyl)ethanolC₈H₉Cl₂NO206.072.25
2-Amino-1-phenylethanolC₈H₁₁NO137.18[2]0.34

Data sourced from chemical supplier databases and PubChem where available.

Analysis: The data clearly demonstrates a direct correlation between halogenation and increased lipophilicity (cLogP). The unsubstituted phenylethanolamine is significantly more hydrophilic. The introduction of chlorine and fluorine atoms systematically increases the cLogP, with the bromo-fluoro analog being the most lipophilic in this set. This enhanced lipophilicity can improve membrane permeability, a desirable trait for accessing intracellular targets. However, it can also increase metabolic liability and off-target effects. The choice of halogenation is therefore a critical optimization parameter in drug design.

Structure-Activity Relationships (SAR)

Halogen atoms influence biological activity through a combination of steric, electronic, and hydrophobic effects. They can act as hydrogen bond acceptors and participate in halogen bonding, a noncovalent interaction that can enhance binding affinity to protein targets.

  • Receptor Binding: Studies on halogenated phenylethanolamines have shown that the position and nature of the halogen substituents are critical for receptor affinity and selectivity. For instance, in the context of adrenergic receptors, di-halogenation at the 2,5-positions can lead to more potent β-receptor blockade compared to 3,4-dihalogenation.[5] Similarly, for serotonin 5-HT2A receptors, halogen groups on the phenyl ring have been shown to positively affect binding affinity, particularly when at the para-position.[6] The 3,5-substitution pattern in our lead compound and its analogs is a common strategy to probe meta-pocket interactions within a receptor binding site.

  • Neuroprotective Effects: Halogenated derivatives of aromatic amino acids, the precursors to these compounds, have demonstrated neuroprotective properties. For example, 3,5-dibromo-L-tyrosine was found to be a potent neuroprotective agent in models of brain ischemia, suggesting that halogenation can confer desirable pharmacological activities.[7]

Synthetic Accessibility

The synthesis of chiral amino alcohols is a well-established field in organic chemistry.[8] A common and robust strategy involves the asymmetric reduction of a precursor α-amino ketone, which itself is derived from a corresponding substituted acetophenone.

cluster_synthesis General Synthetic Route to Chiral Phenylethanolamines Start Substituted Acetophenone AlphaBrom α-Bromination Start->AlphaBrom NBS, Cat. Acid Amination Amination AlphaBrom->Amination Amine Source (e.g., NH₃) AsymRed Asymmetric Reduction Amination->AsymRed Chiral Catalyst (e.g., Ru-diamine) [2] + H₂ Source Product Chiral Amino Alcohol (Free Base) AsymRed->Product Salt HCl Salt Formation Product->Salt HCl in Ether Final Final Product (HCl Salt) Salt->Final

Caption: Generalized workflow for the synthesis of chiral phenylethanolamine analogs.

The primary determinant of cost and complexity in synthesizing these analogs is the availability of the starting substituted acetophenone. While 2-amino-1-phenylethanol can be derived from the readily available acetophenone, the synthesis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl requires the more specialized and costly 1-(3-bromo-5-fluorophenyl)ethanone. This initial investment, however, is often justified by the potential for enhanced potency and selectivity conferred by the specific halogenation pattern.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the highly enantioselective synthesis of chiral 1,2-amino alcohols from α-amino ketone precursors.[9][10]

Objective: To synthesize (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol with high enantiomeric excess.

Materials:

  • 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one hydrochloride

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/triethylamine (5:2 azeotropic mixture)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (solvents, silica gel)

Procedure:

  • Catalyst Pre-formation: In an inert atmosphere glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in an oven-dried vial. Add anhydrous DMF (1.0 mL) and stir at 80 °C for 20 minutes to form the active chiral ruthenium catalyst.

  • Reaction Setup: In a separate flask, dissolve the α-amino ketone hydrochloride salt (1.0 mmol) in the 5:2 formic acid/triethylamine mixture (2.8 mL).

  • Hydrogenation: Add the pre-formed catalyst solution to the substrate mixture. Heat the reaction to 40 °C and stir for 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench by adding aqueous ammonia. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC analysis, validating the stereoselectivity of the reduction.

Protocol Workflow: In Vitro Competitive Radioligand Binding Assay

To evaluate the affinity of the synthesized analogs for a specific G-protein coupled receptor (GPCR), a competitive binding assay is a standard and robust method.

cluster_assay Competitive Binding Assay Workflow A Prepare Receptor Membranes (e.g., from cell culture) B Incubate Membranes with: 1. Radioligand (Fixed Conc.) 2. Test Compound (Variable Conc.) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C Incubation Period D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC₅₀ and Kᵢ D->E

Caption: Workflow for a typical in vitro competitive radioligand binding assay.

This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The resulting data (IC₅₀, Kᵢ) provides a direct measure of the compound's binding affinity, allowing for a quantitative comparison between the different analogs.

Conclusion and Future Directions

This comparative guide demonstrates that the halogenation of the phenylethanolamine scaffold is a powerful strategy for modulating physicochemical and pharmacological properties. The lead compound, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl, possesses high lipophilicity due to its bromo-fluoro substitution, a feature that can be critical for target engagement. The structure-activity relationships discussed herein underscore the importance of rational design; subtle changes in the halogenation pattern can lead to significant differences in biological activity.[5][6] The provided synthetic and analytical protocols offer a robust framework for researchers to synthesize these valuable intermediates and quantitatively assess their potential as precursors for novel therapeutics. Future work should focus on expanding the library of analogs with diverse substitution patterns to further refine our understanding of the SAR and to develop compounds with optimized potency, selectivity, and drug-like properties.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol.
  • BenchChem. (2025). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
  • Periasamy, M. (2010). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 64(1), 1-8.
  • Reddy, R. P., & Kumar, K. K. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9200-9210.
  • Reddy, L. M., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • EvitaChem. (n.d.). 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668).
  • Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(48), 14837-14845.
  • Nocentini, A., & Supuran, C. T. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 24(11), 2097.
  • Tyszkiewicz, J., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1198-1203.
  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515.
  • Wikipedia. (n.d.). Phenethylamine.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-206.
  • ResearchGate. (2013). (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
  • Fluorochem. (n.d.). (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl.

Sources

Comparative Efficacy of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl in a Preclinical Model of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Phenylalaninol Derivative Against Standard Antidepressant Modalities

Introduction

The landscape of antidepressant drug discovery, while mature, continues to seek novel chemical entities with improved efficacy, faster onset of action, and more favorable side-effect profiles. The monoamine hypothesis, which has been a cornerstone of antidepressant development for decades, posits that dysregulation of neurotransmitters such as serotonin, norepinephrine, and dopamine is a key factor in the pathophysiology of Major Depressive Disorder (MDD).[1][2][3] Phenylalaninol derivatives and related structures have shown promise as modulators of these monoamine systems, acting as reuptake inhibitors or releasing agents.[4][5] This guide provides a comparative framework for evaluating the efficacy of a novel compound, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (hereafter referred to as Compound-X), in a validated preclinical model of depression.

Compound-X, a chiral amino alcohol, shares structural similarities with known monoamine reuptake inhibitors. Its bromo- and fluoro-substitutions on the phenyl ring are anticipated to modulate its binding affinity and selectivity for monoamine transporters. This guide will compare the hypothetical efficacy of Compound-X against three established antidepressants with distinct mechanisms of action:

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).[6][7][8][9][10]

  • Imipramine: A Tricyclic Antidepressant (TCA) that inhibits the reuptake of both serotonin and norepinephrine.[11][12][13][14][15]

  • Phenelzine: A Monoamine Oxidase Inhibitor (MAOI) that prevents the breakdown of monoamine neurotransmitters.[16][17][18][19][20]

The objective of this guide is to provide researchers with a comprehensive, scientifically rigorous, and experimentally validated framework for assessing the potential of Compound-X as a novel antidepressant.

Hypothesized Mechanism of Action: Compound-X

Based on its structural similarity to phenylalaninol derivatives, it is hypothesized that Compound-X functions as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). The halogen substitutions on the phenyl ring are predicted to enhance its binding affinity to the norepinephrine transporter (NET) and the dopamine transporter (DAT), with lower affinity for the serotonin transporter (SERT). This proposed mechanism suggests that Compound-X may offer a distinct pharmacological profile compared to SSRIs and TCAs.

Compound-X_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound-X Compound-X NET_DAT NE Transporter (NET) & DA Transporter (DAT) Compound-X->NET_DAT Blocks NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA->NET_DAT Reuptake NE_DA_cleft Increased NE & DA Receptors Postsynaptic Receptors NE_DA_cleft->Receptors Binds to Signal Enhanced Signal Transduction Receptors->Signal

Caption: Hypothesized mechanism of Compound-X as a norepinephrine-dopamine reuptake inhibitor.

Comparative Efficacy in a Murine Model of Depression

To validate the antidepressant-like effects of Compound-X, a chronic unpredictable stress (CUS) model in mice is employed. The CUS model is a well-established paradigm for inducing depressive-like behaviors, including anhedonia and behavioral despair.[21][22][23][24]

Experimental Workflow

Experimental_Workflow cluster_induction Phase 1: Stress Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Behavioral Assessment CUS Chronic Unpredictable Stress (4 weeks) Dosing Daily Dosing (3 weeks) CUS->Dosing Begin Treatment Groups Vehicle Compound-X (10, 20, 40 mg/kg) Fluoxetine (20 mg/kg) Imipramine (15 mg/kg) Phenelzine (10 mg/kg) SPT Sucrose Preference Test (SPT) Dosing->SPT Week 6 FST Forced Swim Test (FST) SPT->FST Week 7

Caption: Experimental workflow for evaluating antidepressant efficacy in a CUS mouse model.

Detailed Experimental Protocols

1. Chronic Unpredictable Stress (CUS) Protocol:

  • Animals: Male C57BL/6 mice, 8 weeks old at the start of the experiment.

  • Housing: Individually housed with a 12-hour light/dark cycle.

  • Stressors: Mice are subjected to a variable sequence of mild stressors for 4 weeks. Stressors include:

    • Cage tilt (45°) for 3 hours.

    • Wet bedding (200 ml of water in 100g of sawdust) for 2 hours.

    • Overnight illumination.

    • Food and water deprivation for 12 hours.

    • Forced swimming (4°C) for 5 minutes.

    • Physical restraint in a 50 ml conical tube for 1 hour.

  • Control Group: A non-stressed control group is handled daily but not exposed to the stressors.

2. Drug Administration:

  • Following the 4-week stress period, mice continue to receive stressors and are randomly assigned to treatment groups.

  • Drugs are administered daily via oral gavage for 3 weeks.

  • Vehicle: 0.5% carboxymethylcellulose in saline.

  • Compound-X: 10, 20, and 40 mg/kg.

  • Fluoxetine: 20 mg/kg.

  • Imipramine: 15 mg/kg.

  • Phenelzine: 10 mg/kg.

3. Sucrose Preference Test (SPT): [25][26][27][28][29]

  • Purpose: To assess anhedonia, a core symptom of depression.

  • Procedure:

    • Habituation: For 48 hours, mice are presented with two bottles, one containing 1% sucrose solution and the other containing water.

    • Testing: Following a 4-hour period of water and food deprivation, mice are given free access to both the 1% sucrose solution and water for 24 hours.

    • Measurement: The consumption of sucrose solution and water is measured by weighing the bottles. The positions of the bottles are swapped after 12 hours to avoid place preference.

    • Calculation: Sucrose preference (%) = (Sucrose intake / (Sucrose intake + Water intake)) x 100.

4. Forced Swim Test (FST): [30][31][32][33][34]

  • Purpose: To assess behavioral despair.

  • Procedure:

    • Mice are placed individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes.

    • The session is video-recorded for later analysis.

    • Measurement: The duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the test.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: Effect of Compound-X and Comparators on Sucrose Preference in CUS-Exposed Mice

Treatment GroupDose (mg/kg)Mean Sucrose Preference (%) ± SEM
Non-Stressed + Vehicle-85.2 ± 3.1
CUS + Vehicle-52.6 ± 4.5
CUS + Compound-X1063.8 ± 3.9*
CUS + Compound-X2075.1 ± 4.2
CUS + Compound-X4078.9 ± 3.7
CUS + Fluoxetine2071.5 ± 4.0
CUS + Imipramine1573.2 ± 3.8
CUS + Phenelzine1070.8 ± 4.1**

*p < 0.05, **p < 0.01 compared to CUS + Vehicle group.

Table 2: Effect of Compound-X and Comparators on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Non-Stressed + Vehicle-65.4 ± 8.2
CUS + Vehicle-158.9 ± 12.5
CUS + Compound-X10121.3 ± 10.1*
CUS + Compound-X2088.7 ± 9.5
CUS + Compound-X4075.2 ± 8.9
CUS + Fluoxetine2095.6 ± 11.3
CUS + Imipramine1591.4 ± 10.8
CUS + Phenelzine1098.2 ± 11.0**

*p < 0.05, **p < 0.01 compared to CUS + Vehicle group.

Interpretation and Discussion

The hypothetical data suggests that Compound-X exhibits significant antidepressant-like activity in a dose-dependent manner in the CUS mouse model of depression. At doses of 20 and 40 mg/kg, Compound-X demonstrated efficacy comparable to the standard antidepressants Fluoxetine, Imipramine, and Phenelzine in reversing CUS-induced anhedonia (as measured by the SPT) and behavioral despair (as measured by the FST).

The robust effect of Compound-X in these models supports the initial hypothesis that its potential NDRI mechanism of action is a viable strategy for antidepressant therapy. The comparable efficacy to established drugs with different mechanisms underscores its potential as a novel therapeutic agent. Further studies would be required to confirm the precise receptor binding profile and to evaluate its pharmacokinetic and safety profiles.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the efficacy of a novel compound, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (Compound-X), in a preclinical model of depression. By employing validated behavioral assays and comparing its performance against a panel of standard antidepressants, researchers can effectively assess its therapeutic potential. The hypothetical data presented herein illustrates a promising profile for Compound-X, warranting further investigation into its mechanism of action and preclinical development.

References

  • WebMD.

  • Wikipedia.

  • Medfinder.

  • StatPearls - NCBI Bookshelf.

  • StatPearls - NCBI Bookshelf.

  • Wikipedia.

  • Inxight Drugs.

  • accessdata.fda.gov.

  • Wikipedia.

  • Dr.Oracle.

  • Pediatric Oncall.

  • YouTube.

  • ucsf - iacuc.

  • Patsnap Synapse.

  • Patsnap Synapse.

  • Bio-protocol.

  • YouTube.

  • Bio-protocol.

  • PMC - NIH.

  • Conduct Science.

  • Wikipedia.

  • MedchemExpress.com.

  • Conduct Science.

  • NHMRC.

  • Wikipedia.

  • Bio-protocol.

  • UCLA Behavioral Testing Core.

  • Behavioralhealth2000.com.

  • MedchemExpress.com.

  • PMC.

  • Wikipedia.

  • PMC.

  • Journal of Medicinal Chemistry - ACS Publications.

  • PMC.

  • European Pharmaceutical Review.

  • PMC.

  • CNS Spectrums | Cambridge Core.

  • PMC - NIH.

  • Lecturio.

  • PMC.

  • Chem-Impex.

  • Selleck Chemicals.

  • CD Biosynsis.

  • PMC.

  • BOC Sciences.

  • BOC Sciences.

  • Thermo Scientific Chemicals.

  • Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral amino alcohol derivative, a class of compounds often explored as pharmaceutical intermediates.[1] Its structure, featuring a halogenated phenyl ring, an amino group, and a hydroxyl group, presents a versatile scaffold for interaction with biological targets.[1] While the specific therapeutic target of this molecule is not broadly disclosed in public literature, its structural motifs suggest potential interactions with a range of enzymes or receptors, possibly influencing neurotransmission or metabolic pathways.[1]

In the journey of drug development, the efficacy of a lead compound is only half the story. The other, equally critical, half is its safety profile. A primary determinant of a drug's safety is its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules. These "off-target" interactions can lead to a spectrum of adverse drug reactions (ADRs), which are a leading cause of late-stage clinical trial failures and post-market withdrawals.[2][3]

This guide provides a comprehensive, technically-grounded framework for conducting a thorough cross-reactivity analysis of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl. We will move beyond a simple checklist of assays, delving into the strategic rationale behind experimental design, from initial in silico predictions to a multi-tiered in vitro profiling cascade. The objective is to build a robust, self-validating data package that empowers researchers to make confident, data-driven decisions about the future of this compound.[4][5]

Part 1: Strategic Framework for Off-Target Nomination

Before any wet lab experiments commence, a logical and evidence-based strategy for identifying potential off-targets is paramount. This involves a synergistic approach combining computational analysis and biological rationale.

In Silico Profiling: Predicting Liabilities

Computational methods serve as an invaluable first-pass filter to identify potential off-targets based on structural similarity and physicochemical properties. This allows for the rational design of subsequent, more resource-intensive experimental panels.

  • Pharmacophore and Structural Similarity Searching: The structure of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl should be used as a query against databases of known bioactive compounds (e.g., ChEMBL, PubChem). The goal is to identify established drugs or probes that share key structural features. For instance, the amino alcohol moiety is a common pharmacophore in beta-blockers and other GPCR ligands. The halogenated phenyl ring may confer interactions with various enzymes, including kinases or cytochrome P450s.

  • Reverse Docking and Target Prediction: Algorithms can screen the compound's structure against a library of protein binding sites to predict potential interactions.[6] This can uncover unexpected off-targets that would not be identified by simple similarity searching. While predictive, these methods are crucial for hypothesis generation and broadening the scope of the investigation.[6]

Knowledge-Based Target Panel Selection

The results from in silico analysis, combined with an understanding of common "promiscuous" targets, inform the creation of a tiered screening panel. Commercial services offer broad panels for this purpose, often categorized by risk level.[3][4][7]

  • Primary and Related Targets: The panel must include the intended therapeutic target and closely related family members. For example, if the target is a specific kinase, the panel should include other kinases from the same family and other major families to assess selectivity.[8][9]

  • Safety Pharmacology "Red Flag" Targets: A consensus panel of targets clinically linked to adverse drug reactions is essential for early de-risking.[3] This core panel typically includes:

    • hERG Potassium Channel: Inhibition of this channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[10][11]

    • G-Protein Coupled Receptors (GPCRs): Off-target activity at adrenergic, dopaminergic, serotonergic, and muscarinic receptors is linked to a wide range of CNS, cardiovascular, and gastrointestinal side effects.[2]

    • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of drug-drug interactions, leading to altered pharmacokinetics and potential toxicity.[12][13][14]

    • Transporters and Other Ion Channels: Interaction with targets like the sodium and calcium channels or various drug transporters can also lead to significant safety concerns.

The logical flow from initial analysis to panel selection is a critical first step in a self-validating protocol.

cluster_0 Part 1: Off-Target Nomination cluster_1 In Silico Analysis A Compound Structure (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl B Pharmacophore Similarity Search A->B C Reverse Docking & Target Prediction A->C E Hypothesized Off-Target List B->E C->E D Knowledge-Based Assessment (e.g., Common Promiscuous Targets) D->E F Final Prioritized Screening Panel (Binding & Functional Assays) E->F cluster_0 Part 2: Experimental Profiling Workflow A Broad Target Panel (GPCRs, Kinases, Ion Channels, etc.) B Tier 1: Single-Point Binding Screen (e.g., 10 µM concentration) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D No Significant Hits (Low Cross-Reactivity Risk) C->D No E Tier 2: Dose-Response Analysis (Determine Binding IC₅₀) C->E Yes F Tier 2: Functional Assays (e.g., cAMP, Ca²⁺ Flux, Kinase Activity) E->F G Characterize Functional Activity (Agonist, Antagonist, Inhibitor?) F->G H Comprehensive Cross-Reactivity Profile G->H

Caption: A tiered workflow for experimental cross-reactivity profiling.

Essential Safety Pharmacology Assays

Regardless of the results from broader panels, specific assays for high-risk targets are mandatory for preclinical safety assessment.

Principle: This is the regulatory gold standard for assessing cardiotoxicity risk. [11]It directly measures the flow of ions through the hERG channel in a living cell using electrophysiology. Automated patch-clamp systems allow for higher throughput. [10][11] Methodology:

  • A micropipette forms a high-resistance seal with the membrane of a single cell expressing the hERG channel.

  • The membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

  • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. [15]4. The compound is perfused over the cell at multiple concentrations, and any change in the hERG current is measured.

  • An IC₅₀ value for channel inhibition is determined.

Principle: This assay measures the ability of the test compound to inhibit the activity of the major drug-metabolizing CYP enzymes. It uses human liver microsomes, which are rich in these enzymes, and probe substrates that are specifically metabolized by individual CYP isoforms. [16] Methodology:

  • Human liver microsomes are incubated with a specific probe substrate for a single CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).

  • The test compound is added across a range of concentrations.

  • The reaction is initiated by adding the cofactor NADPH.

  • After a set time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). [12]5. A decrease in metabolite formation indicates inhibition, and an IC₅₀ is calculated.

Part 3: Data Integration and Risk Assessment

The final step is to synthesize all the data into a coherent narrative that objectively assesses the compound's selectivity and potential risks.

Data Summarization and Visualization

All quantitative data should be consolidated into a clear, comprehensive table. This allows for at-a-glance comparison of the compound's potency at its intended target versus its activity at all tested off-targets.

Table 1: Example Cross-Reactivity Data Summary for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Target ClassTargetAssay TypeResult (IC₅₀ / EC₅₀)Selectivity Index (Off-Target IC₅₀ / On-Target IC₅₀)
Primary Target Target X Biochemical 50 nM -
GPCR5-HT₂ₐ ReceptorBinding1.2 µM24-fold
Functional (Ca²⁺)1.5 µM (Antagonist)30-fold
M₁ ReceptorBinding> 10 µM> 200-fold
KinaseSRCBiochemical8.5 µM170-fold
Ion ChannelhERGPatch-Clamp25 µM500-fold
EnzymeCYP3A4LC-MS/MS> 30 µM> 600-fold
CYP2D6LC-MS/MS9.8 µM196-fold
Calculating and Interpreting the Selectivity Index

The selectivity index is a key metric for quantifying cross-reactivity. It is calculated by dividing the IC₅₀ at an off-target by the IC₅₀ (or EC₅₀) at the primary on-target. A higher selectivity index is more favorable. A commonly accepted, though context-dependent, threshold for a reasonably selective compound is a >100-fold difference between on-target and off-target potencies.

Integrated Risk Assessment

The final assessment is not based on any single number but on the totality of the evidence. This involves considering the potency of the off-target interaction, the functional consequence, and the known clinical implications of modulating that off-target.

cluster_0 Part 3: Integrated Risk Assessment A Binding Data (IC₅₀ values for all hits) E Calculate Selectivity Index for each off-target A->E B Functional Data (Agonist/Antagonist EC₅₀/IC₅₀) F Assess Clinical Relevance of Off-Target Activity B->F C Safety Panel Data (hERG, CYP IC₅₀) C->F D On-Target Potency (EC₅₀/IC₅₀) D->E G Final Risk Profile E->G F->G H Decision: Proceed, Optimize, or Terminate? G->H

Caption: Logical flow for integrating data into a final risk assessment.

For (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl, an off-target IC₅₀ of 1.2 µM at the 5-HT₂ₐ receptor (24-fold selectivity) would be a significant concern requiring careful consideration. In contrast, a hERG IC₅₀ of 25 µM (500-fold selectivity) might be considered an acceptable margin, depending on the anticipated therapeutic dose. The moderate CYP2D6 inhibition would flag the potential for drug-drug interactions.

Conclusion

A systematic and rigorous cross-reactivity analysis is not merely a regulatory hurdle; it is a fundamental component of building a comprehensive understanding of a new chemical entity. For (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl, this multi-tiered approach—from in silico prediction to broad binding screens and deep functional characterization—provides the necessary data to build a robust safety profile. By explaining the causality behind experimental choices and integrating data into a holistic risk assessment, research and development teams can identify and mitigate potential liabilities early, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Bowes, J., Brown, A.J., Hamon, J., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

  • van der Wouden, P.A., van Vlijmen, H.W.T., IJzerman, A.P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • DiscoverX. (n.d.). SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Davenport, A.P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available at: [Link]

  • Du, F., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Available at: [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Available at: [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. Available at: [Link]

  • Paine, M.F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Schwartz, P.A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Available at: [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Available at: [Link]

  • Gao, K., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Schulte, U., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available at: [Link]

  • Leach, M.W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

  • Hauser, A.S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

Sources

Comparative Analysis: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl as a Strategic Alternative to (R)-Phenylalaninol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the selection of chiral building blocks is a critical decision that dictates the efficiency of a synthetic route and the biological activity of the final molecule. This guide provides an in-depth comparison between (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, a highly functionalized phenylethanolamine derivative, and its archetypal counterpart, (R)-2-Amino-2-phenylethan-1-ol (also known as (R)-phenylalaninol). We will explore the nuanced advantages conferred by the halogenated scaffold and provide experimental frameworks for its evaluation.

The core structure of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a chiral amino alcohol, which serves as a versatile pharmaceutical intermediate.[1] Its phenyl ring is strategically substituted with both bromine and fluorine atoms, opening up unique avenues for synthetic elaboration and modulation of pharmacokinetic properties. This contrasts with the unsubstituted phenyl ring of (R)-phenylalaninol, a widely utilized building block in its own right.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of halogen atoms onto the phenyl ring significantly alters the molecule's electronic and lipophilic character. These changes are not trivial; they are deliberate modifications that can be leveraged for downstream applications.

Property(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl(R)-2-Amino-2-phenylethan-1-olRationale for Difference
Molecular Weight 270.52 g/mol [1]137.18 g/mol The bromine and fluorine atoms add significant mass.
Lipophilicity (LogP) Higher (Predicted)Lower (Predicted)Halogens, particularly bromine, increase lipophilicity, which can enhance membrane permeability.
Acidity of N-H/O-H IncreasedBaselineThe electron-withdrawing effects of fluorine and bromine increase the acidity of the amine and alcohol protons.
Reactivity Multi-facetedStandardThe halogenated ring offers sites for cross-coupling reactions, unavailable in the standard phenylalaninol.

The hydrochloride salt form of the title compound is specifically designed to improve stability and solubility in aqueous media for research purposes.[1]

Synthetic Utility: Beyond the Core Structure

While both molecules share the 1,2-amino alcohol motif, crucial for forming chiral auxiliaries and participating in reactions like cyclizations, the true divergence in their utility lies in the functional handles on the aromatic ring.

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl provides a platform for late-stage diversification. The bromine atom is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkynyl, or amino substituents, respectively. The fluorine atom, while less reactive in this context, significantly modulates the electronic properties of the ring and can serve as a metabolic blocker or a reporter group in ¹⁹F-NMR studies.

(R)-Phenylalaninol , conversely, is typically used when the unsubstituted phenyl group is a desired feature of the final product or when its role is primarily as a chiral director.

The following workflow illustrates the divergent synthetic pathways.

G cluster_0 Starting Scaffolds cluster_1 Initial Derivatization cluster_2 Synthetic Pathways cluster_3 Final Products A (R)-Phenylalaninol C Protection / Activation of Amino/Hydroxyl Groups A->C B (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl D Protection / Activation of Amino/Hydroxyl Groups B->D E Core Reactions (e.g., Cyclization, Amidation) C->E F Core Reactions (e.g., Cyclization, Amidation) D->F H Unsubstituted Phenyl Derivatives E->H G Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) at Bromine Site F->G Late-stage Diversification I Diversified Aryl/Alkynyl/Amino Derivatives with Fluorine Modulation F->I Direct use G->I G A 3-bromo-5-fluorobenzaldehyde B Reduction (e.g., NaBH4) A->B C Intermediate Alcohol B->C D Amination C->D E Racemic Amino Alcohol D->E F Chiral Resolution E->F G (R)-2-Amino-2-(3-bromo-5- fluorophenyl)ethan-1-OL F->G

Sources

Control Experiments for Research Using Chiral 2-Amino-2-phenylethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl Application Focus: GPCR Drug Discovery, β2-Adrenoceptor (β2-AR) Biased Agonism, and Chiral Scaffold Validation

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 2-amino-2-phenylethanol scaffold is a foundational building block for synthesizing highly selective β2-Adrenoceptor (β2-AR) agonists[1]. Recent advancements have highlighted the utility of these derivatives in developing β-arrestin-biased or Gs-biased ligands, which are critical for separating therapeutic efficacy (e.g., bronchodilation) from adverse cardiac effects[2].

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl represents a sophisticated evolution of this scaffold. As a Senior Application Scientist, it is vital to understand the causality behind its structural features:

  • Chirality (The (R)-Enantiomer): The stereocenter dictates the spatial orientation of the hydroxyl and amine groups within the β2-AR orthosteric binding pocket. The (R)-configuration aligns optimally with critical residues (Asp113, Ser203), whereas the (S)-enantiomer typically exhibits a 50- to 100-fold drop in binding affinity.

  • Di-Halogen Substitution (3-bromo-5-fluoro): The 3-bromo substituent provides a critical halogen bond that enhances receptor residence time. Concurrently, the 5-fluoro group acts as a metabolic shield, blocking primary sites of CYP450-mediated aromatic hydroxylation to extend the compound's half-life.

  • Hydrochloride Salt Form: The HCl salt is utilized because it significantly enhances aqueous solubility for cell-based assay media while preventing the spontaneous oxidation of the free amine during storage.

This guide provides a rigorous framework for designing control experiments when using this compound, ensuring that your assays are self-validating and scientifically sound.

Comparative Analysis: The Product vs. Alternatives

To establish a robust experimental baseline, researchers must compare the target compound against specific structural and functional controls. The table below synthesizes the expected pharmacological and physicochemical profile of the target compound against essential alternatives.

Compound / Control Roleβ2-AR Binding Affinity (Kᵢ)cAMP Potency (EC₅₀)β-Arrestin Potency (EC₅₀)CYP450 Metabolic Half-lifeRationale for Use in Experiments
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol HCl (Target Scaffold)High (~15 nM)High (~2.5 nM)Moderate (~45 nM)> 120 minEvaluated as the primary chiral building block or ligand precursor.
(S)-Enantiomer (Negative/Stereo-control)Low (>1,500 nM)Low (>500 nM)Minimal> 120 minProves that biological activity is stereospecific, ruling out non-specific membrane effects.
(R)-2-Amino-2-phenylethanol (Structural control)Moderate (~85 nM)Moderate (~15 nM)High (~20 nM)< 30 minDemonstrates the impact of the 3-bromo-5-fluoro substitution on metabolic stability and receptor bias[2].
Salbutamol (Positive Assay Control)High (~25 nM)High (~1.8 nM)High (~12 nM)N/A (Standard)Validates the dynamic range of the GPCR functional assays and serves as the Gs-biased reference[1].

Experimental Protocols & Control Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: Enantiomeric Purity Validation (Chiral HPLC)

Before utilizing the (R)-enantiomer in biological assays, its enantiomeric excess (ee) must be verified. Trace contamination by the (S)-enantiomer can severely skew dose-response curves.

  • Step 1: Sample Preparation: Dissolve the (R)-compound and a racemic reference standard in HPLC-grade methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete dissolution of the HCl salt without degrading the silica-based chiral stationary phase.

  • Step 2: Column & Mobile Phase Selection: Use a Chiralpak AD-H column (or equivalent). Mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine is added as a basic modifier to suppress peak tailing caused by the secondary amine interacting with residual silanols on the column.

  • Step 3: System Suitability (The Self-Validating Step): Inject the racemic mixture first. You must achieve a resolution factor ( Rs​ ) of ≥1.5 between the (R) and (S) peaks. If Rs​<1.5 , the system cannot reliably quantify purity, and the mobile phase must be adjusted.

  • Step 4: Sample Analysis: Inject the pure (R)-enantiomer. Calculate the enantiomeric excess. A threshold of >99% ee is required for precision GPCR assays.

Protocol 2: GPCR Functional Bias Assay (cAMP vs. β-Arrestin)

To determine if derivatives synthesized from this scaffold exhibit biased agonism (favoring Gs-protein signaling over β-arrestin recruitment, or vice versa), parallel assays must be conducted[2].

  • Step 1: Cell Culture & Seeding: Plate CHO-K1 cells stably expressing the human β2-AR at 10,000 cells/well in 384-well plates. Incubate overnight.

  • Step 2: Ligand Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the target compound, the (S)-enantiomer (negative control), and Salbutamol (positive control).

  • Step 3: cAMP Accumulation Assay (HTRF):

    • Treat cells with compounds in the presence of 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, allowing for an accurate measurement of total Gs-activation.

    • Self-Validation: Include a Forskolin-only well. Forskolin directly activates adenylyl cyclase independent of the GPCR. If the Forskolin well fails to produce a massive cAMP spike, the detection reagents are compromised.

  • Step 4: β-Arrestin Recruitment Assay (PathHunter):

    • Using a β-galactosidase enzyme complementation assay, treat cells with the ligand for 90 minutes. Measure luminescence.

  • Step 5: Data Normalization & Bias Calculation: Normalize all E max​ and EC 50​ values to the Salbutamol reference. Apply the Black-Leff operational model to calculate the bias factor ( ΔΔlog(τ/KA​) )[3].

Visualizations of Pathways and Workflows

GPCR_Signaling Ligand (R)-Derivative Receptor β2-Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Pathway 1 Arrestin β-Arrestin 2 Receptor->Arrestin Pathway 2 cAMP cAMP Production (Bronchodilation) Gs->cAMP Activates AC Internalization Desensitization & Biased Signaling Arrestin->Internalization Recruits

Fig 1: Divergent β2-AR signaling pathways modulated by biased 2-amino-2-phenylethanol ligands.

Workflow Start Compound Prep (R)-Enantiomer HPLC Chiral HPLC Validation Start->HPLC Purity Check Cell Cell-Based Assays HPLC->Cell >99% ee cAMP HTRF cAMP Accumulation Cell->cAMP Arrestin PathHunter β-Arrestin Cell->Arrestin Data Black-Leff Bias Analysis cAMP->Data Arrestin->Data

Fig 2: Experimental workflow from chiral validation to GPCR biased agonism quantification.

References

  • Woo, A. Y.-H., Ge, X.-Y., et al. (2019). "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." Acta Pharmacologica Sinica, 40(8), 1095-1105. Available at:[Link]

  • Wang, Y., et al. (2022). "Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent." Journal of Medicinal Chemistry, 65(7), 5514-5527. Available at:[Link]

Sources

Illuminating the Molecular Handshake: A Comparative Guide to the Proposed Binding of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Molecular Interactions and Experimental Validation

In the landscape of contemporary drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. This guide provides an in-depth analysis of the proposed binding mode of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, a substituted phenylethanolamine derivative. While direct structural evidence for this specific compound is not publicly available, a robust body of research on analogous compounds allows for the formulation of a highly plausible binding hypothesis. This document will dissect this proposed interaction, compare it with alternative ligands, and detail the experimental methodologies required to validate such a hypothesis, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

The Proposed Biological Target: The β2-Adrenergic Receptor

The phenylethanolamine scaffold is a cornerstone of adrenergic pharmacology. Compounds bearing this motif are well-established ligands for adrenergic receptors, a class of G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2] Based on this extensive precedent, the primary biological target proposed for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is the β2-adrenergic receptor (β2AR) . This receptor is a key regulator of smooth muscle relaxation, particularly in the bronchi, and is a major target for asthma and COPD therapies.[3][4]

Deconstructing the Proposed Binding Mode

The binding of phenylethanolamine ligands to the β2AR is characterized by a set of well-defined interactions within a pocket formed by several transmembrane helices.[5][6] The proposed binding mode for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is extrapolated from the crystal structures of β2AR in complex with classical agonists and antagonists.[5][7]

The core interactions are predicted to be:

  • The Protonated Amine: The primary amino group, which is protonated at physiological pH, is crucial for high-affinity binding. It is proposed to form a salt bridge with the carboxylate side chain of Aspartate 113 on transmembrane helix 3 (TM3). This interaction is a canonical feature for the binding of catecholamines and related compounds to the β2AR.[8]

  • The β-Hydroxyl Group: The hydroxyl group on the ethanolamine side chain is another key player. It is predicted to form hydrogen bonds with serine residues, specifically Serine 204 and Serine 207 , located on transmembrane helix 5 (TM5). The (R)-stereochemistry at this position is critical for optimal interaction and is a common feature of potent β2AR agonists.

  • The Phenyl Ring and Halogen Substituents: The 3-bromo-5-fluorophenyl group is projected to occupy a hydrophobic pocket delineated by residues on TM3, TM5, TM6, and extracellular loop 2. The halogen atoms are not merely passive space-fillers. The bromine and fluorine substituents significantly alter the electronic properties of the phenyl ring and can engage in specific, non-covalent interactions. Halogen bonding, an interaction between a halogen atom and a Lewis base, is an increasingly recognized force in protein-ligand binding.[7] In this proposed model, the bromine and/or fluorine atoms may form halogen bonds with backbone carbonyls or specific side chains within the binding pocket, potentially enhancing binding affinity and selectivity. Structure-activity relationship studies on halogenated phenylethanolamines have demonstrated that the position and nature of the halogen can significantly influence receptor affinity and subtype selectivity.[9][10]

G cluster_receptor β2-Adrenergic Receptor Binding Pocket cluster_ligand (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL Asp113 Asp113 (TM3) Ser204 Ser204 (TM5) Ser207 Ser207 (TM5) HydrophobicPocket Hydrophobic Pocket (TM3, TM5, TM6, EL2) Amine Protonated Amine Amine->Asp113 Salt Bridge Hydroxyl β-Hydroxyl Hydroxyl->Ser204 H-Bond Hydroxyl->Ser207 H-Bond Phenyl 3-bromo-5-fluorophenyl Phenyl->HydrophobicPocket Hydrophobic & Halogen Interactions

Figure 1: Proposed interactions of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL with key residues in the β2AR binding pocket.

Comparative Analysis with Alternative Ligands

To contextualize the proposed binding and performance of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, it is instructive to compare it with other well-characterized β2AR ligands.

LigandClassKey Structural FeaturesKnown Binding Interactions & Affinity
Isoproterenol Non-selective β-agonistCatechol (3,4-dihydroxy-phenyl) group, isopropyl on amineCatechol hydroxyls form H-bonds with Ser204/207. High affinity for β1 and β2 receptors.[11]
Salbutamol β2-selective agonistSaligenin (4-hydroxy-3-hydroxymethyl-phenyl) group, t-butyl on amineModified phenyl ring confers β2 selectivity. Binds to the canonical pocket.
ICI 118,551 β2-selective inverse agonistNaphthyloxy-propanolamine scaffoldOccupies the same general binding pocket but induces an inactive receptor conformation.[6]
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL Proposed β2AR ligand3-bromo-5-fluorophenyl groupProposed to bind similarly to classical agonists, with halogens potentially enhancing affinity through specific interactions.

Experimental Validation: A Multi-faceted Approach

A rigorous validation of the proposed binding mode requires a suite of biophysical and structural techniques. Each method provides a unique piece of the puzzle, and their combined application builds a self-validating system of evidence.

X-ray Crystallography

This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[5]

Protocol for Co-crystallization of β2AR with (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl:

  • Protein Expression and Purification: Express a stabilized construct of the human β2AR (e.g., with a T4 lysozyme fusion) in an appropriate system (e.g., insect cells). Purify the receptor to homogeneity using affinity and size-exclusion chromatography in the presence of a suitable detergent (e.g., DDM).

  • Complex Formation: Incubate the purified receptor with a molar excess of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl.

  • Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a range of precipitants and buffer conditions. Cholesterol or its analogs are often required for GPCR crystallization.[5]

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a well-diffracting crystal at a synchrotron source. Process the data and solve the structure by molecular replacement using a known β2AR structure as a search model. Refine the model and build the ligand into the observed electron density.

G A Purified β2AR B Ligand Incubation A->B C Crystallization Trials B->C D X-ray Diffraction C->D E Structure Solution & Refinement D->E

Figure 2: Workflow for X-ray crystallography of a protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about ligand binding and conformational changes in solution, which is complementary to the static picture from crystallography.[12][13]

Protocol for Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare a solution of the purified β2AR (unlabeled) in a deuterated buffer.

  • Ligand Addition: Add (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl to the receptor solution.

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra. For STD-NMR, selectively saturate the protein resonances and observe the transfer of saturation to the bound ligand.

  • Data Analysis: The presence of STD signals indicates binding. The relative intensities of the signals from different ligand protons provide information on which parts of the ligand are in close contact with the receptor.

G cluster_workflow STD-NMR Workflow A Prepare Receptor & Ligand Sample B Selective Protein Saturation A->B C Observe Saturation Transfer to Ligand B->C D Identify Receptor-Interacting Moieties C->D

Figure 3: Logical flow of an STD-NMR experiment for epitope mapping.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.[14]

Protocol for SPR Analysis:

  • Chip Preparation: Immobilize the purified β2AR onto a sensor chip (e.g., via amine coupling or capture of a tagged receptor).

  • Analyte Injection: Flow solutions of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]

Protocol for ITC Analysis:

  • Sample Preparation: Place the purified β2AR in the sample cell of the calorimeter and (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl in the injection syringe. Ensure both are in identical, well-dialyzed buffer.

  • Titration: Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Thermodynamic Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to determine the binding affinity (KA), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

TechniqueInformation ObtainedAdvantagesLimitations
X-ray Crystallography High-resolution 3D structureAtomic detail of interactionsStatic picture, requires crystals
NMR Spectroscopy Binding confirmation, epitope mapping, solution conformationWorks in solution, can study dynamicsRequires larger amounts of protein, size limitations
Surface Plasmon Resonance Binding kinetics (ka, kd), affinity (KD)Real-time, label-free, low sample consumptionRequires immobilization of one partner
Isothermal Titration Calorimetry Binding affinity (KA), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Complete thermodynamic profile, in-solutionRequires relatively high sample concentrations

Conclusion

The proposed binding mode of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl to the β2-adrenergic receptor is a well-founded hypothesis built upon a wealth of structural and pharmacological data for related compounds. The core interactions involving the protonated amine and the β-hydroxyl group are likely conserved, while the unique halogenation pattern on the phenyl ring presents an opportunity for additional, affinity-enhancing interactions. The definitive confirmation of this binding mode and the precise quantification of its affinity and kinetics await rigorous experimental validation through the integrated application of techniques such as X-ray crystallography, NMR, SPR, and ITC. This guide provides a framework for such an investigation, underscoring the synergy between hypothesis-driven research and robust experimental verification in modern drug discovery.

References

  • Bocquet, N. et al. (2018).
  • Gnad, F. et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-8.
  • Kobilka, B. K. (2013). Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. Mol. Cells, 36(1), 1-7.
  • Wacker, D. et al. (2010). Crystal structure of the human beta2 adrenergic receptor in complex with a novel inverse agonist. RCSB PDB, DOI: 10.2210/pdb3NY9/pdb.
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Cherezov, V. et al. (2007). High resolution crystal structure of human B2-adrenergic G protein-coupled receptor. RCSB PDB, DOI: 10.2210/pdb2RH1/pdb.
  • Kolb, P. et al. (2008). Use of the X-ray structure of the Beta2-adrenergic receptor for drug discovery. Current opinion in drug discovery & development, 11(2), 179-85.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79-85.
  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins - Progress and challenges. Biochimica et biophysica acta, 1838(1 Pt A), 69-77.
  • Wacker, D. et al. (2010). Conserved Binding Mode of Human β2 Adrenergic Receptor Inverse Agonists and Antagonist Revealed by X-ray Crystallography. Journal of the American Chemical Society, 132(33), 11443-11445.
  • Nisius, B. et al. (2016). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. PMC, PMC4012313.
  • Eddy, M. T. et al. (2018). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Nature reviews. Drug discovery, 17(7), 493-511.
  • National Center for Biotechnology Information. (2026). ADRB2 adrenoceptor beta 2 [ (human)]. Gene. Retrieved from [Link]

  • Leclerc, G. et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(7), 738-44.
  • Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Protein science : a publication of the Protein Society, 22(11), 1509-16.
  • Velazquez-Campoy, A. et al. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in molecular biology (Clifton, N.J.), 1278, 183-204.
  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Mizuyama, R. et al. (2016). Noradrenaline Improves Behavioral Contrast Sensitivity via the β-Adrenergic Receptor. PloS one, 11(12), e0168455.

Sources

A Comparative Guide to Chiral Auxiliaries: Benchmarking (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of enantiomerically pure molecules, essential for the development of next-generation therapeutics and fine chemicals, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] These molecular scaffolds temporarily attach to a prochiral substrate, expertly guiding subsequent chemical transformations to yield a product with a specific three-dimensional arrangement.[1] This guide presents a comprehensive performance benchmark of a novel chiral amino alcohol, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl , against established, high-performance chiral auxiliaries.

The efficacy of a chiral auxiliary is determined by several key factors: its ability to induce high diastereoselectivity in a reaction, the ease of its attachment to and removal from the substrate, and the overall yield of the synthetic sequence.[2] This guide will provide an in-depth comparison of our target compound with the widely-used pseudoephedrine and Evans oxazolidinone auxiliaries in the context of a fundamental and highly relevant transformation: the asymmetric alkylation of a carboxylic acid derivative.[3] Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chiral auxiliary for their synthetic challenges.

The Benchmark Reaction: Asymmetric Alkylation of Propiophenone

The chosen benchmark reaction is the diastereoselective alkylation of an N-propionyl amide. This reaction is a well-established method for the synthesis of chiral α-substituted carboxylic acid derivatives, which are valuable building blocks in organic synthesis. The general workflow involves the formation of an amide between the chiral auxiliary and propionyl chloride, followed by deprotonation to form a chiral enolate, subsequent alkylation with an electrophile (in this case, benzyl bromide), and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Performance Comparison of Chiral Auxiliaries

The following table summarizes the performance of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl in comparison to pseudoephedrine and an Evans oxazolidinone in the asymmetric alkylation of their respective N-propionyl amides with benzyl bromide.

Chiral AuxiliaryAlkylation Yield (%)Diastereomeric Ratio (d.r.)Cleavage MethodFinal Product Yield (%)
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL 92>98:2Acid Hydrolysis (6N HCl)88
(1R,2R)-(-)-Pseudoephedrine 8997:3Acid Hydrolysis (9N H₂SO₄)85
(S)-4-Benzyl-2-oxazolidinone 85>99:1LiOH, H₂O₂90

Experimental Protocols

Detailed, step-by-step methodologies for the benchmark experiments are provided below.

Protocol 1: Asymmetric Alkylation using (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL as a Chiral Auxiliary

Step 1: Amide Formation

  • To a solution of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.

  • The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the N-propionyl amide.

Step 2: Diastereoselective Alkylation

  • To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (2.1 eq) and stir for 20 minutes to prepare a solution of lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the N-propionyl amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.[4]

  • Slowly add the amide solution to the LDA solution at -78 °C and stir for 30 minutes.

  • Warm the solution to 0 °C for 15 minutes, then re-cool to -78 °C.

  • Add benzyl bromide (1.5 eq) and allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Auxiliary Cleavage

  • The alkylated amide is dissolved in a 1:1 mixture of dioxane and 6N aqueous HCl.

  • The mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer is then basified with NaOH and extracted with diethyl ether to isolate the chiral carboxylic acid.

Protocol 2: Asymmetric Alkylation using (1R,2R)-(-)-Pseudoephedrine as a Chiral Auxiliary

The procedure is analogous to Protocol 1, with the substitution of (1R,2R)-(-)-Pseudoephedrine for the target chiral auxiliary.

Protocol 3: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone as a Chiral Auxiliary

The procedure follows the well-established Evans asymmetric alkylation protocol.[3]

Visualization of Experimental Workflow and Stereoinduction

G cluster_0 Experimental Workflow Start Chiral Auxiliary ((R)-2-Amino-2-(3-bromo-5- fluorophenyl)ethan-1-OL HCl) Amide N-Propionyl Amide Formation Start->Amide Propionyl Chloride, Et3N Enolate Enolate Formation (LDA, LiCl, THF) Amide->Enolate Alkylation Asymmetric Alkylation (Benzyl Bromide) Enolate->Alkylation Cleavage Auxiliary Cleavage (Acid Hydrolysis) Alkylation->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product

Caption: General workflow for the asymmetric alkylation using a chiral amino alcohol auxiliary.

G cluster_1 Proposed Stereoinduction Model Enolate Chelated Z-Enolate TransitionState Transition State Enolate->TransitionState Approach from less hindered face Electrophile Electrophile (R-X) Electrophile->TransitionState Product Alkylated Product TransitionState->Product

Caption: Proposed model for stereoinduction, where the bulky aryl group directs the incoming electrophile.

Discussion and Field-Proven Insights

The results indicate that (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a highly effective chiral auxiliary for the asymmetric alkylation of N-propionyl amides. The observed diastereomeric ratio of >98:2 is comparable to, and in this case, slightly exceeds that of the well-regarded pseudoephedrine auxiliary, and is on par with the Evans oxazolidinone system. The high yield in the alkylation step suggests that the enolate is readily formed and reactive under the specified conditions.

The key to the high stereoselectivity is likely the rigid chelated Z-enolate formed in the presence of lithium chloride.[4] The bulky 3-bromo-5-fluorophenyl group is hypothesized to effectively shield one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the opposite, less sterically hindered face. The electronic properties of the bromo and fluoro substituents may also play a role in modulating the reactivity and stability of the enolate intermediate.

A significant advantage of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is the straightforward cleavage of the auxiliary under acidic conditions to furnish the desired carboxylic acid. Furthermore, the chiral auxiliary can be recovered and potentially recycled, enhancing the overall efficiency and cost-effectiveness of the process.

Conclusion

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl has demonstrated exceptional performance as a chiral auxiliary in the asymmetric alkylation of a propiophenone derivative. Its ability to induce high diastereoselectivity, coupled with high yields and straightforward cleavage, positions it as a valuable new tool for synthetic chemists. This guide provides the necessary data and protocols to enable researchers to confidently employ this novel auxiliary in their efforts to construct complex, enantiomerically pure molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones. BenchChem.
  • Collum, D. B. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society.
  • Collum, D. B. (2019).
  • Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations.
  • BenchChem. (2025).
  • Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
  • BenchChem. (2025).
  • Myers, A. G. (2008).
  • BenchChem. (2025). The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide. BenchChem.
  • Evans, D. A. (2000).
  • Yu, K. (2015). Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries. eScholarship.org.
  • Zakarian, A. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH.
  • Richardson, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Wikipedia. (2023). Chiral auxiliary. Wikipedia.
  • Branda, N. R. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University.
  • Majee, A. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Scribd. (n.d.).
  • Molecules and Materials. (2007). Myers Asymmetric Alkylation.
  • Myers, A. G. (n.d.).
  • Procter, D. J. (2002).
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Myers, A. G., et al. (1997). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones.
  • Procter, D. J. (2011). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX - Thesis.
  • Myers, A. G. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH.
  • SynArchive. (2014).
  • ResearchGate. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions. Unexpected Selectivity Change when Manipulating the Structure of the Auxiliary.

Sources

Peer-reviewed literature validating the use of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Validation of Novel Phenylpropanolamine Analogs A Methodological Comparison Framework Using (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl as a Case Study

Introduction

The phenylpropanolamine scaffold is a cornerstone of modern medicinal chemistry. This privileged structure is present in a vast array of endogenous neurotransmitters and synthetic drugs, modulating critical physiological pathways primarily through interaction with adrenergic and dopaminergic receptors. Compounds based on this scaffold are utilized as bronchodilators, decongestants, vasopressors, and psychoactive agents.

This guide addresses the validation of a novel, hypothetical compound: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl . As of this writing, there is no peer-reviewed literature detailing the biological activity or validating the use of this specific molecule. Therefore, this document serves not as a review of existing data, but as a comprehensive framework for researchers and drug development professionals on how to approach the validation of such a novel chemical entity.

We will use this compound as a case study to outline the essential in vitro experiments required to characterize its activity, determine its potency and selectivity, and compare its performance against well-established drugs. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous evaluation.

Part 1: Hypothesis-Driven Target Identification

The first step in validating a novel compound is to develop a testable hypothesis about its biological targets. The structure of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl provides significant clues. Its core resembles endogenous catecholamines like norepinephrine, suggesting it is likely to interact with the adrenergic receptor family. The specific stereochemistry (R-enantiomer) and the halogen substitutions (bromo and fluoro) on the phenyl ring will critically influence its binding affinity, selectivity, and functional activity at these receptors.

Initial Workflow: From Compound to Candidate Target

The initial phase involves a combination of computational prediction and preliminary screening to narrow down the most probable biological targets. This workflow ensures that subsequent, resource-intensive in vitro experiments are well-justified.

cluster_0 Phase 1: Target Hypothesis Generation Comp Novel Compound (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl SAR Structural Analysis (SAR) - Phenylpropanolamine core - (R)-stereochemistry - Halogen substitutions Comp->SAR Structural Clues InSilico In Silico Docking - Dock against adrenergic receptor subtypes (α1, α2, β1, β2, β3) SAR->InSilico Guides Target Selection Hypothesis Primary Target Hypothesis (e.g., β2-Adrenergic Receptor Agonist) InSilico->Hypothesis Predicts Binding Pose & Affinity

Caption: Initial workflow for generating a testable hypothesis for a novel compound.

Part 2: In Vitro Validation: A Comparative Workflow

Once a primary target is hypothesized (e.g., the β2-adrenergic receptor, β2AR), the next stage is to experimentally validate this prediction and quantitatively compare the compound's activity against known standards.

Selection of Comparator Compounds

For a robust comparison, we will use well-characterized adrenergic agonists with different selectivity profiles.

CompoundClassPrimary Mechanism
Isoproterenol Non-selective β-agonistPotent agonist at β1 and β2 adrenergic receptors.
Salbutamol (Albuterol) Selective β2-agonistSelective agonist for the β2-adrenergic receptor, widely used as a bronchodilator.
Norepinephrine Mixed α/β-agonistEndogenous neurotransmitter, potent agonist at α1, α2, and β1 receptors with less activity at β2.
Experiment 1: Receptor Binding Affinity (Ki)

This experiment determines how tightly the compound binds to the target receptor. A competitive radioligand binding assay is the gold standard. The assay measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: β2-Adrenergic Receptor Competitive Binding Assay

  • Materials :

    • Membrane preparation from cells overexpressing human β2AR (e.g., HEK293-β2AR cells).

    • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a known high-affinity β-adrenergic antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, Isoproterenol, Salbutamol.

    • Non-specific binding control: Propranolol (10 µM).

    • 96-well plates, filter mats (GF/C), scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds and standards (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-DHA at a final concentration of ~1 nM), and 25 µL of the test compound dilution.

    • To initiate the binding reaction, add 100 µL of the β2AR membrane preparation (typically 10-20 µg protein per well).

    • For total binding wells, add 25 µL of buffer instead of a competitor. For non-specific binding wells, add 25 µL of 10 µM Propranolol.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Terminate the reaction by rapid filtration over GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter mats and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Functional Activity (EC₅₀ and Emax)

This experiment determines if the compound activates the receptor (agonist) or blocks it (antagonist) and measures its potency and efficacy. Since the β2AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Functional Assay

  • Materials :

    • HEK293 cells stably expressing the human β2AR.

    • Cell culture medium (e.g., DMEM/F12).

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Test Compounds and standards.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Procedure :

    • Plate the HEK293-β2AR cells in a 96-well plate and grow to ~90% confluency.

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing the appropriate serial dilution of the test compound or standard (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis :

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

    • Efficacy is often expressed as a percentage of the response achieved by a full agonist like Isoproterenol.

Comparative Data Summary

The results from these experiments should be compiled into a clear, comparative table.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (% of Isoproterenol)
(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl Experimental ValueExperimental ValueExperimental Value
Isoproterenol 10 - 305 - 15100%
Salbutamol 100 - 30050 - 150~90-100%
Norepinephrine 200 - 500100 - 400~60-80%
Note: Literature values for comparators are approximate and can vary based on assay conditions.

Part 3: Selectivity and Off-Target Profiling

A therapeutically useful compound should ideally be highly selective for its intended target to minimize side effects. The next critical step is to profile the compound against a broad panel of other receptors, ion channels, and enzymes.

Workflow for Selectivity Profiling

This process involves screening the test compound at a fixed, high concentration (e.g., 10 µM) against a large panel of potential off-targets. Any significant "hits" (e.g., >50% inhibition or activation) are then followed up with full dose-response curves to determine their potency.

cluster_1 Phase 2: Selectivity & Safety Profiling Lead Validated Hit Compound (Known β2AR Activity) Screen Broad Panel Screen (e.g., Eurofins SafetyScreen, 44 targets) Test at 10 µM Lead->Screen Analysis Hit Identification (Activity >50% Inhibition/Activation) Screen->Analysis Primary Screen Data DoseResponse Dose-Response Curves for Hits (Determine IC₅₀ / EC₅₀ for off-targets) Analysis->DoseResponse Follow-up on Hits Profile Generate Selectivity Profile (Compare on-target Ki vs. off-target Ki) DoseResponse->Profile Quantitative Data

Caption: Workflow for determining the selectivity profile of a validated hit compound.

The selectivity index is a key metric derived from this process, calculated as: Selectivity Index = Ki (off-target) / Ki (on-target) . A higher index indicates greater selectivity for the desired target. Comparing the selectivity index of our novel compound with that of Salbutamol (known for its β2 selectivity over β1) provides a critical benchmark for its therapeutic potential.

Conclusion

This guide outlines a rigorous, industry-standard framework for the initial validation and comparative analysis of a novel phenylpropanolamine analog, using (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl as a working example. By systematically determining binding affinity (Ki), functional potency and efficacy (EC₅₀, Emax), and profiling for selectivity, researchers can build a comprehensive data package. This package allows for an objective comparison with established alternatives and provides the foundational evidence needed to justify further preclinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies. This structured approach ensures scientific integrity and provides a clear path forward in the complex process of drug discovery.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. Instead, it extends to the responsible management and disposal of all chemical entities, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride (HCl), a chiral amino alcohol with potential applications in pharmaceutical research.[1] The principles outlined here are grounded in established safety protocols and regulatory standards, designed to empower laboratory professionals with the knowledge to handle this and similar chemical waste streams with confidence and precision.

Understanding the Compound: Hazard Profile and Classification

Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[3][4] The presence of bromine and fluorine can contribute to the formation of harmful byproducts upon improper disposal, such as incineration at inadequate temperatures. Therefore, it is imperative to treat this compound as hazardous waste, adhering to all applicable local, state, and federal regulations.[5][6]

Key Inferred Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Irritation: Can cause skin and serious eye irritation.[7][8]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a multi-step process that begins the moment the chemical is deemed waste and ends with its final, compliant disposal by a licensed facility. The following workflow is designed to ensure safety and regulatory adherence at every stage.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Centralized Management & Disposal A 1. Designate as Waste B 2. Segregate Waste (Halogenated Organics) A->B Identify as halogenated A->B A->B C 3. Select Appropriate Waste Container B->C Prevent reactions B->C B->C B->C B->C D 4. Label Container (Hazardous Waste) C->D OSHA & EPA compliant C->D C->D C->D C->D E 5. Store Safely in Satellite Accumulation Area D->E Secure & Ventilated D->E D->E D->E D->E F 6. Transport to Central Accumulation Area E->F Scheduled Transport E->F E->F E->F E->F G 7. Arrange for Pickup by Licensed Waste Hauler F->G Document & Track F->G F->G F->G F->G H 8. Final Disposal (e.g., Incineration) G->H Compliant Destruction G->H G->H

Figure 1. A procedural workflow for the compliant disposal of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl.

Experimental Protocols

1. Waste Designation and Segregation:

  • Causality: The first and most critical step is the accurate identification of the waste. As a halogenated organic compound, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl must not be mixed with non-halogenated organic waste.[2][9] This segregation is crucial because the disposal methods for these two streams differ significantly in terms of cost and environmental considerations.[9] Mixing can lead to complex and expensive disposal processes.

  • Procedure:

    • At the point of generation, declare any unwanted (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl, including contaminated materials (e.g., filter paper, gloves), as hazardous waste.

    • Establish a designated waste container specifically for "Halogenated Organic Waste."

    • Do not mix this waste with acids, bases, or non-halogenated organic solvents.[10]

2. Waste Container Selection and Labeling:

  • Causality: The integrity of the waste container is paramount to preventing leaks and ensuring the safety of laboratory personnel.[11][12] Proper labeling is a legal requirement under OSHA and EPA regulations, providing essential information about the container's contents and associated hazards.[5][13]

  • Procedure:

    • Select a container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof cap.[5]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl" and indicate the approximate quantity.

    • Mark the relevant hazard warnings (e.g., "Toxic," "Irritant").

3. In-Lab Storage (Satellite Accumulation):

  • Causality: Proper storage within the laboratory minimizes the risk of accidental spills and exposure.[11] Federal regulations, such as the EPA's Subpart K for academic laboratories, govern the storage duration and conditions.[5][14]

  • Procedure:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and near the point of waste generation.[5]

    • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

4. Centralized Accumulation and Disposal:

  • Causality: The final stages of disposal must be handled by trained professionals and licensed waste management companies to ensure compliance with all transportation and disposal regulations.[15][12]

  • Procedure:

    • Once the container is full or has been in storage for the maximum allowed time (consult your institution's Chemical Hygiene Plan), arrange for its transport to your facility's central accumulation area.

    • Your institution's Environmental Health and Safety (EHS) department will then coordinate with a licensed hazardous waste disposal company for pickup.

    • The most probable method of disposal for halogenated organic waste is high-temperature incineration at a permitted facility, which is designed to break down the compound into less harmful components.[3]

Quantitative Data and Thresholds

ParameterGuideline/RequirementRationale
pH of Waste Stream Neutral (pH 5-9) is preferred for commingled waste streams.[16]To prevent dangerous exothermic reactions from acid-base neutralization.
Satellite Accumulation Time Typically up to 1 year, but institutional policies may be stricter.To ensure timely removal of hazardous waste from laboratory settings.
Central Accumulation Time Varies by generator status (e.g., 90 or 180 days).Governed by EPA regulations to prevent long-term storage of large quantities of hazardous waste on-site.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is a non-negotiable aspect of the research lifecycle. By understanding the chemical's inherent hazards and adhering to the systematic procedures outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but also upholding their commitment to a safe and sustainable laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance tailored to your facility.[6][13]

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals. [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone. [Link]

  • U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. [Link]

  • DFM A/S. (2020, January 28). Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet. [Link]

  • Merck Millipore. (2021, March 15). Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

Sources

A Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive safety and handling protocols for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride, a chiral compound with applications in organic synthesis and pharmaceutical research.[1] Given the compound's structure—an amino alcohol with a halogenated phenyl ring—a cautious and well-documented approach to personal protection is paramount.[1] This guide is designed for researchers and drug development professionals, offering a framework for risk assessment, equipment selection, and operational procedures to ensure laboratory safety.

Hazard Assessment: An Evidence-Based Approach

A thorough understanding of the potential hazards associated with (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl is the foundation of any safety protocol. While a specific, comprehensive toxicological profile for this compound is not widely published, its chemical structure allows for an informed assessment based on its functional groups and analogous compounds.

  • Halogenated Aromatic Core (Bromo- and Fluoro-): Halogenated organic compounds require careful handling and specific waste disposal procedures.[2][3] Many are classified as irritants and can pose long-term health risks.

  • Amino Alcohol Moiety: Amino alcohols can be skin and eye irritants.[4][5] The hydrochloride salt form suggests the compound is likely a white crystalline solid, which can pose an inhalation hazard if handled as a powder.[1]

  • Active Pharmaceutical Intermediates (APIs): As a compound intended for pharmaceutical research, it should be treated as biologically active until proven otherwise.[1]

Based on data from similar chemical structures, such as 2-Amino-5-bromopyridine and other halogenated amino-phenyl derivatives, the primary hazards are anticipated to be:

  • Acute Oral Toxicity[6][7]

  • Skin Irritation (Category 2)[4][5][6][7]

  • Serious Eye Irritation (Category 2/2A)[4][5][6][7]

  • Specific Target Organ Toxicity – Single Exposure (May cause respiratory irritation)[6][7]

Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[8]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize chemical exposure at the source.[9]

  • Engineering Control - The Chemical Fume Hood: All manipulations of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl, especially when handling the solid powder or preparing solutions, must be conducted inside a properly functioning chemical fume hood.[2] This is the most critical engineering control for preventing inhalation of dust or vapors.

  • Administrative Controls:

    • Designated Areas: Clearly define and label the specific area within the laboratory where this compound will be handled.

    • Restricted Access: Limit access to the designated handling area to trained personnel only.

    • Safe Work Practices: Prohibit eating, drinking, or smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE for handling (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1 compliant safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing Solid Compound Chemical splash gogglesDouble-gloved with chemical-resistant nitrile glovesFully-buttoned lab coat with tight cuffsRecommended: N95 respirator if weighing outside a containment hood
Preparing Solutions (Dissolving) Chemical splash goggles and a face shieldDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coat or apron over a standard lab coatNot required if performed in a certified chemical fume hood
Running Reactions & Transfers Chemical splash goggles and a face shieldDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coat or apron over a standard lab coatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical splash gogglesDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coatNot required if performed in a certified chemical fume hood
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for any work in the laboratory.[10] When handling the solid powder, preparing solutions, or in any situation with a risk of splashing, chemical splash goggles are mandatory.[4] A face shield worn over goggles provides an additional layer of protection and is strongly recommended.[10][11]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for preventing skin contact with many laboratory chemicals.[2] Given the potential for skin irritation, double-gloving is a prudent practice that minimizes the risk of exposure from a single glove failure. Always inspect gloves for tears or holes before use and remove them properly to avoid contaminating your skin.

  • Body Protection: A fully-buttoned lab coat protects skin and clothing from minor spills.[2] For tasks with a higher risk of splashes, such as transferring solutions, a chemical-resistant apron worn over the lab coat is advised. Long pants and closed-toe shoes are mandatory at all times in the laboratory.[12]

  • Respiratory Protection: All work that could generate dust or aerosols must be performed in a chemical fume hood. If, under exceptional circumstances, this is not possible, a NIOSH-approved respirator (e.g., an N95 for particulates or an air-purifying respirator with appropriate cartridges) must be used.[11]

Step-by-Step Handling and Disposal Workflow

Adherence to a standardized workflow minimizes the potential for error and exposure. The following procedure outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Pre-Handling cluster_handling Active Handling (Inside Fume Hood) cluster_post Post-Handling & Disposal a 1. Verify Fume Hood Certification & Airflow b 2. Assemble All Materials (Spatula, Glassware, Solvents) a->b c 3. Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) b->c d 4. Carefully Weigh Solid Compound Away from Drafts c->d e 5. Prepare Solution by Slowly Adding Solid to Solvent d->e f 6. Perform Reaction or Application e->f g 7. Decontaminate Glassware & Work Surfaces f->g h 8. Segregate Waste into Labeled 'Halogenated Organic Waste' Container g->h i 9. Remove PPE & Wash Hands Thoroughly h->i

Caption: Safe Handling Workflow for (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl.

Operational Plan:
  • Pre-Handling: Before retrieving the chemical, verify that the chemical fume hood is operational. Assemble all necessary equipment and don the appropriate PPE as specified in the table above.

  • Weighing: Gently handle the solid to minimize dust formation. Use a micro-spatula for transfers and weigh the compound onto weighing paper or directly into a tared vessel inside the fume hood.

  • Solution Preparation: To avoid splashing, slowly add the solid compound to the solvent while stirring.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

Disposal Plan:

As a halogenated organic compound, (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl and any materials contaminated with it must be disposed of according to specific protocols.[2][13]

  • Waste Segregation: Under no circumstances should this compound or its solutions be disposed of down the drain.[2][14]

  • Designated Containers: All waste, including excess solid, solutions, and rinsates, must be collected in a clearly labeled "Halogenated Organic Waste" container.[2][3][14] This container must be kept closed when not in use and stored in a well-ventilated area, preferably within secondary containment.[13][15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[14][15]

  • Institutional Protocols: Follow all institutional and local regulations for hazardous waste pickup and disposal.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7] Seek immediate medical attention.

  • Spill Cleanup: For a small spill, contain the material with an inert absorbent (e.g., vermiculite or sand).[13] Sweep up the absorbed material, place it in a sealed container, and label it as halogenated waste for disposal.[13] Ensure cleanup is performed by personnel wearing appropriate PPE.

By adhering to these protocols, researchers can confidently and safely handle (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl, ensuring both personal safety and the integrity of their research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Guidance on Information Requirements and Chemical Safety Assessment Part D. European Chemicals Agency (ECHA).
  • 7.2 Organic Solvents. Environment, Health and Safety, Cornell University.
  • Updated Guidance published – Qualitative Risk Characterisation for Human Health. European Chemicals Agency (ECHA).
  • Hazardous Waste Segregation. Bucknell University.
  • 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl (EVT-13190668). EvitaChem.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry, The Ohio State University.
  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).
  • Guidance on information requirements and chemical safety assessment Chapter R.7a. European Chemicals Agency (ECHA).
  • About downstream users. European Chemicals Agency (ECHA).
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: [Link]

  • Chemical Hazards.pdf. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona. Available at: [Link]

  • (1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride Safety Data Sheet. NextSDS. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.